3-Chlorothiophene-2-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chlorothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPHKTQMABHWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370970 | |
| Record name | 3-Chlorothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86427-02-3 | |
| Record name | 3-Chlorothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86427-02-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chlorothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Chlorothiophene-2-carbonyl chloride, a key heterocyclic building block in synthetic chemistry. Distinguishing it from its more commonly cited isomer, this document focuses on its unique properties, synthesis, and potential applications, particularly in the realm of medicinal chemistry.
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a thiophene ring substituted with a chlorine atom at the 3-position and a carbonyl chloride group at the 2-position.[1] This specific substitution pattern imparts distinct reactivity and potential for further chemical modification.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 86427-02-3 .[1][2][3][4][5] It is crucial to differentiate this from its isomer, 5-Chlorothiophene-2-carbonyl chloride (CAS 42518-98-9), which is a well-documented intermediate in the synthesis of the anticoagulant Rivaroxaban.[6][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 86427-02-3 | [1][2][3][4][5] |
| Molecular Formula | C₅H₂Cl₂OS | [1][2] |
| Molecular Weight | 181.04 g/mol | [2][4] |
| IUPAC Name | This compound | [4] |
| Melting Point | 46 °C | [2] |
| Purity | Typically >95-97% | [1][3] |
| Storage Conditions | 2°C - 8°C, under inert gas (Nitrogen), keep dry | [2] |
Synthesis and Reaction Mechanisms
The primary route to obtaining this compound involves the chlorination of its corresponding carboxylic acid, 3-Chlorothiophene-2-carboxylic acid (CAS 59337-89-2).[9] The synthesis of this crucial precursor is a key step in the overall process.
Synthesis of the Precursor: 3-Chlorothiophene-2-carboxylic acid
A documented method for the synthesis of 3-Chlorothiophene-2-carboxylic acid involves the reaction of 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride.[10] This reaction proceeds through the chlorination of the hydroxyl group and subsequent hydrolysis of the ester and the intermediate acyl chloride.
Caption: Workflow for the synthesis of 3-Chlorothiophene-2-carboxylic acid.
Experimental Protocol: Synthesis of 3-Chlorothiophene-2-carboxylic acid [10]
-
Reaction Setup: Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and heat the solution to boiling.
-
Addition of Starting Material: Prepare a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride. Add this solution dropwise to the boiling phosphorus pentachloride solution over a period of 3 hours.
-
Reaction: Boil the mixture under reflux for 13 hours.
-
Work-up: Distill off the carbon tetrachloride and evaporate the remaining mixture almost to dryness in vacuo.
-
Hydrolysis: While cooling, carefully add 450 ml of water dropwise to the residue. Heat the mixture to boiling and then allow it to cool.
-
Purification: Filter the resulting precipitate. Boil the precipitate with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate. Filter off the activated carbon.
-
Isolation: Cool the filtrate and acidify it with hydrochloric acid to precipitate the final product, 3-Chlorothiophene-2-carboxylic acid.
Conversion to this compound
The conversion of the carboxylic acid to the carbonyl chloride is a standard transformation in organic synthesis. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction mechanism involves the formation of a highly reactive intermediate which is then attacked by a chloride ion.
Caption: General pathway for the synthesis of the target compound.
Reactivity and Applications in Drug Discovery
As an acyl chloride, this compound is a reactive electrophile, making it a valuable intermediate for introducing the 3-chloro-2-thenoyl moiety into various molecular scaffolds.[1] It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and carbanions, to form amides, esters, and ketones, respectively.
A notable application of its precursor, 3-Chlorothiophene-2-carboxylic acid, is in the synthesis of novel transition metal complexes with potential anticancer activity.[11][12] Studies have shown that cobalt (II) complexes derived from this ligand exhibit significant inhibitory effects on leukemia and colon cancer cell lines.[11] This highlights the potential of this compound as a starting material for the development of new therapeutic agents.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[13] Due to the carbonyl chloride group, it can release hydrochloric acid upon hydrolysis.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Keep away from moisture. Store in a cool, dry place (2-8°C) under an inert atmosphere.[2]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
This compound (CAS 86427-02-3) is a valuable, albeit less-documented, chemical intermediate. Its synthesis, stemming from its carboxylic acid precursor, opens avenues for the creation of diverse molecular structures. The demonstrated anticancer potential of metal complexes derived from its precursor underscores its significance for researchers in medicinal chemistry and drug development. Proper handling and a thorough understanding of its reactivity are paramount for its effective and safe utilization in the laboratory.
References
- 1. CAS 86427-02-3: this compound [cymitquimica.com]
- 2. 3-Chlorothiophene-2-carbonylchloride | 86427-02-3 | FC149697 [biosynth.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. CAS RN 86427-02-3 | Fisher Scientific [fishersci.com]
- 5. 86427-02-3|this compound|BLD Pharm [bldpharm.com]
- 6. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]
- 7. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 8. lookchem.com [lookchem.com]
- 9. 3-クロロチオフェン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. prepchem.com [prepchem.com]
- 11. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - ProQuest [proquest.com]
- 12. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - ProQuest [proquest.com]
- 13. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
3-Chlorothiophene-2-carbonyl chloride molecular weight
An In-depth Technical Guide to 3-Chlorothiophene-2-carbonyl chloride: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a cohesive narrative grounded in mechanistic principles and practical, field-proven insights. We will delve into its fundamental properties, synthesis, core reactivity, and applications, with a focus on the causal relationships that govern its chemical behavior and utility.
Core Characteristics and Physicochemical Properties
This compound is a bifunctional molecule featuring a thiophene ring, an aromatic heterocycle essential in many pharmaceutical structures, and a highly reactive acyl chloride group. The chlorine substituent on the thiophene ring at the 3-position modulates the electronic properties of the ring system, influencing its reactivity and the biological activity of its derivatives. The acyl chloride is the primary site of reactivity, serving as a potent electrophile for the construction of more complex molecules.
Its significance lies in its role as a versatile building block. The thiophene core is a recognized bioisostere for the benzene ring, often introduced to improve metabolic stability or enhance binding affinity to biological targets. The acyl chloride functionality provides a direct and efficient handle for introducing this valuable scaffold into target molecules via reactions with a wide array of nucleophiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Cl₂OS | [1][2][3] |
| Molecular Weight | 181.04 g/mol | [2][3] |
| CAS Number | 86427-02-3 | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | Typically ≥97% | [2] |
| SMILES | ClC(=O)C1=C(Cl)C=CS1 | [2] |
| InChI Key | GCPHKTQMABHWPY-UHFFFAOYSA-N | [2] |
Note: Some sources may report slightly different molecular weights due to rounding of atomic masses.[1][2]
Synthesis of this compound
The most direct and common laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 3-chlorothiophene-2-carboxylic acid. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and yield.
Mechanistic Rationale
The conversion of a carboxylic acid to an acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (sulfur dioxide and hydrogen chloride) are gases, which simplifies product purification.
The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion, either from the intermediate itself or from the HCl byproduct, on the carbonyl carbon leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, driven by the expulsion of the stable leaving group (which decomposes to SO₂ and Cl⁻), yields the final acyl chloride product. This process is thermodynamically favorable and essentially irreversible.
Experimental Protocol: Synthesis from 3-Chlorothiophene-2-carboxylic acid
This protocol describes a self-validating system for the synthesis of this compound. The reaction progress can be monitored, and the purity of the final product can be readily assessed.
Core Directive: To convert 3-chlorothiophene-2-carboxylic acid into this compound with high purity and yield.
Materials:
-
3-chlorothiophene-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
Anhydrous dichloromethane (DCM) or toluene as solvent
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Round-bottom flask, condenser, and heating mantle
-
Rotary evaporator
Step-by-Step Methodology:
-
System Preparation: Assemble a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere. It is critical to maintain an inert and anhydrous environment as both the thionyl chloride reagent and the acyl chloride product are highly sensitive to moisture.[5]
-
Reagent Addition: Charge the flask with 3-chlorothiophene-2-carboxylic acid (1.0 eq) and the chosen anhydrous solvent (e.g., toluene).
-
Catalyst Introduction: Add a catalytic amount (1-2 drops) of DMF. Causality Insight: DMF catalyzes the reaction by forming a small amount of the highly reactive Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent acylating agent than SOCl₂ itself, thereby accelerating the conversion.
-
Chlorinating Agent Addition: Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature with stirring. An excess is used to ensure complete conversion of the carboxylic acid.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 70-80 °C for toluene) and maintain for 2-4 hours. Self-Validation: The reaction progress can be monitored by observing the cessation of gas evolution (SO₂ and HCl). A small aliquot can be carefully quenched with methanol and analyzed by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.
-
Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound is often of sufficient purity for subsequent steps. If higher purity is required, fractional distillation under vacuum can be performed.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Core Reactivity: Nucleophilic Acyl Substitution
The chemical utility of this compound is dominated by the reactivity of the acyl chloride group. This functional group is a powerful electrophile, readily undergoing nucleophilic acyl substitution with a vast range of nucleophiles.
Mechanistic Principles
The carbonyl carbon of the acyl chloride is highly electron-deficient due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This makes it an excellent target for nucleophiles (e.g., amines, alcohols, carbanions). The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed by expelling the chloride ion, which is an excellent leaving group.
This efficient and predictable reactivity allows for the straightforward synthesis of amides, esters, and ketones, which are fundamental linkages in drug molecules.
Caption: General mechanism of Nucleophilic Acyl Substitution.
Representative Protocol: Amide Synthesis
Core Directive: To synthesize an N-substituted-3-chlorothiophene-2-carboxamide via reaction with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 - 2.2 eq)
-
A non-nucleophilic base (e.g., triethylamine, pyridine) (1.1 - 2.2 eq)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the primary amine (1.1 eq) and the base (1.1 eq) in the anhydrous solvent in a flask under a nitrogen atmosphere. Cool the solution in an ice bath (0 °C). Causality Insight: The reaction is exothermic, and cooling helps to control the reaction rate. A base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Using a slight excess of the amine can also serve this purpose.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a separate portion of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours until completion.
-
Monitoring: The reaction can be monitored by TLC, checking for the consumption of the limiting reagent (typically the acyl chloride).
-
Work-up: Upon completion, the reaction mixture is typically washed with dilute aqueous acid (e.g., 1M HCl) to remove the excess base and amine, followed by a wash with aqueous sodium bicarbonate to remove any acidic impurities, and finally with brine.
-
Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.
Applications in Research and Development
Thiophene carbonyl chlorides are crucial intermediates in the synthesis of a wide range of commercially important compounds, particularly in the pharmaceutical and agrochemical sectors.[6] While this compound is a specific reagent, its utility is representative of the entire class.
-
Pharmaceuticals: The isomeric 5-chlorothiophene-2-carbonyl chloride is a key intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant medication.[6][7] This highlights the role of these building blocks in constructing complex, biologically active molecules. The 3-chloro isomer serves as a valuable scaffold for generating novel compounds for screening in drug discovery programs targeting cancer, inflammation, and infectious diseases.[8]
-
Agrochemicals: Thiophene-based structures are prevalent in modern fungicides, herbicides, and insecticides.[6] The ability to readily form stable amide or ester linkages makes reagents like this compound ideal for synthesizing libraries of potential agrochemical candidates.
-
Material Science: The thiophene ring is a fundamental unit in conductive polymers and organic electronics. Acyl chloride derivatives can be used to functionalize materials or synthesize monomers for polymerization, leading to new organic semiconductors and components for OLEDs.[8]
Safety and Handling: A Trustworthy Approach
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical that must be handled with appropriate precautions.
Key Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[2][5] Contact with skin or eyes requires immediate and thorough rinsing with water.
-
Moisture Sensitive: Reacts with water (hydrolyzes) to form 3-chlorothiophene-2-carboxylic acid and corrosive hydrogen chloride (HCl) gas. This reaction is exothermic.
-
Inhalation Hazard: Vapors and the HCl gas produced upon hydrolysis can cause respiratory irritation.[5]
Mandatory Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as water, bases, strong oxidizing agents, and amines.[5] Storage under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion
This compound is more than just a chemical with a specific molecular weight; it is a highly versatile and reactive tool for chemical synthesis. Its value is derived from the predictable reactivity of its acyl chloride group, coupled with the desirable electronic and steric properties of the 3-chlorothiophene scaffold. By understanding the mechanistic principles behind its synthesis and reactions, and by adhering to strict safety protocols, researchers can effectively leverage this reagent to construct novel molecules for a wide range of applications in medicine, agriculture, and materials science.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound CAS#: 86427-02-3 [m.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 2-Chlorothiophene-3-carbonyl chloride (332370-74-8) for sale [vulcanchem.com]
3-Chlorothiophene-2-carbonyl Chloride: A Comprehensive Technical Guide to a Versatile Heterocyclic Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Chlorothiophene-2-carbonyl chloride is a highly reactive, bifunctional chemical intermediate of significant interest in medicinal chemistry and materials science. Its unique electronic structure, governed by the interplay between the electron-rich thiophene ring, a deactivating chlorine substituent, and a highly electrophilic acyl chloride group, makes it a powerful synthon for accessing a diverse range of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, core reactivity, and safe handling. It is designed to equip researchers and drug development professionals with the technical insights and practical methodologies required to effectively utilize this compound in their research endeavors.
Core Physicochemical and Structural Properties
This compound (CAS No. 86427-02-3) is a pivotal reagent in synthetic organic chemistry.[1] Its utility is underpinned by its distinct chemical and physical characteristics. While specific experimental data for properties such as boiling point and density are not consistently reported in the literature, data from closely related isomers, such as 5-Chlorothiophene-2-carbonyl chloride, can provide useful context (e.g., Boiling Point: ~225 °C; Density: ~1.50 g/cm³).
A summary of its key identifiers and properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 86427-02-3 | [1] |
| Molecular Formula | C₅H₂Cl₂OS | [1][2] |
| Molecular Weight | 181.04 g/mol | [2] |
| Synonyms | 3-Chloro-2-thenoyl chloride, 3-chloro-2-thiophenecarbonyl chloride | [3] |
| Appearance | Not widely reported; typically a liquid or low-melting solid | |
| Purity (Typical) | ≥95% | [1] |
Synthesis and Manufacturing
The primary and most direct route to this compound is through the activation of its corresponding carboxylic acid precursor, 3-Chlorothiophene-2-carboxylic acid. This transformation is a cornerstone of acyl halide chemistry.
The precursor acid itself can be synthesized from 3-hydroxy-2-methoxycarbonyl-thiophene via a reaction with phosphorus pentachloride.[4] The subsequent conversion to the acyl chloride is efficiently achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert aprotic solvent.[5][6] The use of a base is generally not required for this step, and the reaction proceeds by converting the carboxylic acid's hydroxyl group into an excellent leaving group, facilitating nucleophilic attack by the chloride ion.
The diagram below outlines this critical synthetic step.
Caption: Synthesis of this compound from its carboxylic acid.
Reactivity and Mechanistic Insights
The Principle of Reactivity: Nucleophilic Acyl Substitution
The chemical behavior of this compound is dominated by the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the strong electron-withdrawing inductive effect of the chlorine atom and its competence as a leaving group (chloride ion, Cl⁻). This renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[7]
The reaction proceeds via a well-established, two-step nucleophilic addition-elimination mechanism .[8][9]
-
Addition: The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.[9]
-
Elimination: The tetrahedral intermediate is transient. It collapses by reforming the C=O π-bond, which simultaneously ejects the most stable leaving group—in this case, the chloride ion.[8][9]
This mechanism is foundational to understanding how this reagent forms new bonds. The overall transformation is a substitution of the chloride for the incoming nucleophile.[7]
Electronic Effects of the Substituted Thiophene Ring
The thiophene ring and its substituents modulate the reactivity of the acyl chloride.
-
Thiophene Ring: As an aromatic, electron-rich heterocycle, the thiophene ring is generally considered an activating group compared to a simple alkyl chain.[10][11] However, its influence is nuanced.
-
Carbonyl Chloride Group (-COCl): This is a powerful electron-withdrawing group (EWG) due to both induction and resonance. It deactivates the aromatic ring towards electrophilic substitution but, more importantly, significantly increases the electrophilicity of the carbonyl carbon it is attached to.[12]
-
Chlorine Substituent (-Cl): The chlorine atom at the 3-position also acts as an electron-withdrawing group via induction, further pulling electron density from the ring system.[12]
The combined effect of these two EWGs makes the carbonyl carbon of this compound exceptionally reactive towards nucleophiles, ensuring rapid and efficient reactions.
The general reactivity profile is illustrated below.
Caption: General reactivity of this compound with nucleophiles.
Key Applications in Drug Discovery and Materials Science
The value of this compound lies in its role as a scaffold for building more complex molecules.
-
Medicinal Chemistry: Thiophene-containing compounds are prevalent in pharmaceuticals due to their bioisosteric relationship with benzene rings and their unique ability to engage in biological interactions. This reagent serves as a key starting material for synthesizing novel compounds with potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] For instance, related thiophene carbonyl chlorides are crucial intermediates in the synthesis of major drugs like the anticoagulant Rivaroxaban.[6]
-
Heterocyclic Synthesis: It is a reactant for creating a variety of other heterocyclic systems. For example, it has been used to synthesize novel 1,2,4-oxadiazole derivatives that act as apoptosis inducers, a critical mechanism in cancer therapy.[3]
Experimental Protocol: Synthesis of a Secondary Amide
The reaction of an acyl chloride with a primary or secondary amine, often known as the Schotten-Baumann reaction, is one of the most reliable methods for forming an amide bond.[13] The following protocol provides a self-validating system for synthesizing a representative N-substituted amide, including steps for purification and confirmation.
Objective: To synthesize N-benzyl-3-chlorothiophene-2-carboxamide.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water, 1N HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Workflow Diagram:
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound CAS#: 86427-02-3 [m.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. download.e-bookshelf.de [download.e-bookshelf.de]
- 12. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 13. benchchem.com [benchchem.com]
A-Z Guide to the Structural Elucidation of 3-Chlorothiophene-2-carbonyl Chloride: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-Chlorothiophene-2-carbonyl chloride (C₅H₂Cl₂OS), a key intermediate in the synthesis of various pharmaceuticals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to ensure accurate and reliable characterization of this compound.
The methodologies detailed herein are designed to be self-validating, emphasizing the causality behind experimental choices to foster a deeper understanding of the structure elucidation process.
Introduction: The Significance of this compound
This compound is a heterocyclic building block of significant interest in medicinal chemistry and material science. Its utility as a precursor in the synthesis of novel therapeutic agents necessitates a robust and unequivocal confirmation of its chemical structure.[3] Erroneous structural assignment can lead to significant delays and resource expenditure in the drug development pipeline. This guide, therefore, presents a multi-faceted analytical approach, integrating data from several spectroscopic techniques to build an unassailable structural proof.
The Elucidation Workflow: A Multi-Technique Approach
The definitive structural elucidation of this compound relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined application provides a self-validating system of checks and balances.
Caption: Integrated workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Probing the Protons
Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Expected ¹H NMR Data: The thiophene ring in this compound contains two protons. Due to the electron-withdrawing effects of the chlorine and carbonyl chloride groups, these protons will be deshielded and appear in the aromatic region of the spectrum. They will appear as two doublets due to coupling to each other.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.0 - 7.2 | Doublet | 5.0 - 6.0 |
| H-5 | 7.6 - 7.8 | Doublet | 5.0 - 6.0 |
Note: The exact chemical shifts can vary depending on the solvent used.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Rationale: ¹³C NMR provides a count of the number of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl).
Expected ¹³C NMR Data: The molecule has five carbon atoms, which are all expected to be unique in the ¹³C NMR spectrum.
| Carbon | Expected Chemical Shift (δ, ppm) | Description |
| C=O | 158.0 - 162.0 | Carbonyl chloride carbon |
| C-2 | 135.0 - 140.0 | Thiophene carbon attached to C=O |
| C-3 | 130.0 - 135.0 | Thiophene carbon attached to Cl |
| C-4 | 128.0 - 132.0 | Thiophene CH |
| C-5 | 125.0 - 129.0 | Thiophene CH |
Note: Assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Rationale: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands: The key functional groups to identify are the carbonyl group of the acyl chloride and the C-Cl and C-S bonds of the thiophene ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) | 1750 - 1800 | Strong |
| C=C (Aromatic) | 1500 - 1600 | Medium to Weak |
| C-Cl | 600 - 800 | Strong |
| C-S | 600 - 700 | Medium to Weak |
Note: The exact position of the C=O stretch is highly characteristic of the acyl chloride functionality.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the purified solid or liquid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Rationale: Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. The fragmentation pattern can also offer valuable structural clues.
Expected Mass Spectrometry Data: The molecular formula of this compound is C₅H₂Cl₂OS, with a monoisotopic mass of approximately 179.92 amu.[4]
-
Molecular Ion Peak (M⁺): Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The M⁺ peak will be at m/z ~180, the M+2 peak will be at m/z ~182 (approximately 65% of the M⁺ intensity), and the M+4 peak will be at m/z ~184 (approximately 10% of the M⁺ intensity).
-
Key Fragment Ions: A common fragmentation pathway for acyl chlorides is the loss of the chlorine radical from the carbonyl group, resulting in an acylium ion. Another likely fragmentation is the loss of the entire carbonyl chloride group.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a GC-MS system with an electron ionization (EI) source.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Column: A standard non-polar column (e.g., HP-5MS).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at 10-20 °C/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion cluster and fragmentation pattern.
References
- 1. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS#: 86427-02-3 [m.chemicalbook.com]
- 4. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical properties of 3-Chlorothiophene-2-carbonyl chloride
An In-Depth Technical Guide to 3-Chlorothiophene-2-carbonyl chloride: Properties, Handling, and Synthetic Utility
Section 1: Introduction and Overview
This compound is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. As a derivative of thiophene, a core structure in many bioactive molecules, this compound serves as a highly reactive and versatile chemical intermediate.[1][2] Its utility stems from the presence of two key functional groups: the electron-rich thiophene ring and the highly electrophilic acyl chloride. This unique combination allows for its use as a building block to introduce the 3-chloro-2-thenoyl moiety into a wide range of molecular scaffolds, facilitating the development of novel compounds with potential therapeutic or agricultural applications.[1][3] This guide provides a comprehensive overview of its physical properties, safe handling protocols, and fundamental synthetic applications, designed for researchers and drug development professionals.
Section 2: Compound Identification
Precise identification is the foundation of all chemical research and application. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 86427-02-3 | [3][4][5] |
| Molecular Formula | C₅H₂Cl₂OS | [4][5] |
| Molecular Weight | 181.04 g/mol | [3][5] |
| IUPAC Name | This compound | [5] |
| Canonical SMILES | ClC(=O)C1=C(Cl)C=CS1 | [5] |
| Synonyms | 3-chloro-thiophene-2-carbonyl chloride, 3-chloro-2-thiophenecarbonyl chloride | [5] |
Section 3: Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in experimental settings and are crucial for designing synthetic routes and ensuring safe handling.
| Property | Value / Description | Source(s) |
| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid, similar to its isomers. | [6][7] |
| Melting Point | Data not readily available. The isomeric compound, 5-chlorothiophene-2-carbonyl chloride, has a melting point of 4°C. | [6][8] |
| Boiling Point | Data not readily available. The isomer, 5-chlorothiophene-2-carbonyl chloride, boils at 122-127°C / 16 Torr or 225°C at atmospheric pressure. | [6][8] |
| Density | Data not readily available. The isomer, 5-chlorothiophene-2-carbonyl chloride, has a density of approximately 1.50 g/cm³. | [6][7] |
| Solubility | Reacts with water and protic solvents (e.g., alcohols).[7] Expected to be soluble in aprotic organic solvents like chloroform, carbon tetrachloride, and ethers.[6][9] | |
| Purity | Commercially available with purities of 95% to >97%. | [4][5] |
| Moisture Sensitivity | Highly sensitive to moisture. It readily hydrolyzes to form 3-chlorothiophene-2-carboxylic acid and corrosive hydrochloric acid.[7] |
Section 4: Safety, Handling, and Storage
Trustworthiness through Procedural Causality: The hazardous nature of this compound is a direct consequence of its high reactivity. Understanding this link is key to its safe manipulation. The acyl chloride group is a potent electrophile that reacts exothermically with nucleophiles, including the water present in biological tissues and atmospheric moisture. This reaction (hydrolysis) produces hydrochloric acid (HCl), which is responsible for the compound's severe corrosive effects.
Hazard Profile:
-
GHS Classification: Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1.[10]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[5][10] May also cause respiratory irritation.[10]
Recommended Handling Protocols:
-
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood.[10] Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7][10] A face shield is recommended for splash protection.
-
Dispensing: Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[10]
-
Spill Management: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not use water or combustible materials.
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[10]
-
The container should be kept under an inert gas like nitrogen to maintain the compound's integrity.[10]
-
Store locked up and away from incompatible materials such as bases, strong oxidizing agents, amines, and moisture.[10]
Section 5: Synthesis and Reactivity
Expertise in Application: this compound's value lies in its predictable reactivity as an acylating agent. It readily undergoes nucleophilic acyl substitution, making it an excellent precursor for amides, esters, and other carbonyl derivatives.
Reactivity Profile
The primary reaction pathway involves the attack of a nucleophile (e.g., an amine, alcohol, or carbanion) on the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to form a new carbonyl compound. This reactivity is the cornerstone of its use in building more complex molecules.[1][11]
Synthetic Protocol: Preparation from 3-Chlorothiophene-2-carboxylic acid
The most direct and common method for synthesizing this compound is via the chlorination of its parent carboxylic acid. Thionyl chloride (SOCl₂) is an ideal reagent for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying the purification process.[11]
Step-by-Step Methodology:
-
Setup: In a chemical fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂). Ensure all glassware is thoroughly dried to prevent premature hydrolysis.
-
Inert Atmosphere: Purge the entire apparatus with an inert gas, such as nitrogen or argon.
-
Reagent Addition: Charge the flask with 3-chlorothiophene-2-carboxylic acid (1.0 eq) and a suitable anhydrous, non-polar solvent such as carbon tetrachloride.[9]
-
Chlorination: Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise to the stirred suspension. The reaction can be exothermic, so initial cooling in an ice bath may be necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux for 1-3 hours to drive the reaction to completion.[12] Reaction progress can be monitored by the cessation of gas evolution.
-
Workup: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation).
-
Purification: The crude product can be purified by vacuum distillation to yield the final this compound.[12]
References
- 1. 2-Chlorothiophene-3-carbonyl chloride (332370-74-8) for sale [vulcanchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 86427-02-3 [m.chemicalbook.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. lookchem.com [lookchem.com]
- 7. nbinno.com [nbinno.com]
- 8. 5-Chlorothiophene-2-carbonyl Chloride | 42518-98-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. prepchem.com [prepchem.com]
- 10. fishersci.com [fishersci.com]
- 11. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 12. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
Navigating the Matrix: A Technical Guide to the Solubility of 3-Chlorothiophene-2-carbonyl chloride in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 3-Chlorothiophene-2-carbonyl chloride, a pivotal intermediate in contemporary drug discovery and development. Targeted at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document moves beyond a simple tabulation of data. Instead, it offers a framework for understanding, predicting, and experimentally verifying the solubility of this highly reactive compound, ensuring both scientific integrity and operational safety.
Executive Summary: The Challenge of a Reactive Solute
This compound (C₅H₂Cl₂OS) is a highly reactive acyl chloride. Its utility in synthesis is derived from the electrophilicity of the carbonyl carbon, making it an excellent building block. However, this same reactivity presents significant challenges when considering its solubility. The primary directive for any researcher is to recognize that this compound does not simply dissolve in protic solvents; it reacts, often vigorously.[1] Therefore, a nuanced understanding of solvent-solute interactions is paramount. This guide will deconstruct the factors governing its solubility, provide a qualitative overview in common organic solvents, and detail a rigorous protocol for safe and accurate experimental determination.
Theoretical Framework: Predicting Solubility from First Principles
In the absence of extensive empirical data, a predictive approach based on fundamental chemical principles is the first essential step. The adage "like dissolves like" serves as our guiding principle, which necessitates an analysis of the polarity of this compound.
The molecule's structure, featuring a thiophene ring, a chlorine substituent, and an acyl chloride functional group, results in a significant dipole moment. The electronegative oxygen and chlorine atoms create a strong partial positive charge on the carbonyl carbon, rendering the molecule polar.[2] However, the thiophene ring also introduces a degree of non-polar character.
This duality suggests that this compound will exhibit favorable solubility in solvents of intermediate to high polarity that are aprotic in nature. Protic solvents, such as water and alcohols, are generally unsuitable as they will react to form the corresponding carboxylic acid or ester, respectively.[1][3]
Logical Flow for Solvent Selection
Caption: Predictive workflow for solvent compatibility.
Qualitative Solubility Overview
| Solvent Class | Example Solvent | Predicted Solubility | Rationale & Causality |
| Halogenated | Dichloromethane (DCM) | Soluble | Apolar aprotic solvent. "Like dissolves like" principle suggests good compatibility with the chlorinated solute.[2] |
| Chloroform | Soluble / Slightly Soluble | Similar to DCM. Some sources suggest slight solubility for similar compounds.[4][5] | |
| Ethers | Diethyl Ether | Soluble | Apolar aprotic solvent, generally a good solvent for a wide range of organic compounds.[2] |
| Tetrahydrofuran (THF) | Soluble (with caution) | Polar aprotic solvent. Likely to be a good solvent, but THF can contain peroxides which may initiate side reactions. Use of freshly distilled/inhibitor-free THF is recommended. | |
| Aromatic | Toluene | Soluble | Non-polar aprotic solvent. The aromatic nature of toluene can interact favorably with the thiophene ring. |
| Benzene | Soluble | Similar to toluene, offering good solvation for the non-polar aspects of the solute.[6] | |
| Polar Aprotic | Acetonitrile | Likely Soluble | A polar aprotic solvent that should be compatible. |
| Dimethylformamide (DMF) | Use with Extreme Caution | While a powerful polar aprotic solvent, DMF can react with acyl chlorides, particularly at elevated temperatures. | |
| Dimethyl Sulfoxide (DMSO) | Not Recommended | Highly polar and can promote decomposition of acyl chlorides. | |
| Hydrocarbons | Hexanes / Heptane | Likely Insoluble | Highly non-polar solvents are unlikely to effectively solvate the polar acyl chloride group. |
Experimental Protocol for Solubility Determination
The reactive nature of this compound necessitates a carefully designed experimental protocol to ensure that true solubility is measured, rather than the extent of a reaction. The following gravimetric method is a self-validating system for determining solubility in aprotic solvents.
Core Principle:
This protocol is based on creating a saturated solution at a controlled temperature, followed by the complete removal of the solvent under inert conditions and weighing the residual solute. The key is the rigorous exclusion of atmospheric moisture and other reactive species.
Experimental Workflow Diagram
Caption: Step-by-step workflow for solubility determination.
Detailed Step-by-Step Methodology:
-
Preparation and Inerting:
-
All glassware (vials, syringes, filters) must be rigorously dried in an oven at >120°C overnight and cooled in a desiccator.
-
The entire experiment should be conducted under an inert atmosphere (e.g., a nitrogen or argon-filled glovebox or using Schlenk line techniques).
-
Use only high-purity, anhydrous solvents. It is best practice to use solvents from a freshly opened bottle or from a solvent purification system.
-
-
Sample Preparation:
-
In the inert atmosphere, add an excess of this compound to a pre-weighed, sealable vial (e.g., a 4 mL screw-cap vial with a PTFE-lined septum). The excess is crucial to ensure a saturated solution is formed.
-
Record the initial mass of the vial.
-
Using a gas-tight syringe, add a precise volume (e.g., 2.00 mL) of the chosen anhydrous solvent to the vial.
-
Seal the vial immediately.
-
-
Equilibration:
-
Place the vial on a magnetic stir plate within a temperature-controlled bath (e.g., 25.0 ± 0.1 °C).
-
Stir the suspension for a sufficient time to reach equilibrium. For many systems, 24 hours is adequate, but this should be validated by taking measurements at different time points (e.g., 12, 24, and 48 hours) to ensure the concentration has plateaued.
-
-
Sampling of Saturated Solution:
-
After equilibration, cease stirring and allow the excess solid to settle completely. This may take several hours.
-
Draw a known volume of the clear supernatant into a gas-tight syringe fitted with a PTFE syringe filter (0.2 or 0.45 µm) to remove any suspended microparticles. This step is critical for accuracy.
-
Immediately transfer the filtered solution to a second pre-weighed, dry, and inerted vial. Seal it.
-
-
Solvent Removal and Quantification:
-
Carefully remove the solvent from the second vial under a gentle stream of inert gas or by using a vacuum centrifuge (e.g., SpeedVac). Avoid heating, as the solute may be volatile or could decompose.
-
Once the residual solid is completely dry (constant weight), weigh the vial again.
-
-
Calculation:
-
The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.
-
The solubility can then be expressed in grams per liter (g/L) or moles per liter (mol/L) based on the volume of the aliquot taken and the molecular weight of this compound (181.04 g/mol ).
-
Safety and Handling: A Non-Negotiable Prerequisite
This compound is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage.[3] Inhalation of its vapors can cause respiratory irritation. All handling must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[7] Due to its reactivity with water, it should be stored under an inert atmosphere in a cool, dry place.[1]
Conclusion: An Informed Path Forward
The successful use of this compound in research and development hinges on a thorough understanding of its physical and chemical properties. While quantitative solubility data remains sparse, a combination of theoretical prediction and careful, rigorously controlled experimental work can provide the necessary insights. By adhering to the principles and protocols outlined in this guide, researchers can confidently select appropriate solvent systems and handle this valuable reagent with the necessary scientific diligence and safety.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. fiveable.me [fiveable.me]
- 3. byjus.com [byjus.com]
- 4. lookchem.com [lookchem.com]
- 5. 42518-98-9 CAS MSDS (5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis of 3-Chlorothiophene-2-carbonyl chloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Chlorothiophene-2-carbonyl chloride, a pivotal intermediate in the development of novel therapeutics and functional materials. We delve into the prevalent multi-step synthesis, beginning with the formation of the precursor, 3-Chlorothiophene-2-carboxylic acid, and culminating in its conversion to the target acid chloride. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers field-proven insights into process optimization and safety. The content is structured to serve researchers, chemists, and process development professionals, ensuring a blend of theoretical depth and practical applicability.
Introduction: The Significance of this compound
This compound is a highly reactive heterocyclic compound. Its structure, featuring a thiophene ring substituted with both a chloro and a carbonyl chloride group, makes it a versatile building block in organic synthesis. The carbonyl chloride moiety serves as an excellent electrophilic site for nucleophilic acyl substitution, enabling the facile construction of amides, esters, and ketones. This reactivity is leveraged in the pharmaceutical industry for the synthesis of complex molecules with potential biological activity. For instance, it is a reactant in the synthesis of novel apoptosis inducers, highlighting its importance in medicinal chemistry.[1]
This guide will illuminate the most reliable and commonly employed pathways for its synthesis, focusing on the critical transformation of its carboxylic acid precursor.
The Primary Synthetic Pathway: A Two-Stage Approach
The most established route to this compound is a two-step process. The first stage involves the synthesis of the stable carboxylic acid intermediate, which is then activated in the second stage by conversion to the more reactive acid chloride.
References
discovery and history of 3-Chlorothiophene-2-carbonyl chloride
An In-Depth Technical Guide to 3-Chlorothiophene-2-carbonyl chloride: From Discovery to Pivotal Role in Thienopyridine Antiplatelet Agents
Abstract
This compound (CAS No. 86427-02-3) is a halogenated heterocyclic compound that has emerged from relative obscurity to become a cornerstone in the synthesis of blockbuster pharmaceuticals.[1] Its structural features—a reactive acyl chloride group adjacent to a chlorine atom on a thiophene ring—provide a unique combination of reactivity and functionality. This guide offers a comprehensive exploration of its history, synthesis, and critical applications, particularly its role as a key building block for the thienopyridine class of antiplatelet drugs, including Ticlopidine, Clopidogrel, and Prasugrel. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this vital synthetic intermediate.
Historical Development and Discovery
The history of this compound is intrinsically linked to the broader exploration of thiophene chemistry and the subsequent development of thienopyridine-based therapeutics. While a singular "discovery" event is not well-documented, its emergence can be traced through the progressive synthesis of its precursors and analogs.
Early work focused on the creation of the parent carboxylic acid. A notable method, detailed in U.S. Patent 2,537,070, described the synthesis of 3-chlorothiophene-2-carboxylic acid by reacting 3-hydroxy-2-methoxycarbonylthiophene with phosphorus pentachloride.[2] This foundational synthesis provided the essential precursor needed for the eventual creation of the more reactive acid chloride.
The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic chemistry. The utility of this compound was fully realized with the rise of thienopyridine drugs. The need for efficient, scalable synthetic routes to molecules like Ticlopidine, and later Clopidogrel and Prasugrel, drove the optimization of synthetic methods for this key intermediate. Its value lies in its ability to participate in acylation reactions to build the complex heterocyclic systems that define these drugs.
Synthesis Methodologies: A Technical Perspective
The primary and most reliable method for preparing this compound involves the chlorination of its corresponding carboxylic acid. This approach is favored in both laboratory and industrial settings for its high efficiency and the availability of starting materials.
Primary Synthetic Route: Chlorination of 3-Chlorothiophene-2-carboxylic acid
The conversion relies on treating 3-Chlorothiophene-2-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.
Reaction: C₅H₃ClO₂S + SOCl₂ → C₅H₂Cl₂OS + SO₂ + HCl[3]
Causality and Experimental Insight:
-
Choice of Chlorinating Agent: Thionyl chloride is widely used because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. This simplifies the purification process, as the byproducts can be easily removed from the reaction mixture, driving the equilibrium towards the product.
-
Solvent: The reaction is often performed in a non-polar, inert solvent like carbon tetrachloride or without a solvent if the thionyl chloride can serve as the reaction medium.[3][4]
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) because the acyl chloride product is highly sensitive to moisture.[3][4] Hydrolysis would revert the product back to the starting carboxylic acid.
Detailed Experimental Protocol
-
Setup: A dry, multi-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubbing system (to neutralize HCl and SO₂), and a dropping funnel. The entire apparatus is flame-dried and maintained under a positive pressure of nitrogen.
-
Reagents: 3-Chlorothiophene-2-carboxylic acid (1.0 eq) is placed in the flask. An excess of thionyl chloride (typically 2.0-5.0 eq) is added, sometimes with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.
-
Reaction: The mixture is stirred and gently heated to reflux (approx. 76 °C, the boiling point of thionyl chloride). The progress of the reaction is monitored by observing the cessation of gas evolution.
-
Workup and Purification: After the reaction is complete (typically 1-3 hours), the excess thionyl chloride is removed by distillation under reduced pressure.[4] The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.
Synthesis Workflow Diagram
References
- 1. This compound CAS#: 86427-02-3 [m.chemicalbook.com]
- 2. US4242518A - Thiophene compounds and their manufacture - Google Patents [patents.google.com]
- 3. 2-Chlorothiophene-3-carbonyl chloride (332370-74-8) for sale [vulcanchem.com]
- 4. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
3-Chlorothiophene-2-carbonyl chloride IUPAC name and synonyms
An In-depth Technical Guide to 3-Chlorothiophene-2-carbonyl Chloride
Introduction
This compound is a highly reactive heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. As a bifunctional molecule, its reactivity is dominated by the electrophilic acyl chloride group, while the chlorinated thiophene ring provides a stable, aromatic scaffold that can be further functionalized. This combination makes it a versatile building block for the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, reactivity, applications, and safe handling protocols, tailored for researchers and drug development professionals.
Nomenclature and Chemical Identification
Correctly identifying a chemical reagent is fundamental to reproducible research. The nomenclature and key identifiers for this compound are summarized below.
-
IUPAC Name : this compound[1]
-
Synonyms : 3-chloro-thiophene-2-carbonyl chloride, 3-chloro-2-thiophenecarbonyl chloride, 3-chloro-2-chlorocarbonyl thiophene[1]
-
InChI Key : GCPHKTQMABHWPY-UHFFFAOYSA-N[1]
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions.
| Property | Value | Source |
| Molecular Weight | 181.04 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Purity | Typically ≥95-97% | [1][3] |
| Boiling Point | ~133.9 °C (for 3-chlorothiophene) | [5] |
| Stability | Moisture sensitive | [2] |
Synthesis and Reactivity
Synthesis
The synthesis of this compound is typically achieved via a two-step process starting from a suitable thiophene precursor.
-
Formation of the Carboxylic Acid : The precursor, 3-chlorothiophene-2-carboxylic acid, can be synthesized through various routes. One documented method involves the reaction of 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride, followed by hydrolysis to yield the desired carboxylic acid[6]. The melting point of the resulting 3-chlorothiophene-2-carboxylic acid is reported to be in the range of 186-190 °C.
-
Conversion to the Acyl Chloride : The most common and efficient method for converting the carboxylic acid to the highly reactive acyl chloride is through treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this purpose due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases. The reaction is typically performed in an inert, non-polar solvent under anhydrous conditions to prevent hydrolysis of the product.
Caption: Synthesis of the target compound from its carboxylic acid precursor.
Reactivity
The reactivity of this compound is dominated by the electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and carbanions. This reactivity makes it an excellent acylating agent for introducing the 3-chloro-2-thenoyl moiety into target molecules. Its reaction with amines to form amides is a particularly common and crucial transformation in the synthesis of biologically active compounds. Care must be taken to exclude moisture from reactions, as the compound will readily hydrolyze back to the less reactive carboxylic acid[2].
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications.
-
Apoptosis Inducers : It serves as a key reactant in the synthesis of 1,2,4-oxadiazole derivatives, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, which has been identified as a novel apoptosis inducer[4]. This highlights its utility in developing new anti-cancer agents.
-
Pharmaceutical Scaffolding : Thiophene rings are prevalent in many approved drugs. Acyl chlorides like this compound are essential for constructing more complex molecules, serving as precursors for amides, esters, and ketones that are often found in active pharmaceutical ingredients[7][8]. For example, the related isomer, 5-chlorothiophene-2-carbonyl chloride, is a crucial intermediate in the synthesis of the anticoagulant drug Rivaroxaban[8][9]. This underscores the importance of this class of compounds in modern drug discovery.
Experimental Protocol: Synthesis of a Thiophene-2-carboxamide
This protocol provides a representative example of an acylation reaction using this compound with a primary amine.
Objective : To synthesize N-benzyl-3-chlorothiophene-2-carboxamide.
Materials :
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine (as an acid scavenger)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Procedure :
-
Setup : Assemble a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.
-
Reagent Preparation : In the flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cooling : Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction.
-
Addition of Acyl Chloride : Dissolve this compound (1.05 equivalents) in a small volume of anhydrous DCM and add it to the stirred amine solution dropwise via a dropping funnel over 15-20 minutes.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup :
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
-
Purification :
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-benzyl-3-chlorothiophene-2-carboxamide.
-
Safety and Handling
This compound is a corrosive and hazardous chemical that requires strict safety protocols.
-
GHS Classification : It is classified as a corrosive material. The primary hazard statement is H314: Causes severe skin burns and eye damage[1][2].
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield[2][10].
-
Handling Precautions : Avoid breathing dust, fumes, or vapors. Prevent contact with skin, eyes, and clothing. It is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible[2]. Keep away from incompatible materials such as bases, strong oxidizing agents, and amines (except under controlled reaction conditions)[2].
-
First-Aid Measures :
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[2].
-
Eye Contact : Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[1][2].
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[2].
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1][2].
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances. The container should be stored under lock and key[2].
Conclusion
This compound is a potent and versatile chemical intermediate with significant value in synthetic organic chemistry. Its well-defined reactivity, centered on the acyl chloride functional group, allows for its predictable incorporation into a wide range of molecular frameworks. While its utility, particularly in the synthesis of novel therapeutic agents, is substantial, its corrosive and hazardous nature demands meticulous handling and adherence to stringent safety protocols. For researchers in drug development and materials science, a thorough understanding of this compound's properties is essential for leveraging its synthetic potential safely and effectively.
References
- 1. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. This compound CAS#: 86427-02-3 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-Chlorothiophene-3-carbonyl chloride (332370-74-8) for sale [vulcanchem.com]
- 8. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. tcichemicals.com [tcichemicals.com]
Methodological & Application
The Versatility of 3-Chlorothiophene-2-carbonyl Chloride as a Premier Acylating Agent: A Detailed Guide for Researchers
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic introduction of specific molecular motifs is paramount to tailoring the function of novel compounds. Among the diverse arsenal of reagents available to the discerning researcher, 3-Chlorothiophene-2-carbonyl chloride has emerged as a highly effective and versatile acylating agent. Its unique electronic and steric properties, conferred by the chlorinated thiophene ring, render it an invaluable building block for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the applications and protocols associated with this powerful reagent, grounded in established scientific principles and field-proven insights.
Understanding the Reagent: Physicochemical Properties and Reactivity Profile
This compound is a bifunctional molecule featuring a reactive acyl chloride group attached to a 3-chlorinated thiophene ring. This combination dictates its chemical behavior and utility in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₂Cl₂OS |
| Molecular Weight | 181.04 g/mol |
| Appearance | Colorless to pale yellow liquid/solid |
| Boiling Point | 122-127 °C at 16 Torr |
| CAS Number | 86427-02-3 |
The electrophilicity of the carbonyl carbon is significantly enhanced by the inductive effect of both the chlorine atom on the thiophene ring and the chlorine atom of the acyl chloride group. This heightened reactivity makes it an excellent acylating agent for a broad range of nucleophiles.
Core Application: Acylation Reactions in Drug Discovery and Development
The primary utility of this compound lies in its ability to introduce the 3-chloro-2-thenoyl moiety into various substrates. This structural unit is a key component in numerous biologically active compounds. Thiophene-containing molecules are prevalent in medicinal chemistry, with many approved drugs featuring this heterocycle.[1][2] The incorporation of the 3-chloro-2-thenoyl group can significantly influence the pharmacological profile of a molecule, affecting its binding affinity to biological targets, metabolic stability, and overall efficacy.[3][4]
Amide Bond Formation: A Gateway to Bioactive Molecules
The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of 3-chlorothiophene-2-carboxamides. These amides are common scaffolds in a variety of therapeutic agents.[5]
Mechanism of Amide Formation:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the stable amide product and hydrochloric acid. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.[6]
Caption: General mechanism for amide synthesis.
Protocol 1: Synthesis of N-Aryl-3-chlorothiophene-2-carboxamide
This protocol details the synthesis of a representative N-aryl amide, a common structural motif in medicinal chemistry.
Materials:
-
This compound (1.0 eq)
-
Aniline (or substituted aniline) (1.0 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-aryl-3-chlorothiophene-2-carboxamide.
Esterification: Synthesis of Thiophene-based Esters
The reaction of this compound with alcohols provides a direct route to the corresponding esters. These esters can serve as important intermediates or as final products with applications in materials science and as prodrugs.
Protocol 2: Synthesis of O-Alkyl-3-chlorothiophene-2-carboxylate
This protocol outlines the general procedure for the esterification of an alcohol.
Materials:
-
This compound (1.0 eq)
-
Ethanol (or other primary/secondary alcohol) (1.2 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Diethyl ether or DCM
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous diethyl ether or DCM.
-
Cool the mixture to 0 °C.
-
Add this compound (1.0 eq) dropwise to the cooled solution with stirring. A precipitate of pyridinium hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Filter the reaction mixture to remove the pyridinium hydrochloride precipitate and wash the solid with fresh solvent.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic solution sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The crude ester can be purified by vacuum distillation or column chromatography if necessary.
Friedel-Crafts Acylation: Carbon-Carbon Bond Formation
This compound can be employed in Friedel-Crafts acylation reactions to introduce the 3-chloro-2-thenoyl group onto aromatic substrates.[7][8] This reaction is a powerful tool for the synthesis of aryl ketones, which are versatile intermediates in organic synthesis.
Mechanism of Friedel-Crafts Acylation:
The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Deprotonation of this intermediate restores the aromaticity of the ring and yields the aryl ketone product.[9][10]
Caption: Simplified workflow for Friedel-Crafts acylation.
Protocol 3: Friedel-Crafts Acylation of an Aromatic Substrate
This protocol provides a general method for the acylation of an electron-rich aromatic compound.
Materials:
-
This compound (1.0 eq)
-
Benzene (or other aromatic substrate) (used as solvent or with an inert solvent)
-
Anhydrous Aluminum chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Carbon disulfide (CS₂) (if benzene is not the solvent)
-
Ice-cold dilute Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
To a flame-dried flask equipped with a reflux condenser and a dropping funnel, add anhydrous AlCl₃ (1.1 eq) and the anhydrous solvent (DCM or CS₂).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq) to the stirred suspension.
-
After the initial reaction subsides, add the aromatic substrate (1.0 eq) dropwise.
-
Once the addition is complete, allow the reaction to stir at room temperature or gently heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous CaCl₂, filter, and remove the solvent.
-
The resulting crude aryl ketone can be purified by distillation or recrystallization.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound and must be handled with appropriate safety precautions.[7][11]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a potent and versatile acylating agent with significant applications in the synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science. Its heightened reactivity, coupled with the desirable properties of the thiophene scaffold, makes it a valuable tool for synthetic chemists. The protocols outlined in this guide provide a solid foundation for the effective utilization of this reagent. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for successful and safe experimentation.
References
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. rsc.org [rsc.org]
- 3. ekwan.github.io [ekwan.github.io]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids | Semantic Scholar [semanticscholar.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. orgosolver.com [orgosolver.com]
- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
Application Notes and Protocols: Synthesis of 3-Chlorothiophene-2-carboxamides via Reaction of 3-Chlorothiophene-2-carbonyl chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of amides from acyl chlorides and amines is a cornerstone reaction in organic and medicinal chemistry. This guide provides a detailed examination of the reaction between 3-Chlorothiophene-2-carbonyl chloride and various primary and secondary amines. This transformation is pivotal for accessing the 3-chlorothiophene-2-carboxamide scaffold, a privileged structural motif found in numerous biologically active compounds.[1][2][3][4] This document offers in-depth mechanistic insights, a robust and adaptable experimental protocol, and practical guidance on safety, troubleshooting, and reaction optimization, designed to empower researchers in drug discovery and development.
Scientific Foundation and Strategic Importance
The thiophene ring and its derivatives are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including antioxidant, antibacterial, anti-inflammatory, and antitumor properties.[1][4] The amide functional group is one of the most prevalent linkages in pharmaceuticals, prized for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[5]
The combination of these two moieties in the form of 3-chlorothiophene-2-carboxamides creates a versatile scaffold for the development of novel therapeutic agents. The reaction of this compound with amines offers a direct, efficient, and highly reliable method for constructing this critical amide bond.[5][6] Understanding the nuances of this reaction is therefore essential for chemists aiming to synthesize libraries of these compounds for structure-activity relationship (SAR) studies.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classical nucleophilic acyl substitution mechanism.[5] The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the highly electrophilic carbonyl carbon of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen atom carries a positive charge.
-
Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond. Simultaneously, the chloride ion, being an excellent leaving group, is expelled.
-
Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, removes the proton from the nitrogen atom. This step neutralizes the resulting ammonium species and also scavenges the hydrogen chloride (HCl) byproduct generated, driving the reaction to completion.[5][7]
Comprehensive Experimental Protocol
This protocol provides a generalized procedure that can be adapted for a range of primary and secondary amines.
Materials and Equipment
-
Reagents:
-
This compound (Acyl Chloride)
-
Selected primary or secondary amine (Nucleophile)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA), distilled (Base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)[5]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography system or glass column
-
Standard laboratory glassware
-
Step-by-Step Procedure
PART A: Reaction Setup
-
Flask Preparation: Ensure a two-neck round-bottom flask equipped with a magnetic stir bar is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. This is critical as the acyl chloride is moisture-sensitive and will hydrolyze.
-
Reagent Addition:
-
To the flask, add the amine (1.0 eq).
-
Dissolve the amine in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Add the base, triethylamine (1.2–1.5 eq), to the stirring solution. The excess base ensures complete neutralization of the HCl byproduct.[5]
-
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C. This is a crucial step to control the initial exotherm of the reaction, preventing potential side reactions and degradation of starting material.
PART B: Acyl Chloride Addition & Reaction
-
Acyl Chloride Solution: In a separate, dry vial, dissolve this compound (1.0 eq) in a small amount of anhydrous DCM.
-
Slow Addition: Using a syringe, add the acyl chloride solution dropwise to the cooled, stirring amine solution over 5-10 minutes. A rapid addition can lead to localized heating and side-product formation.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC, observing the consumption of the limiting reagent (typically the acyl chloride or the amine). Reactions are often complete within 1 to 16 hours.[5]
PART C: Workup and Isolation
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add deionized water to quench any remaining acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM if necessary.
-
Aqueous Washes:
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃. This step removes the triethylamine hydrochloride salt and any acidic impurities.[5]
-
Wash the organic layer with brine. This removes residual water and aids in breaking any emulsions.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
PART D: Purification
-
Purification: Purify the crude amide product using flash column chromatography on silica gel or by recrystallization, depending on the physical properties of the compound.[5]
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS, IR spectroscopy).
Workflow and Parameter Optimization
The success of the synthesis can be influenced by several factors. The following table provides guidance on optimizing reaction conditions.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Amine Nucleophilicity | Primary amines are generally more reactive than secondary amines. Electron-rich anilines react faster than electron-poor anilines. | Steric hindrance around the nitrogen atom can significantly slow the reaction rate. For less reactive amines, extending the reaction time or gentle heating may be necessary. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine. | TEA is a cost-effective and common choice. For sensitive substrates, the more sterically hindered and less nucleophilic DIPEA can be advantageous to prevent side reactions. Pyridine can also act as the solvent.[8] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN). | DCM is an excellent choice due to its inertness and ability to dissolve a wide range of reactants. THF is also suitable. Ensure the solvent is anhydrous to prevent hydrolysis of the acyl chloride.[5][9] |
| Temperature | 0 °C to room temperature. Gentle heating (e.g., 40 °C) may be required. | Initial cooling to 0 °C is standard practice to manage the exotherm. For sluggish reactions involving hindered or deactivated amines, warming the reaction mixture may be required to achieve a reasonable rate. |
| Reaction Time | 1 - 24 hours. | Monitor by TLC. A reaction is complete when the starting material spot is no longer visible. Unnecessarily long reaction times can lead to product degradation.[5] |
Safety and Handling Precautions
This compound is a hazardous chemical and must be handled with extreme care.
-
Corrosive: It causes severe skin burns and serious eye damage.[10][11] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[10][12]
-
Moisture Sensitive: The compound reacts with water, potentially violently, to release corrosive HCl gas. Always handle under an inert atmosphere (nitrogen or argon) and use dry glassware and solvents.
-
Inhalation Hazard: Do not breathe dust, fumes, or vapors. All manipulations should be performed in a certified chemical fume hood.[10]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][12]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[10][12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10][11]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] It is often stored under an inert atmosphere.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive acyl chloride (hydrolyzed).2. Poorly reactive amine.3. Insufficient base. | 1. Use fresh or newly purchased acyl chloride. Ensure anhydrous conditions.2. Increase reaction time, gently heat the reaction, or consider a more forcing solvent.3. Ensure at least 1.2 equivalents of base are used. |
| Multiple Spots on TLC | 1. Side reactions due to excess heat.2. Reaction with di-amines at both sites.3. Degradation of starting material or product. | 1. Maintain cooling during addition and control the rate of addition.2. Use a large excess of the di-amine to favor mono-acylation.3. Check the stability of your amine under basic conditions. Do not let the reaction run for an excessive amount of time. |
| Difficult Purification | 1. Product co-elutes with starting material.2. Amine hydrochloride salt is not fully removed during workup. | 1. Optimize the solvent system for column chromatography. A different solvent system (e.g., Hexanes/Ethyl Acetate vs. DCM/Methanol) may provide better separation.2. Ensure the aqueous NaHCO₃ wash is thorough. An acidic wash (e.g., 1N HCl) can also be used to remove excess amine, provided the product is stable to acid. |
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.dk [fishersci.dk]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for 3-Chlorothiophene-2-carbonyl chloride
Introduction: The Versatility of a Halogenated Thiophene Building Block
3-Chlorothiophene-2-carbonyl chloride is a highly reactive, bifunctional molecule that serves as a cornerstone in the synthesis of a diverse array of complex organic structures. Its utility is primarily derived from the electrophilic acyl chloride group and the substituted thiophene ring, which can be further functionalized. This combination makes it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1] In drug development, for instance, the thiophene scaffold is a well-established pharmacophore, and the ability to readily introduce amide or ester linkages via the acyl chloride facilitates the construction of extensive compound libraries for screening. Notably, related compounds like 5-chlorothiophene-2-carbonyl chloride are key intermediates in the synthesis of the anticoagulant drug Rivaroxaban.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and application of this compound. We will delve into its chemical properties, provide a detailed, field-proven protocol for a common acylation reaction, and discuss the underlying chemical principles that govern its reactivity.
Physicochemical and Safety Data
A thorough understanding of the properties of this compound is paramount for its safe and effective use. The following table summarizes its key physicochemical and hazard information.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₂OS | [4] |
| Molecular Weight | 181.04 g/mol | [4] |
| CAS Number | 86427-02-3 | [4] |
| Appearance | Colorless to light orange/yellow/green clear liquid | [5] |
| Hazard Statements | Causes severe skin burns and eye damage. | [6][7] |
| Precautionary Statements | Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. IF IN EYES: Rinse cautiously with water for several minutes. | [6] |
| Incompatibilities | Bases, Strong oxidizing agents, Amines, Water/Moisture. | [6] |
Causality Behind Handling and Storage Precautions:
The high reactivity of the acyl chloride functional group is the primary driver for the stringent handling and storage requirements. Acyl chlorides readily react with atmospheric moisture in a highly exothermic reaction to produce the corresponding carboxylic acid and corrosive hydrogen chloride gas.[8][9] This is why it is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, in a cool, dry, and well-ventilated area.[6][10][11][12] The compound's corrosive nature necessitates the use of personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, at all times.[6][13] All manipulations should be performed within a chemical fume hood to avoid inhalation of corrosive vapors.[13]
Core Application: Acylation of Amines
One of the most prevalent applications of this compound is the acylation of primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of a wide range of biologically active molecules. The protocol provided below is a generalized, yet robust, procedure that can be adapted for various amine substrates.
Experimental Workflow: Amide Synthesis
Caption: Workflow for the acylation of an amine using this compound.
Detailed Step-by-Step Protocol: Synthesis of N-benzyl-3-chlorothiophene-2-carboxamide
This protocol details the synthesis of a model amide, N-benzyl-3-chlorothiophene-2-carboxamide, and serves as a template for other acylation reactions.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzylamine (1.0 eq) and triethylamine (1.2 eq). Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the amine).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: The acylation reaction is exothermic. Cooling helps to control the reaction rate and minimize the formation of side products.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. The disappearance of the starting amine and the formation of a new, less polar spot indicates the reaction is proceeding.
-
Aqueous Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure N-benzyl-3-chlorothiophene-2-carboxamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Mechanism of Acylation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The triethylamine acts as a base to neutralize the hydrogen chloride that is formed, driving the reaction to completion.
Caption: Mechanism of nucleophilic acyl substitution for amide synthesis.
Advanced Applications in Heterocyclic Synthesis
Beyond simple acylation, this compound is a valuable precursor for the synthesis of more complex heterocyclic systems, such as thieno[3,2-b]thiophenes. These fused-ring systems are of significant interest in materials science for applications in organic electronics.[14][15] The synthesis often involves multi-step sequences where the acyl chloride is first converted to another functional group, which then participates in a ring-closing reaction. For example, the carbonyl group can be transformed into a thiophene ring through various cyclization strategies.[16]
Conclusion
This compound is a potent and versatile chemical building block. Its high reactivity, while demanding careful handling and storage, is the very feature that makes it so valuable for the efficient construction of complex molecules. The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge to safely and effectively utilize this compound in their synthetic endeavors, from routine acylations to the creation of novel heterocyclic systems. Adherence to the safety guidelines is not merely a recommendation but a necessity for the well-being of the researcher and the integrity of the experimental outcome.
References
- 1. 2-Chlorothiophene-3-carbonyl chloride (332370-74-8) for sale [vulcanchem.com]
- 2. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 3. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 4. This compound CAS#: 86427-02-3 [m.chemicalbook.com]
- 5. 5-Chlorothiophene-2-carbonyl Chloride | 42518-98-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. nj.gov [nj.gov]
- 10. download.basf.com [download.basf.com]
- 11. chemos.de [chemos.de]
- 12. reddit.com [reddit.com]
- 13. fishersci.com [fishersci.com]
- 14. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Utility of 3-Chlorothiophene-2-carbonyl chloride in Pharmaceutical Intermediate Synthesis
Foreword: A Linchpin Building Block in Modern Pharmacopoeia
In the landscape of pharmaceutical synthesis, the efficiency and elegance of a synthetic route often hinge on the selection of robust, versatile, and reliable building blocks. 3-Chlorothiophene-2-carbonyl chloride has emerged as a reagent of significant strategic importance, particularly in the construction of complex heterocyclic scaffolds that form the core of numerous modern drugs. Its intrinsic reactivity as an acyl chloride, combined with the unique electronic and steric properties of the substituted thiophene ring, makes it an indispensable tool for medicinal chemists and process development scientists.
This document serves as a comprehensive guide for researchers, outlining the fundamental principles, key applications, and field-proven protocols for the effective use of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the protocols described are not merely recipes, but self-validating systems grounded in sound chemical principles. The primary focus will be on its pivotal role in synthesizing intermediates for blockbuster antithrombotic agents, illustrating its impact on global health.
Reagent Profile and Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is the bedrock of its safe and effective use. This compound is a reactive molecule that must be handled with appropriate care.
| Property | Value | Source |
| CAS Number | 86427-02-3 | [1] |
| Molecular Formula | C₅H₂Cl₂OS | [1] |
| Molecular Weight | 181.04 g/mol | [1][2] |
| Appearance | Light orange to yellow clear liquid | [3] |
| Primary Hazard | Causes severe skin burns and eye damage | [2][4] |
Core Reactivity: The Acylation Powerhouse
The synthetic utility of this compound is dominated by the reactivity of the acyl chloride functional group. The carbonyl carbon is highly electrophilic, readily attacked by a wide range of nucleophiles in classic nucleophilic acyl substitution reactions. The chloride ion is an excellent leaving group, facilitating the formation of a new bond between the carbonyl carbon and the incoming nucleophile.
This reactivity is primarily exploited in the formation of amide bonds, which are central to the structure of many pharmaceuticals. The reaction with primary or secondary amines proceeds rapidly, often at reduced temperatures, to form a stable N-acyl bond.
Mechanism: Amide Bond Formation
The reaction with an amine (R-NH₂) proceeds through a tetrahedral intermediate. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the amine nucleophile.[5]
Caption: Generalized mechanism of nucleophilic acyl substitution.
Spotlight Application: Synthesis of Rivaroxaban
The most prominent application of this compound is in the final acylation step for the synthesis of Rivaroxaban , a direct factor Xa inhibitor used extensively as an anticoagulant.[6][7] This step involves the reaction of the acyl chloride with the primary amine of the advanced intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, or a salt thereof.[5][8]
The success of this large-scale industrial process relies on precise control of stoichiometry, temperature, and base selection to achieve high yield and purity, minimizing the formation of process-related impurities.[6]
Caption: Synthetic workflow for the final step of Rivaroxaban synthesis.
Detailed Experimental Protocol: Synthesis of a Rivaroxaban Precursor Amide
This protocol provides a representative, lab-scale procedure for the N-acylation step.
Objective: To synthesize (S)-5-chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide (Rivaroxaban) via acylation.
Reagents and Materials
| Reagent | CAS | MW ( g/mol ) | Amount | Moles | Equivalents |
| Amine Intermediate* | 899440-15-8 | 333.34 | 10.0 g | 0.03 | 1.0 |
| This compound | 86427-02-3 | 181.04 | 5.7 g | 0.0315 | 1.05 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 4.6 mL | 0.033 | 1.1 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - | - |
*Refers to 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one.
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stirrer
-
Thermometer
-
Dropping funnel
-
Nitrogen inlet
-
Ice-water bath
Procedure
-
Reactor Setup: Charge the 250 mL three-neck flask with the amine intermediate (10.0 g, 1.0 eq) and dichloromethane (100 mL). Begin stirring to form a suspension.
-
Inert Atmosphere: Purge the flask with dry nitrogen. Maintain a gentle nitrogen blanket throughout the reaction. This is critical as acyl chlorides are moisture-sensitive.[9]
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic nature of the acylation and minimize side reactions.[10]
-
Base Addition: Add triethylamine (4.6 mL, 1.1 eq) to the cooled suspension.
-
Acyl Chloride Addition: Dissolve this compound (5.7 g, 1.05 eq) in 20 mL of DCM and charge it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
In-Process Check (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or acetone/water) to yield the final product with high purity.[11]
Broader Applications: Ticlopidine and Beyond
While the synthesis of Rivaroxaban is a major application, the thiophene scaffold is a common feature in other antithrombotic drugs. Derivatives of 3-chlorothiophene are key starting materials for the synthesis of Ticlopidine , another antiplatelet drug.[12][13] Although the synthetic routes may differ, they often involve building the characteristic thienopyridine core from a functionalized thiophene precursor.[14][15][16] The reactivity of the carbonyl chloride allows for its use in creating a variety of other carboxamide or ester linkages, opening avenues for its use in diverse medicinal chemistry programs.[17]
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. This compound is a hazardous chemical that demands strict adherence to safety protocols.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[2][4] It is a lachrymator (causes tearing) and harmful if inhaled.[18]
-
Handling:
-
Always handle this reagent inside a certified chemical fume hood.[19][20]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., butyl rubber or nitrile).[9][20]
-
Ensure an emergency eyewash station and safety shower are immediately accessible.[20]
-
-
Reactivity with Water: Acyl chlorides react violently with water and other protic solvents (like alcohols) to release corrosive HCl gas.[9] All glassware must be scrupulously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, well-ventilated area away from moisture and incompatible materials like bases and alcohols.[3][20]
-
Spill & Disposal: Neutralize small spills with a suitable absorbent material like sodium bicarbonate. Dispose of waste in accordance with local, state, and federal regulations.[21]
Conclusion
This compound is more than a mere reagent; it is a key enabler in the synthesis of life-saving medicines. Its predictable and robust reactivity in forming amide bonds has secured its place in large-scale industrial processes. By understanding its chemical properties, mastering its reaction conditions, and adhering strictly to safety protocols, researchers and drug development professionals can continue to leverage this powerful building block to construct the next generation of pharmaceutical agents.
References
- 1. This compound CAS#: 86427-02-3 [m.chemicalbook.com]
- 2. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 5-Chlorothiophene-2-carbonyl Chloride | 42518-98-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 11. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 12. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN105503902A - Method for synthesizing ticlopidine hydrochloride - Google Patents [patents.google.com]
- 15. SYNTHESIS OF TICLOPIDINE HYDROCHLORIDE | Semantic Scholar [semanticscholar.org]
- 16. Synthesis and structure-activity relationships of ticlopidine derivatives and analogs as inhibitors of ectonucleotidase CD39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 18. download.basf.com [download.basf.com]
- 19. fishersci.com [fishersci.com]
- 20. wcu.edu [wcu.edu]
- 21. chemos.de [chemos.de]
Application Notes & Protocols: Strategic Acylation Reactions Using 3-Chlorothiophene-2-carbonyl Chloride
Introduction: The Strategic Importance of the Thiophene Moiety
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are paramount. Among these, the thiophene ring system is a "privileged pharmacophore" due to its versatile structural diversity and significant role in medicinal chemistry.[1] Thiophene derivatives are integral to numerous FDA-approved drugs, including anti-inflammatory agents, antimicrobials, and anti-cancer therapeutics.[1] 3-Chlorothiophene-2-carbonyl chloride, as a reactive acylating agent, serves as a critical building block for introducing this valuable moiety into more complex molecular architectures. Its unique electronic properties, stemming from the sulfur heteroatom and the chloro-substituent, make it a versatile reagent for constructing key C-C and C-N bonds, essential for developing novel therapeutic agents and functional materials.[2][3] This guide provides an in-depth exploration of its application in key acylation reactions, grounded in mechanistic understanding and field-proven protocols.
Reagent Profile and Critical Safety Protocols
This compound is a corrosive and moisture-sensitive liquid.[4][5] Its high reactivity, while synthetically useful, necessitates stringent handling procedures to ensure operator safety and experimental integrity.
Table 1: Physicochemical and Safety Data
| Property | Value | Reference(s) |
| CAS Number | 86427-02-3 | [5] |
| Molecular Formula | C₅H₂Cl₂OS | |
| Molecular Weight | 181.04 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Hazards | Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts with water. | [4][5][6] |
Mandatory Safety & Handling Procedures:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood with adequate ventilation.[4][5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.[4][5]
-
Dispensing: Use syringes or cannulas for transferring the liquid under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis from atmospheric moisture.
-
Quenching & Disposal: Unused or residual reagent must be quenched slowly and carefully by adding it to a stirred, ice-cold solution of sodium bicarbonate or another suitable weak base. Dispose of the resulting waste in accordance with institutional and local regulations.[5]
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Do not use combustible materials like paper towels. Ventilate the area thoroughly.[4]
Core Mechanistic Principles of Acylation
The synthetic utility of this compound is rooted in the high electrophilicity of its carbonyl carbon. The adjacent chlorine atom is an excellent leaving group, facilitating two primary classes of reactions: Nucleophilic Acyl Substitution and Electrophilic Aromatic Substitution.
Nucleophilic Acyl Substitution: Amide and Ester Formation
This pathway involves the attack of a nucleophile (such as an amine or alcohol) on the carbonyl carbon. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride ion to yield the final acylated product. This is a cornerstone reaction for creating amide and ester bonds, which are fundamental linkages in pharmaceuticals.[7][8]
Friedel-Crafts Acylation: C-C Bond Formation
In the presence of a Lewis acid catalyst (e.g., AlCl₃), the acyl chloride is activated to form a highly reactive acylium ion.[9][10] This potent electrophile is then attacked by the π-electrons of an aromatic ring, leading to the formation of a new carbon-carbon bond and an aryl ketone product. This reaction is exceptionally reliable as the product ketone is deactivated towards further acylation, preventing polysubstitution.[9][11]
Application Protocol I: Friedel-Crafts Acylation of Arenes
This protocol details the acylation of an aromatic substrate, a foundational method for synthesizing key intermediates in medicinal chemistry. The resulting ketones can be further modified, for instance, by reduction to the corresponding alkyl chains.[10]
Experimental Workflow: Friedel-Crafts Acylation
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via cannula and cool the resulting suspension to 0 °C in an ice bath.[12]
-
Acyl Chloride Addition: Slowly add this compound (1.0 equivalent) dropwise to the stirred suspension. A complex between the Lewis acid and the acyl chloride will form.
-
Substrate Addition: Add a solution of the aromatic substrate (e.g., anisole, 1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.[12]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or GC-MS. Typically, the reaction is complete within 2-4 hours.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[12] Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[13]
Table 2: Representative Friedel-Crafts Acylation Parameters
| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Temp (°C) | Typical Time (h) | Expected Product |
| Benzene | AlCl₃ | CS₂ or DCM | 0 to RT | 2-4 | (3-Chlorothiophen-2-yl)(phenyl)methanone |
| Toluene | AlCl₃ | DCM | 0 to RT | 2-4 | (3-Chlorothiophen-2-yl)(p-tolyl)methanone |
| Anisole | AlCl₃ / FeCl₃ | DCM | 0 to RT | 1-3 | (3-Chlorothiophen-2-yl)(4-methoxyphenyl)methanone |
| Thiophene | SnCl₄ | Benzene | 10 to RT | 3-5 | Bis(3-chlorothiophen-2-yl)methanone |
Application Protocol II: Synthesis of Amides & Esters
The formation of amides via the Schotten-Baumann reaction is a robust and widely used transformation.[7] It involves reacting the acyl chloride with an amine in the presence of a base to neutralize the HCl byproduct. A similar principle applies to ester synthesis.
Step-by-Step Protocol (Amide Synthesis)
-
Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) and a tertiary amine base such as triethylamine or pyridine (1.5 equivalents) in a suitable aprotic solvent (e.g., DCM, THF). Cool the solution to 0 °C.[7][14]
-
Addition: Add a solution of this compound (1.1 equivalents) in the same solvent dropwise to the cooled amine solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers.
-
Extraction & Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with dilute HCl (to remove excess base), followed by saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting amide can be purified by recrystallization or column chromatography.
Note on Ester Synthesis: The protocol is similar to amide synthesis. Alcohols are generally less nucleophilic than amines, so the reaction may require gentle heating or the use of a more potent catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts along with the stoichiometric base.
Table 3: Parameters for Nucleophilic Acyl Substitution
| Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Product Type |
| Aniline | Pyridine | DCM | 0 to RT | 1-2 | Amide |
| Benzylamine | Triethylamine | THF | 0 to RT | 1-2 | Amide |
| Piperidine | Triethylamine | DCM | 0 to RT | 1 | Amide |
| Methanol | Pyridine | Toluene | RT to 40 | 2-5 | Ester |
| Phenol | Triethylamine / DMAP | Acetonitrile | RT to 60 | 4-8 | Ester |
Field Insights & Troubleshooting
-
Causality of Anhydrous Conditions: this compound reacts readily with water to form the corresponding carboxylic acid, which is unreactive under these conditions.[4] Ensuring all glassware is flame-dried and solvents are anhydrous is critical to prevent loss of reagent and ensure high yields.
-
Controlling Exotherms: Both Friedel-Crafts and amine acylations can be exothermic. Slow, dropwise addition of the acyl chloride at low temperatures (0 °C) is crucial to prevent side reactions and ensure safety.[15]
-
Lewis Acid Stoichiometry: In Friedel-Crafts reactions, a stoichiometric amount of the Lewis acid is often required. The catalyst complexes not only with the acyl chloride but also with the product ketone, rendering it inactive.[11] Using less than one equivalent can lead to an incomplete reaction.
-
Purification Challenges: The crude products of these reactions can contain unreacted starting materials or byproducts. A key validation step is to confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy (to observe the new carbonyl stretch), and mass spectrometry.
Conclusion
This compound is a high-value, versatile reagent for introducing the biologically significant 3-chlorothiophene scaffold into target molecules. Through robust and well-understood reactions like Friedel-Crafts acylation and nucleophilic acyl substitution, researchers can efficiently synthesize a diverse array of complex ketones, amides, and esters. By understanding the underlying mechanisms and adhering to rigorous experimental protocols, professionals in drug development and materials science can effectively leverage this reagent to advance their synthetic programs.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. orgosolver.com [orgosolver.com]
- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. DSpace [open.bu.edu]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
Application Notes and Protocols for the Derivatization of 3-Chlorothiophene-2-carbonyl chloride for Analysis
Introduction: The Analytical Challenge of a Reactive Intermediate
3-Chlorothiophene-2-carbonyl chloride is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds and fine chemicals. Its structure, featuring a highly reactive acyl chloride group attached to a substituted thiophene ring, makes it a valuable synthon. However, this high reactivity also presents a significant analytical challenge. Direct analysis by common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is often unfeasible due to its instability and propensity to react with residual moisture in solvents or on analytical columns, leading to inaccurate quantification and the potential for instrument damage.[1][2]
To overcome these challenges, derivatization is an essential strategy. By converting the acyl chloride into a more stable, readily detectable derivative, we can employ robust and reproducible analytical methods for its quantification. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound for analysis by HPLC and GC-MS, grounded in the principles of nucleophilic acyl substitution and supported by established methodologies.
The Chemistry of Derivatization: A Mechanistic Perspective
The derivatization of this compound hinges on the principles of nucleophilic acyl substitution . The carbonyl carbon of the acyl chloride is highly electrophilic, readily attacked by nucleophiles. The reactivity of this carbonyl group is modulated by the electronic effects of the substituted thiophene ring. The thiophene ring is electron-rich and can donate electron density through resonance, while the chlorine atom at the 3-position is electron-withdrawing via an inductive effect.[3] This interplay of electronic effects influences the precise reactivity of the acyl chloride and must be considered when selecting a derivatization strategy.
The general mechanism for the derivatization of this compound with a nucleophile (Nu-H) proceeds via a tetrahedral intermediate, as illustrated below:
Caption: General mechanism of nucleophilic acyl substitution.
HPLC Analysis Following Derivatization with 2-Nitrophenylhydrazine
For HPLC analysis with UV detection, it is advantageous to introduce a chromophore into the analyte that absorbs at a longer wavelength, thereby minimizing interference from the sample matrix.[1][2][4] 2-Nitrophenylhydrazine is an excellent derivatizing agent for this purpose, as its derivatives with acyl chlorides exhibit strong UV absorbance at approximately 395 nm.[1][2]
Causality of Method Choice
The selection of 2-nitrophenylhydrazine is based on several key factors:
-
Strong Chromophore: The resulting hydrazide possesses a strong chromophore, significantly enhancing detection sensitivity by HPLC-UV.[1][2]
-
Minimized Matrix Interference: Most drug substances and their related impurities have weak UV absorbance above 380 nm, making detection at 395 nm highly specific to the derivatized analyte.[1][2]
-
Reaction Specificity: The reaction is specific to the acyl chloride group, and under the recommended conditions, it does not react with the corresponding carboxylic acid, which may be present as an impurity.[4]
Experimental Protocol: HPLC Derivatization
Materials:
-
This compound sample
-
2-Nitrophenylhydrazine (derivatizing reagent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Standard laboratory glassware and safety equipment
Protocol:
-
Preparation of Derivatizing Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in acetonitrile to achieve a suitable concentration.
-
Derivatization Reaction:
-
HPLC Analysis:
-
Inject an appropriate volume of the derivatized sample into the HPLC system.
-
A typical HPLC setup would include a C18 reverse-phase column and a UV detector set to 395 nm.
-
The mobile phase can be a gradient of acetonitrile and water (with or without a small amount of formic acid to improve peak shape).
-
Caption: Workflow for HPLC analysis via derivatization.
Method Validation and Performance
Based on validated methods for other acyl chlorides, the following performance characteristics can be expected.[1][2][4] It is crucial to perform method validation for this compound in your specific sample matrix.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.1 µg/mL |
| Accuracy (% Recovery) | 87.8 - 114.1% |
| Precision (%RSD) | < 5% |
GC-MS Analysis Following Esterification
For GC-MS analysis, derivatization to a less polar and more volatile derivative is necessary. Esterification of this compound with an alcohol, such as methanol, is an effective strategy. The resulting methyl ester is significantly more volatile and thermally stable than the parent acyl chloride.
Causality of Method Choice
-
Volatility and Thermal Stability: The methyl ester derivative is amenable to GC analysis due to its increased volatility and stability at the high temperatures of the GC inlet and column.
-
Mass Spectral Signature: The derivative will have a distinct mass spectrum, allowing for confident identification and quantification by mass spectrometry.
-
Quantitative Reaction: The reaction with methanol is rapid and proceeds to completion, ensuring accurate quantification.
Experimental Protocol: GC-MS Derivatization (Esterification)
Materials:
-
This compound sample
-
Methanol (anhydrous, GC grade)
-
Pyridine (optional, as an acid scavenger)
-
Hexane (GC grade, for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Standard laboratory glassware and safety equipment
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in a small volume of a dry, inert solvent (e.g., dichloromethane or THF).
-
Derivatization Reaction:
-
In a clean, dry vial, add an excess of anhydrous methanol to the sample solution.
-
A small amount of pyridine can be added to neutralize the HCl generated during the reaction.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction is typically rapid.
-
-
Work-up and Extraction:
-
Add water to the reaction mixture and extract the methyl ester derivative into hexane.
-
Wash the organic layer with a dilute aqueous acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Carefully transfer the dried hexane solution to a GC vial.
-
Inject an appropriate volume into the GC-MS system.
-
A standard non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable for separation.
-
Caption: Workflow for GC-MS analysis via esterification.
Potential Pitfalls and Troubleshooting
A self-validating protocol anticipates and mitigates potential issues. The primary challenge in the analysis of this compound is its high reactivity, particularly its sensitivity to moisture.[5]
| Issue | Potential Cause | Mitigation and Troubleshooting |
| Low or No Derivative Peak | Incomplete derivatization. | Ensure derivatizing reagents are fresh and stored under anhydrous conditions. Verify reaction time and temperature. For GC derivatization, ensure methanol is anhydrous.[6] |
| Hydrolysis of the starting material. | Handle this compound under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware.[5][7] | |
| Extra Peaks in Chromatogram | Side reactions. | Harsh reaction conditions can lead to side reactions. Use mild conditions (e.g., room temperature).[6] |
| Impurities in reagents or solvents. | Use high-purity reagents and solvents. Run a reagent blank to identify artifact peaks. | |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality capillary column. Perform regular inlet maintenance.[8][9] |
| Co-elution with interfering species. | Optimize the chromatographic method (e.g., temperature program for GC, mobile phase gradient for HPLC). | |
| Variable Retention Times | Inconsistent sample preparation. | Ensure consistent and reproducible derivatization and work-up procedures. |
| Leaks in the GC or HPLC system. | Perform regular leak checks on the instrument.[10] |
Conclusion
The successful analysis of this compound is contingent upon a well-designed derivatization strategy that transforms this reactive intermediate into a stable and readily detectable analyte. The protocols outlined in this application note for both HPLC and GC-MS analysis provide robust and reliable methods for the quantification of this important compound. By understanding the underlying chemical principles and potential pitfalls, researchers can confidently implement these methods to support their research and development activities. As with any analytical method, validation in the specific sample matrix is paramount to ensure data of the highest quality and integrity.
References
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. agilent.com [agilent.com]
- 10. shimadzu.co.uk [shimadzu.co.uk]
Application Note & Protocol: A Robust and Scalable Synthesis of 3-Chlorothiophene-2-carbonyl Chloride and Its Derivatives for Pharmaceutical Intermediate Production
Abstract: 3-Chlorothiophene-2-carbonyl chloride is a pivotal heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Thiophene-containing compounds are frequently utilized in drug design as bioisosteric replacements for benzene rings, often leading to improved pharmacological profiles.[1][2] This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound from its corresponding carboxylic acid. Furthermore, it details a general protocol for the subsequent synthesis of amide derivatives, which are common intermediates in drug development. The protocols herein are designed with scalability, safety, and robustness at their core, addressing the critical challenges faced by researchers and chemical development professionals.
Mechanistic Overview & Process Chemistry Principles
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For the preparation of this compound, the most industrially viable method is the reaction of 3-Chlorothiophene-2-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is often the reagent of choice for scale-up due to its efficacy and cost-effectiveness; its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[3][4]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[5][6] This is followed by the formation of a chlorosulfite intermediate, which is highly reactive. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate eliminates the chlorosulfite group, which decomposes into the gaseous byproducts SO₂ and HCl, driving the reaction to completion.[3][5][7]
Key Scale-Up Considerations:
-
Exothermicity: The reaction is exothermic and requires careful temperature control to prevent runaway reactions and ensure selectivity. Controlled addition of thionyl chloride is crucial.
-
Off-Gas Management: The evolution of toxic and corrosive SO₂ and HCl gases necessitates a well-ventilated reaction setup and an appropriate scrubbing system (e.g., a caustic scrubber).[8][9]
-
Anhydrous Conditions: Thionyl chloride reacts violently with water.[9][10][11][12] All reagents, solvents, and equipment must be rigorously dried to prevent reagent quenching and hazardous pressure buildup.
Detailed Scale-Up Protocol: Synthesis of this compound
This protocol details the synthesis on a multi-gram to kilogram scale. All operations should be conducted in a properly functioning chemical fume hood or an appropriate contained system.
Materials and Equipment:
| Item | Specification | Supplier Example |
| 3-Chlorothiophene-2-carboxylic acid | 97% or higher purity[13][14] | Sigma-Aldrich, Combi-Blocks |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | MilliporeSigma, Acros Organics |
| Toluene | Anhydrous, <50 ppm H₂O | Standard chemical suppliers |
| N,N-Dimethylformamide (DMF) | Anhydrous, catalytic amount | Standard chemical suppliers |
| Jacketed Glass Reactor | Appropriate volume with overhead stirrer, condenser, and addition funnel | Buchi, Chemglass |
| Scrubber System | Filled with aqueous sodium hydroxide (NaOH) solution | Custom or commercial |
| Temperature Control Unit | Circulator for heating/cooling | Huber, Julabo |
Step-by-Step Protocol:
-
Reactor Setup and Inerting:
-
Assemble the jacketed reactor system, ensuring all glassware is dry.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to establish anhydrous conditions. Maintain a gentle positive pressure throughout the reaction.
-
-
Reagent Charging:
-
Charge the reactor with 3-Chlorothiophene-2-carboxylic acid (1.0 eq).
-
Add anhydrous toluene (approx. 5-10 volumes relative to the carboxylic acid). Start agitation to form a slurry.
-
-
Controlled Addition of Thionyl Chloride:
-
Add a catalytic amount of anhydrous DMF (e.g., 0.01 eq). DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive.
-
Begin the slow, dropwise addition of thionyl chloride (1.2-1.5 eq) via the addition funnel.
-
Causality: A slight excess of thionyl chloride ensures complete conversion of the carboxylic acid. The slow addition rate is critical for managing the exotherm and the rate of gas evolution.[8]
-
-
Reaction and Monitoring:
-
During the addition, maintain the internal temperature between 25-30 °C using the temperature control unit.
-
After the addition is complete, gently heat the reaction mixture to 60-70 °C and hold for 2-4 hours, or until the reaction is complete.
-
Monitor the reaction progress by taking small, quenched aliquots for analysis (e.g., HPLC or ¹H NMR) to observe the disappearance of the starting material. The cessation of gas evolution is also a good indicator of reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure (vacuum distillation). The distillation apparatus should be connected to the scrubber system.
-
The crude this compound can then be purified by vacuum distillation to yield a clear to light-yellow liquid.
-
Synthesis of Amide Derivatives
Acyl chlorides are highly reactive intermediates ideal for forming amides.[15][16] This protocol provides a general method for synthesizing N-aryl or N-alkyl-3-chlorothiophene-2-carboxamides.
General Protocol:
-
Reactor Setup: In a separate, dry, inerted reactor, dissolve the desired amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or toluene).
-
Cooling: Cool the amine solution to 0-5 °C. This is to control the exotherm from the subsequent addition of the acyl chloride.
-
Acyl Chloride Addition: Slowly add the purified this compound (1.0 eq), dissolved in a small amount of the reaction solvent, to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as monitored by TLC or HPLC.
-
Work-up:
-
Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the base.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide product can be purified by recrystallization or column chromatography.
Quality Control & Analytical Methods
Robust analytical methods are essential to ensure the quality and purity of the final product and its derivatives. Due to the high reactivity of acyl chlorides, derivatization is often employed for accurate quantification by chromatography.[17][18]
| Parameter | Method | Expected Result / Specification |
| Identity | ¹H NMR, ¹³C NMR, GC-MS | Spectra consistent with the structure of this compound. |
| Purity | GC-FID or Derivatization-HPLC | ≥ 98% |
| Residual Starting Material | HPLC | ≤ 0.5% (3-Chlorothiophene-2-carboxylic acid) |
| Appearance | Visual Inspection | Colorless to light-yellow liquid |
Derivatization-HPLC for Purity Assay: A common method involves reacting an aliquot of the acyl chloride with a nucleophile like an amine or alcohol to form a stable derivative that can be easily analyzed by HPLC.[18]
Safety & Hazard Management
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases.[9][10] It is crucial to handle it in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[8][12]
-
Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): Toxic and corrosive gases are produced during the reaction. The reactor must be vented through a caustic scrubber to neutralize these gases before they are released into the atmosphere.[9]
-
Pressure Management: As the reaction generates gas, it should never be performed in a sealed, closed system. Ensure a clear path for gases to flow to the scrubber.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient thionyl chloride. 2. Water contamination. 3. Low reaction temperature. | 1. Add an additional portion of thionyl chloride (e.g., 0.1-0.2 eq). 2. Ensure all reagents, solvents, and equipment are anhydrous. 3. Increase reaction temperature slightly or extend reaction time. |
| Low Yield after Distillation | 1. Product decomposition at high temperature. 2. Inefficient vacuum system. | 1. Ensure the distillation is performed under a high vacuum to lower the boiling point. 2. Check the vacuum pump and all seals for leaks. |
| Dark Product Color | Impurities or slight decomposition. | Consider a second distillation or treatment with a small amount of activated carbon before the final distillation (use with caution). |
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. rroij.com [rroij.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 7. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. drexel.edu [drexel.edu]
- 9. westliberty.edu [westliberty.edu]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. 3-氯噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 3-Chlorothiophene-2-carboxylic acid 97 59337-89-2 [sigmaaldrich.com]
- 15. savemyexams.com [savemyexams.com]
- 16. savemyexams.com [savemyexams.com]
- 17. benchchem.com [benchchem.com]
- 18. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Protecting Group Strategies for Chemoselective Reactions with 3-Chlorothiophene-2-carbonyl Chloride
Abstract: 3-Chlorothiophene-2-carbonyl chloride is a highly reactive and versatile building block in medicinal chemistry and materials science, prized for its role in synthesizing a range of biologically active compounds and functional materials. However, its high electrophilicity, conferred by the acyl chloride group, presents significant challenges in multistep syntheses involving multifunctional molecules. Unchecked, it leads to a loss of chemoselectivity, resulting in side reactions and diminished yields. This guide provides an in-depth exploration of protecting group strategies designed to temporarily mask reactive functional groups, thereby directing the reactivity of this compound to the desired site. We will delve into the rationale behind selecting appropriate protecting groups for common functionalities such as amines, alcohols, thiols, and carboxylic acids, and provide detailed, field-tested protocols for their implementation and removal.
The Chemoselectivity Challenge
This compound is a potent acylating agent. The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide array of nucleophiles.[1][2] When a reaction partner contains multiple nucleophilic sites (e.g., an amino alcohol), the reaction can proceed non-selectively, yielding a mixture of products and complicating purification efforts. This underscores the necessity of a robust protecting group strategy.[3][4]
The core principle is to transiently convert a reactive functional group into a less reactive derivative, perform the desired acylation with the thiophene reagent, and then regenerate the original functional group.
Figure 1: The problem of non-selective acylation.
The Strategic Solution: A Three-Step Workflow
A successful protecting group strategy follows a logical three-stage process: protection, reaction, and deprotection. The ideal protecting group is easy to install and remove in high yields under mild conditions that do not affect other parts of the molecule.[5]
Figure 2: The fundamental protecting group workflow.
Protecting Groups for Primary and Secondary Amines
Amines are highly nucleophilic and will readily react with this compound to form amides.[6] To prevent this, the amine's nucleophilicity must be temporarily suppressed. This is typically achieved by converting the amine into a carbamate.
Common Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonality & Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (TFA, HCl) | Stable to base, hydrogenolysis, and mild nucleophiles. |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate | H₂/Pd-C (Hydrogenolysis) | Stable to acidic and basic conditions. Cleaved by strong acids. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis. Labile to bases. |
Protocol: Boc Protection of a Primary Amine, Acylation, and Deprotection
This protocol uses 4-aminophenol as a model substrate to demonstrate the selective acylation of the amine after protecting the hydroxyl group (discussed in the next section), or vice-versa. Here we focus on the amine.
Part A: Boc Protection of an Amine
-
Dissolution: Dissolve the amine-containing substrate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a base, typically triethylamine (Et₃N, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part B: Acylation with this compound
-
Setup: In an inert atmosphere (N₂ or Ar), dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Base: Add a non-nucleophilic base such as pyridine or triethylamine (1.2 eq).
-
Acylation: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours until the reaction is complete.
-
Work-up: Quench with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting protected amide via column chromatography.
Part C: Boc Deprotection
-
Dissolution: Dissolve the purified, Boc-protected product in DCM.
-
Acidification: Add an excess of a strong acid, typically trifluoroacetic acid (TFA, 10-20 eq) or a 4M solution of HCl in dioxane.
-
Reaction: Stir at room temperature for 1-4 hours.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the excess acid. The product is often obtained as the corresponding salt (e.g., TFA or HCl salt). To obtain the free amine, dissolve the residue in a minimal amount of water and basify with a mild base like NaHCO₃ before extracting with an organic solvent.
Protecting Groups for Alcohols and Phenols
The hydroxyl group is a common nucleophile that requires protection. Silyl ethers and benzyl ethers are the most prevalent choices.[7][8]
Common Alcohol/Phenol Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonality & Stability |
| tert-Butyldimethylsilyl | TBDMS (or TBS) | TBDMS-Cl, Imidazole | Fluoride source (TBAF), or mild acid (PPTS) | Stable to base and hydrogenolysis. Labile to strong acid. |
| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole | Fluoride source (TBAF), strong acid | More sterically hindered and more stable to acid than TBDMS. |
| Benzyl | Bn | Benzyl bromide (BnBr), NaH | H₂/Pd-C (Hydrogenolysis) | Very stable to acidic, basic, and nucleophilic conditions. |
| Tetrahydropyranyl | THP | Dihydropyran (DHP), PPTS | Aqueous acid (e.g., HCl in THF/H₂O) | Stable to base, organometallics, and reducing agents. |
Protocol: TBDMS Protection of a Primary Alcohol
-
Setup: Dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF).
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.
-
Reaction: Stir at room temperature for 4-16 hours.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via column chromatography. The protected alcohol can then be used in the acylation step as described previously.
-
Deprotection: To deprotect, dissolve the TBDMS ether in THF and add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq). Stir for 1-4 hours at room temperature.
Orthogonal Protecting Group Strategies
In complex molecule synthesis, multiple functional groups may require protection. Orthogonal protecting groups are essential, as they can be removed under distinct conditions without affecting one another.[3] This allows for the sequential unmasking and reaction of different sites within the same molecule.
References
- 1. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 2. 2-Chlorothiophene-3-carbonyl chloride (332370-74-8) for sale [vulcanchem.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. media.neliti.com [media.neliti.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. fishersci.it [fishersci.it]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Methods Involving 3-Chlorothiophene-2-carbonyl Chloride
Introduction: 3-Chlorothiophene-2-carbonyl chloride is a highly reactive and versatile bifunctional reagent that serves as a cornerstone in the synthesis of complex molecular architectures. Its structure, featuring an electron-deficient thiophene ring substituted with a chlorine atom and an acyl chloride group, provides two distinct reaction sites. This dual reactivity makes it an invaluable building block for creating a diverse array of pharmaceutical intermediates, agrochemicals, and materials with novel electronic properties. The acyl chloride is primed for nucleophilic substitution, readily forming amides, esters, and ketones, while the C-Cl bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of key catalytic methodologies, focusing on the underlying principles, detailed experimental protocols, and the rationale behind procedural choices to empower researchers in drug development and synthetic chemistry.
Section 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Ketone Synthesis
The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation.[1] While traditionally used for coupling aryl halides with boronic acids to form biaryls, this methodology has been adapted for the synthesis of unsymmetrical ketones from acyl chlorides.[2] The C-Cl bond on the thiophene ring of this compound is generally less reactive towards oxidative addition to Pd(0) than the acyl chloride group, especially under milder conditions, allowing for selective coupling at the carbonyl carbon.
Mechanistic Rationale: The catalytic cycle for this transformation involves the oxidative addition of the acyl chloride to a Pd(0) species, forming an acyl-Pd(II)-chloride complex. This is followed by transmetalation with the organoboronic acid, where an organic group is transferred from boron to palladium. The final step is reductive elimination, which releases the desired ketone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical, as it influences the stability and reactivity of the palladium catalyst.[1][3]
Logical Workflow for Suzuki-Miyaura Ketone Synthesis
Caption: Workflow for Pd-catalyzed ketone synthesis.
Experimental Protocol: Synthesis of (3-Chlorothiophen-2-yl)(phenyl)methanone
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of related thiophene carbonyl chlorides with aryl boronic acids.[2]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%). Seal the flask, and purge with nitrogen or argon for 15 minutes. This step is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add cesium carbonate (1.5 equivalents) and phenylboronic acid (1.2 equivalents). The base is crucial for activating the boronic acid in the transmetalation step.
-
Solvent and Substrate: Add anhydrous toluene via syringe. Stir the mixture for 10 minutes. Slowly add a solution of this compound (1.0 equivalent) in anhydrous toluene. The use of anhydrous solvent is essential to prevent the hydrolysis of the acyl chloride.[4]
-
Reaction: Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring by TLC or LC-MS. Mild heating accelerates the reaction without promoting significant side reactions.
-
Workup: Cool the reaction to room temperature. Quench with water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
| Parameter | Condition/Reagent | Purpose |
| Catalyst | Pd(OAc)₂ / PPh₃ | Forms the active Pd(0) species for the catalytic cycle. |
| Base | Cesium Carbonate (Cs₂CO₃) | Activates the boronic acid for efficient transmetalation.[2] |
| Solvent | Anhydrous Toluene | Provides an inert medium and prevents hydrolysis of the acyl chloride. |
| Atmosphere | Nitrogen or Argon | Protects the oxygen-sensitive Pd(0) catalyst from degradation. |
| Temperature | 50 °C | Ensures a reasonable reaction rate under mild conditions.[2] |
Section 2: Base-Catalyzed Amide Bond Formation
The most direct application of this compound is in the synthesis of amides. The high electrophilicity of the acyl chloride carbon makes it highly susceptible to nucleophilic attack by primary and secondary amines. This reaction, often performed under Schotten-Baumann conditions, is typically rapid and high-yielding.[5] A base is required to neutralize the HCl byproduct, driving the reaction to completion.
Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. A base, such as pyridine or a tertiary amine, deprotonates the amide to yield the final neutral product and a salt.[5] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
Mechanism of Amide Formation
Caption: Nucleophilic acyl substitution for amide synthesis.
Experimental Protocol: Synthesis of N-benzyl-3-chlorothiophene-2-carboxamide
This protocol provides a general method for the amidation of this compound.[5][6]
Materials:
-
This compound
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in dichloromethane (DCM). Add pyridine (1.2 equivalents) to the solution. Pyridine acts as both a solvent and a base to scavenge the HCl formed during the reaction.[6]
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in DCM dropwise. Maintaining a low temperature controls the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.
-
Quenching and Washing: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess pyridine), water, and saturated NaHCO₃ solution (to remove any remaining acid).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography if necessary.
| Reagent | Role | Rationale |
| Pyridine | Base & Catalyst | Neutralizes HCl byproduct, driving equilibrium forward; can also act as a nucleophilic catalyst.[6] |
| DCM | Solvent | An aprotic solvent that dissolves reactants without participating in the reaction. |
| 0 °C Temperature | Reaction Control | Manages the exothermic nature of the acylation reaction.[5] |
| Aqueous Washes | Purification | Removes the base, salts, and other water-soluble impurities. |
Section 3: Application in Heterocycle Synthesis
The reactivity of this compound makes it a valuable precursor for synthesizing more complex heterocyclic systems. By reacting it with bifunctional nucleophiles, one can initiate cyclization reactions to build fused or decorated ring systems, which are common motifs in pharmacologically active compounds. For example, derivatives of this compound have been used to create β-lactams, oxazoles, and imidazoles.[7][8]
Experimental Protocol: Synthesis of 2-(3-chlorothiophen-2-yl)-1,3-oxazole (Conceptual)
This protocol outlines a conceptual pathway inspired by the synthesis of oxazoles from related acyl chlorides.[7][8] It involves an initial amidation followed by a cyclization step.
Step A: Synthesis of N-(2-aminoethyl)-3-chlorothiophene-2-carboxamide
-
Follow the amidation protocol described in Section 2, using ethylenediamine as the amine nucleophile. Careful control of stoichiometry (using an excess of the diamine) is required to favor mono-acylation.
Step B: Cyclization to form the Oxazole Ring
-
The resulting amide intermediate can be cyclized with a suitable reagent. For instance, reacting the amide with an aldehyde in the presence of acetic anhydride can lead to the formation of an oxazole ring.[7]
-
The intermediate from Step A would be dissolved in a solvent like acetic acid, followed by the addition of an aromatic aldehyde and acetic anhydride.
-
Heating the mixture would drive the cyclodehydration reaction to form the corresponding 2-(3-chlorothiophen-2-yl)-1,3-oxazole derivative.
This multi-step synthesis highlights how the initial catalytic amidation provides a key intermediate that can be further elaborated into complex heterocyclic structures, demonstrating the utility of this compound in scaffold development for drug discovery.[7][8]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[4][9]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place to prevent hydrolysis.[9]
-
Reactivity: Reacts exothermically with water, alcohols, and amines. Quench any residual reagent carefully with a suitable nucleophile (e.g., isopropanol) before disposal.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 5. fishersci.it [fishersci.it]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
Troubleshooting & Optimization
3-Chlorothiophene-2-carbonyl chloride stability and storage conditions
Technical Support Center: 3-Chlorothiophene-2-carbonyl chloride
Welcome to the technical support guide for this compound (CAS No. 86427-02-3). This resource is designed for researchers, scientists, and professionals in drug development to ensure the safe and effective handling of this highly reactive reagent. Here, we address common questions and troubleshooting scenarios encountered during its storage and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] It is also moisture-sensitive and will react with water, including humidity in the air, to release hydrogen chloride (HCl) gas, which is a respiratory irritant.[1][3] Inhalation of its vapors or dust can cause respiratory irritation.[1] Always handle this compound inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).
Q2: What is the cause of the "fuming" I observe when I open a bottle of this compound?
A2: The fuming is a direct result of the compound's high reactivity with atmospheric moisture. The acyl chloride group reacts with water vapor in the air in a hydrolysis reaction to produce 3-chlorothiophene-2-carboxylic acid and hydrogen chloride (HCl) gas.[3][4] The HCl gas then appears as white, steamy fumes. This reaction is a clear indicator of the compound's moisture sensitivity.
Q3: What are the ideal storage conditions for this reagent to ensure its long-term stability?
A3: To maintain its integrity, this compound must be stored under anhydrous conditions. The recommended storage is in a tightly sealed container, placed in a dry, cool, and well-ventilated area, often specified as 2-8°C.[5] To prevent degradation from moisture, it is best practice to store it under an inert atmosphere, such as nitrogen or argon.[1][6] The storage area should be designated for corrosive materials.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C | Slows down potential decomposition reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents hydrolysis by excluding atmospheric moisture.[1][6] |
| Container | Tightly sealed, original container | Prevents ingress of moisture and air. |
| Location | Dry, cool, well-ventilated, corrosives area | Ensures safety and stability.[1] |
Q4: Which materials and chemical classes are incompatible with this compound?
A4: This reagent is incompatible with several classes of chemicals due to its high reactivity. Exposure to these substances can lead to vigorous or violent reactions. Key incompatibilities include:
-
Bases (e.g., amines, hydroxides): Reacts exothermically in a neutralization/acylation reaction.[1]
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[1]
Troubleshooting Guide
Problem 1: My reaction yield is consistently low when using a freshly opened bottle of this compound.
-
Potential Cause 1: Reagent Degradation. The most common cause of reduced reactivity is the hydrolysis of the acyl chloride to its corresponding carboxylic acid due to moisture exposure. The carboxylic acid is significantly less reactive in acylation reactions.
-
Troubleshooting Steps:
-
Verify Inert Atmosphere Handling: Ensure that the reagent is handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use dry syringes and needles to dispense the liquid.
-
Use Dry Solvents and Glassware: All solvents must be rigorously dried, and glassware should be oven-dried or flame-dried before use to remove any adsorbed water.
-
Quality Check: If you suspect degradation, you can carefully take an IR spectrum of a small sample. The presence of a broad O-H stretch (around 3000 cm⁻¹) and a shift in the carbonyl peak would indicate the presence of the carboxylic acid.
-
Problem 2: I observe a white precipitate forming in my stock bottle over time.
-
Potential Cause: Hydrolysis. The white precipitate is likely the solid 3-chlorothiophene-2-carboxylic acid, which is the product of the reaction between the acyl chloride and trace amounts of moisture that have entered the bottle.
-
Troubleshooting Steps:
-
Assess Usability: The remaining liquid may still be usable if the contamination is minor, but the effective concentration of the active acyl chloride will be lower than expected. This will require adjusting stoichiometric calculations.
-
Purification (Advanced Users): For critical applications, the acyl chloride could be purified by distillation under reduced pressure.[9] However, this should only be attempted by experienced chemists due to the hazardous nature of the compound.
-
Prevention: Review your storage and handling procedures. Ensure the bottle cap is sealed tightly with parafilm after each use and consider flushing the headspace with an inert gas before storage.
-
Workflow: Proper Handling and Dispensing of this compound
The following diagram illustrates the recommended workflow for handling this moisture-sensitive reagent to prevent degradation.
Caption: Recommended workflow for handling moisture-sensitive acyl chlorides.
Understanding Stability: The Hydrolysis Pathway
The primary stability concern for this compound is its reaction with water. This nucleophilic acyl substitution reaction degrades the starting material and produces corrosive byproducts.
Caption: Hydrolysis of this compound.
This reaction underscores the critical importance of maintaining anhydrous (dry) conditions at every step of storage and handling to preserve the reagent's quality and ensure experimental reproducibility.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. 42518-98-9|5-Chlorothiophene-2-carbonyl chloride|BLD Pharm [bldpharm.com]
- 6. lookchem.com [lookchem.com]
- 7. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 8. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Researcher's Guide to 3-Chlorothiophene-2-carbonyl chloride
Welcome to the technical support center for 3-Chlorothiophene-2-carbonyl chloride. This guide is designed for researchers, chemists, and professionals in drug development who work with this highly reactive and moisture-sensitive reagent. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios to ensure the integrity of your experiments and the safety of your laboratory personnel.
I. Understanding the Core Challenge: Moisture Sensitivity
This compound is an acyl chloride, a class of organic compounds characterized by a highly reactive carbonyl chloride group. This functional group makes it an excellent acylating agent but also highly susceptible to nucleophilic attack by water. This inherent reactivity is the primary challenge in its handling and application.
The reaction with water, known as hydrolysis, is rapid and irreversible. It leads to the degradation of the starting material into 3-chlorothiophene-2-carboxylic acid and corrosive hydrogen chloride (HCl) gas. This degradation not only reduces the purity and effective concentration of the reagent but can also introduce unintended side products and variability into your reactions.
II. Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding the handling, storage, and use of this compound.
1. How should I properly store this compound?
Proper storage is the first line of defense against degradation. This compound must be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible substances.[1]
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (refrigerated) | Slows down potential degradation pathways. |
| Atmosphere | Under an inert gas (Nitrogen or Argon) | Prevents exposure to atmospheric moisture.[2] |
| Container | Tightly sealed, original container | The original container is designed to prevent moisture ingress. Ensure the cap is securely fastened after each use.[1][3] |
| Location | Corrosives cabinet | Due to its corrosive nature upon hydrolysis, it should be stored in a designated corrosives area.[1] |
2. What are the visual signs of degradation?
While the pure compound is often a liquid, any exposure to moisture can lead to visible changes. Be vigilant for the following:
-
Fuming upon opening: The HCl gas generated from hydrolysis can appear as white fumes when it reacts with atmospheric moisture.
-
Presence of solid precipitate: The formation of the solid 3-chlorothiophene-2-carboxylic acid can be an indicator of significant degradation.
-
Pressure buildup in the container: The generation of HCl gas can lead to a slight pressure increase in the storage vessel.
3. What personal protective equipment (PPE) is required when handling this compound?
Due to its corrosive nature, comprehensive PPE is mandatory.[1][4]
-
Eye/Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure there is no exposed skin.[1][3]
-
Respiratory Protection: All handling should be done in a certified chemical fume hood to avoid inhalation of vapors and HCl gas.[1]
4. Can I use a solvent from a previously opened bottle for my reaction?
It is strongly advised to use anhydrous solvents from a freshly opened bottle or a solvent purification system. Solvents can absorb atmospheric moisture over time, which can compromise your reaction.
III. Troubleshooting Experimental Issues
This section provides a systematic approach to resolving common problems encountered during reactions involving this compound.
Scenario 1: My reaction yield is consistently low or zero.
A low or non-existent yield is the most common issue and is almost always linked to the quality of the reagent or the reaction conditions.
Troubleshooting Workflow for Low Reaction Yield
Below is a decision-making flowchart to diagnose the potential causes of low reaction yield.
Caption: Troubleshooting workflow for low reaction yields.
Scenario 2: My NMR analysis shows the presence of 3-chlorothiophene-2-carboxylic acid in my product.
This is a clear indication of hydrolysis.
-
Cause: The presence of water in the reaction mixture, either from the starting material, solvents, or glassware.
-
Solution:
-
Purification: The carboxylic acid can often be removed by a basic wash (e.g., with a dilute solution of sodium bicarbonate) during the workup, followed by standard purification techniques like column chromatography.
-
Prevention: For future experiments, ensure all components of the reaction are scrupulously dried. Oven-dry all glassware, use anhydrous solvents, and handle the this compound under an inert atmosphere.
-
IV. Experimental Protocols
Protocol 1: Handling and Dispensing this compound
This protocol outlines the best practices for handling this moisture-sensitive reagent.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary PPE: safety goggles, face shield, lab coat, and chemical-resistant gloves.
-
Oven-dry all glassware (e.g., flasks, syringes, needles) and allow them to cool in a desiccator.
-
-
Dispensing:
-
Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Create an inert atmosphere in your reaction vessel by purging with nitrogen or argon.
-
Using a dry syringe and needle, pierce the septum of the reagent bottle to withdraw the required amount.
-
Transfer the reagent to the reaction vessel swiftly but carefully.
-
Wipe the needle with a dry cloth before withdrawing it from the reaction vessel.
-
Securely cap the reagent bottle and purge with an inert gas before storing.
-
V. Safety and Disposal
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Waste Disposal:
-
Dispose of unused reagent and reaction waste in a designated, labeled hazardous waste container according to your institution's and local regulations.[1]
-
Do not dispose of this chemical down the drain.
References
Technical Support Center: Synthesis of 3-Chlorothiophene-2-carbonyl chloride
Welcome to the technical support center for the synthesis of 3-Chlorothiophene-2-carbonyl chloride. This guide is designed for researchers, chemists, and professionals in drug development who utilize this critical intermediate. Purity is paramount, as even minor contaminants can significantly impact reaction yields, byproduct profiles, and the safety of downstream active pharmaceutical ingredients (APIs).[1] This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary method for synthesizing this compound, and what is the core mechanism?
The most prevalent and industrially scalable method for preparing this compound is the reaction of its parent carboxylic acid, 3-Chlorothiophene-2-carboxylic acid, with a chlorinating agent.[2] Thionyl chloride (SOCl₂) is frequently the reagent of choice, though oxalyl chloride can also be used.
Mechanism with Thionyl Chloride: The reaction proceeds via a nucleophilic acyl substitution. The carboxylic acid's hydroxyl group is a poor leaving group, but its reaction with thionyl chloride converts it into a highly reactive acyl chlorosulfite intermediate. This creates an excellent leaving group, which is subsequently displaced by a chloride ion. A key advantage of using SOCl₂ is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[3][4][5]
Q2: My final product is contaminated with the starting material, 3-Chlorothiophene-2-carboxylic acid. What is the cause and how can I prevent it?
This is the most common impurity issue and is almost always caused by hydrolysis. This compound is a reactive acyl chloride and is highly sensitive to moisture.[2][6]
-
Root Cause: Exposure of the acyl chloride to water—either from wet solvents, atmospheric humidity, or insufficiently dried glassware—will rapidly convert it back to the corresponding carboxylic acid.
-
Troubleshooting:
-
Work-up: A careful work-up can sometimes remove the acid. However, aqueous washes are counterintuitive as they can hydrolyze more product. An anhydrous work-up is preferred.
-
Purification: The most effective method for removal is vacuum distillation, as the carboxylic acid has a significantly higher boiling point and lower vapor pressure than the acyl chloride.
-
-
Preventative Measures:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction and any subsequent transfers under an inert atmosphere (e.g., nitrogen or argon).
-
Q3: I've identified 3-chlorothiophene in my product mixture. How did this form?
The presence of 3-chlorothiophene, the parent heterocycle without the carbonyl group, is a strong indicator of decarboxylation.[7]
-
Root Cause: This side reaction, the loss of carbon dioxide (CO₂), can occur when the starting material, 3-Chlorothiophene-2-carboxylic acid, is subjected to excessive heat.[8][9] While many carboxylic acids require high temperatures to decarboxylate, heteroaromatic acids can be more susceptible, especially in the presence of acidic conditions generated during the reaction.
-
Troubleshooting:
-
Purification: 3-chlorothiophene is more volatile than the desired product. It can be effectively removed by careful fractional distillation under reduced pressure.
-
-
Preventative Measures:
-
Temperature Control: Maintain the lowest effective temperature during the reaction. Avoid prolonged heating. If the reaction with thionyl chloride is sluggish, the use of a catalytic amount of N,N-dimethylformamide (DMF) can often accelerate the reaction at lower temperatures.
-
Monitoring: Monitor the reaction progress closely (e.g., by TLC or IR spectroscopy) to avoid unnecessarily long reaction times at elevated temperatures.
-
Q4: My reaction produced a high-molecular-weight byproduct. Could it be a symmetric anhydride?
Yes, the formation of 3-chlorothiophene-2-carboxylic anhydride is a possible side reaction, particularly if the chlorinating agent is the limiting reagent.
-
Root Cause: Anhydride formation occurs when a molecule of the activated intermediate (the acyl chlorosulfite) reacts with a molecule of the starting carboxylic acid instead of a chloride ion. This is more likely if there is an insufficient amount of the chlorinating agent or if the reaction is not allowed to proceed to completion.[10]
-
Troubleshooting:
-
Purification: The anhydride has a much higher boiling point than the acyl chloride and can typically be separated by vacuum distillation.
-
-
Preventative Measures:
-
Stoichiometry: Use a slight excess (typically 1.1 to 1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride) to ensure full conversion of the carboxylic acid.
-
Addition Sequence: A slow, controlled addition of the chlorinating agent to the carboxylic acid solution can help maintain a higher concentration of the chlorinating agent relative to the acid, disfavoring anhydride formation.
-
Q5: The distilled thionyl chloride I used was slightly yellow, and my reaction mixture has an unusual color. What impurities could be coming from the reagent itself?
Commercial thionyl chloride can contain several impurities that may impact your reaction.
-
Root Cause: Thionyl chloride can decompose over time, especially with exposure to heat or light, to form sulfur chlorides (e.g., S₂Cl₂), SO₂, and chlorine.[11] These impurities can lead to discoloration and potentially minor, sulfur-containing byproducts.
-
Troubleshooting:
-
Product Impact: For most applications, minor discoloration from these impurities does not significantly affect the primary reaction but may require more rigorous purification of the final product.
-
-
Preventative Measures:
-
Reagent Purity: For high-purity applications, it is recommended to distill thionyl chloride before use. Distillation, often over linseed oil or quinoline, can remove these non-volatile sulfur chlorides.[11]
-
Proper Storage: Store thionyl chloride in a cool, dark place under an inert atmosphere to minimize decomposition.
-
Summary Troubleshooting Guide
| Symptom / Observation | Potential Impurity | Probable Cause | Recommended Action (Troubleshooting & Prevention) |
| Product solidifies or shows broad -OH peak in IR/NMR | 3-Chlorothiophene-2-carboxylic acid | Hydrolysis due to moisture | Prevention: Use rigorously dried glassware/solvents and an inert atmosphere. Troubleshooting: Purify via vacuum distillation. |
| Low-boiling fraction observed during distillation; GC-MS match for C₄H₃ClS | 3-Chlorothiophene | Decarboxylation of starting material | Prevention: Use moderate reaction temperatures and avoid prolonged heating. Troubleshooting: Remove by fractional vacuum distillation. |
| High-boiling, viscous residue; MS data suggests dimerization | 3-Chlorothiophene-2-carboxylic anhydride | Insufficient chlorinating agent | Prevention: Use a slight excess of thionyl chloride (1.1-1.5 eq). Troubleshooting: Separate via vacuum distillation. |
| Reaction mixture is dark or yellow/orange | Impurities from SOCl₂ (e.g., S₂Cl₂) | Use of old or decomposed thionyl chloride | Prevention: Distill thionyl chloride before use for high-purity work. Store reagent properly. |
| Additional peaks in aromatic region of ¹H NMR | Isomeric or over-chlorinated species | Impure starting material; harsh reaction conditions | Prevention: Ensure purity of starting 3-Chlorothiophene-2-carboxylic acid. Use moderate conditions. Troubleshooting: Purification by distillation or chromatography. |
Visualizing Impurity Formation
The following diagram illustrates the primary synthesis pathway and the points at which common impurities can arise.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 6. 5-Chlorothiophene-2-carbonyl Chloride | 42518-98-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
- 8. Decarboxylation [organic-chemistry.org]
- 9. Reactivity: Decarboxylation [employees.csbsju.edu]
- 10. When a student treated butanedioic acid with thionyl chloride, sh... | Study Prep in Pearson+ [pearson.com]
- 11. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Reactions with 3-Chlorothiophene-2-carbonyl chloride
Welcome to the technical support center for chemists and researchers working with 3-Chlorothiophene-2-carbonyl chloride. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth, field-proven insights into the workup procedures for reactions involving this versatile reagent. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind each experimental choice, ensuring your synthesis is both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound and how should I handle it?
A1: this compound is a reactive and corrosive compound that requires careful handling to ensure laboratory safety.[1][2]
-
Corrosivity and Moisture Sensitivity: Like most acyl chlorides, it reacts exothermically with nucleophiles, including water (moisture in the air), to produce hydrochloric acid (HCl) gas.[3][4] This reaction is not only hazardous but will also decompose your starting material. Therefore, all operations must be conducted in a certified chemical fume hood, under an inert atmosphere (e.g., nitrogen or argon), using oven-dried or flame-dried glassware.[2][4]
-
Health Hazards: It is a lachrymator and causes severe skin burns and serious eye damage.[1][2] Inhalation, ingestion, or direct skin contact can be highly toxic.[2][3][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles with a face shield.[2]
-
Storage: Store the reagent tightly sealed in a cool, dry, well-ventilated area designated for corrosives, away from incompatible materials like bases, amines, and strong oxidizing agents.[2] Storage under a nitrogen blanket is recommended to maintain its integrity.[2]
Q2: My reaction (e.g., amide or ester formation) is complete. What is the first and most critical step in the workup?
A2: The first and most critical step is to safely and completely quench any unreacted this compound. This is essential to prevent the formation of HCl during the subsequent aqueous workup, which can lead to side reactions or complicate product isolation.
The choice of quenching agent depends on your product's stability and the reaction scale. Common methods include:
-
Slow addition of a saturated aqueous solution of a weak base: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often preferred. They neutralize the excess acyl chloride and the HCl produced during the reaction.
-
Addition of an alcohol: Adding a simple alcohol like methanol or isopropanol will convert the reactive acyl chloride into a more stable, and often more easily separable, ester.[6]
-
Careful, slow addition to ice-water: This hydrolyzes the acyl chloride to its corresponding carboxylic acid.[4] This method is effective but can be highly exothermic and release significant HCl gas, so it must be done with caution in a well-ventilated fume hood.
The key is to add the quenching solution slowly to the cooled reaction mixture (typically in an ice bath) to control the exothermic reaction.
Q3: My main byproduct is 3-Chlorothiophene-2-carboxylic acid. How do I effectively remove it from my neutral product (e.g., an amide or ester)?
A3: The most effective method for removing the acidic byproduct, 3-Chlorothiophene-2-carboxylic acid, is through a liquid-liquid extraction using a basic aqueous solution. This technique leverages the difference in acidity between your neutral product and the carboxylic acid byproduct.[7]
The carboxylic acid has an acidic proton (pKa ≈ 3.09) and will be deprotonated by a weak base to form a water-soluble carboxylate salt.[8] Your neutral amide or ester product will remain in the organic layer.
Typical Procedure:
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH).
-
The deprotonated 3-chlorothiophene-2-carboxylate salt will move into the aqueous layer.
-
Separate the layers. Repeat the wash if necessary (you can check the pH of the aqueous layer to ensure it remains basic).
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water before drying with an anhydrous salt like Na₂SO₄ or MgSO₄.
Troubleshooting Guide
Problem 1: Persistent Emulsion During Aqueous Workup
-
Symptom: After adding the basic wash solution (e.g., NaHCO₃) and shaking, the organic and aqueous layers fail to separate cleanly, forming a stable emulsion.
-
Underlying Cause: Emulsions are often caused by the presence of fine particulate matter, amphiphilic molecules, or insufficient ionic strength in the aqueous phase. Vigorous shaking can also contribute.
-
Solutions:
-
"Patience is a Virtue": Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.
-
Increase Ionic Strength: Add a significant amount of saturated sodium chloride solution (brine). This increases the polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can help to remove the particulate matter that may be stabilizing the emulsion.
-
Change the Solvent: If emulsions are a persistent problem, consider using a different extraction solvent. For example, if you are using dichloromethane (DCM), which has a density close to water, switching to ethyl acetate may help.
-
Problem 2: Low Yield of the Desired Product
-
Symptom: After purification, the isolated yield of the target amide or ester is significantly lower than expected.
-
Underlying Causes & Solutions:
-
Incomplete Reaction: Before starting the workup, always confirm the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS, NMR).[6][9] If the reaction is incomplete, you may be washing away your starting material.
-
Hydrolysis of Product: If your target molecule is sensitive to acid or base, the workup conditions might be causing degradation.
-
Solution: Use a milder base for washing, like saturated sodium bicarbonate, instead of stronger bases like NaOH. Minimize the contact time between your product and the aqueous layers.
-
-
Product Precipitation: The product might be partially soluble in the aqueous layer or could precipitate at the interface.
-
Solution: Before discarding any aqueous layers, check them by TLC or LC-MS to ensure no product is lost. If product is present, perform additional extractions of the aqueous layer with your organic solvent (back-extraction).
-
-
Problem 3: Product is Contaminated with 3-Chlorothiophene-2-carboxylic acid After Workup
-
Symptom: Analytical data (e.g., ¹H NMR, LC-MS) of the final product shows the presence of the carboxylic acid impurity.
-
Underlying Causes & Solutions:
-
Insufficient Base Wash: The amount of basic solution used was not enough to neutralize all the carboxylic acid.
-
Solution: Re-dissolve the product in an organic solvent and repeat the wash with a fresh portion of saturated NaHCO₃ solution. Monitor the pH of the aqueous wash; it should be basic (pH > 8).
-
-
Premature Acidification: If an acidic wash (e.g., dilute HCl) is used after the basic wash to remove basic impurities, it might have been added before the aqueous basic layer was fully separated, causing the carboxylate salt to be re-protonated and re-enter the organic layer.
-
Solution: Ensure clean separation of layers at each step. It is often best practice to wash with water or brine after the base wash and before any acid wash.
-
-
Data & Protocols
Key Compound Properties
This table summarizes the properties of the key compounds involved in the workup, which dictates the separation strategy.
| Compound Name | Structure | M.W. ( g/mol ) | Key Properties |
| This compound | ![]() | 181.04 | Highly reactive, corrosive, moisture-sensitive.[2] |
| 3-Chlorothiophene-2-carboxylic acid | ![]() | 162.59 | White solid, M.P. 186-190 °C[8], pKa ≈ 3.09[8], soluble in basic aqueous solutions. |
| Target Product (e.g., Amide) | ![]() | Variable | Generally neutral, resides in the organic solvent. |
(Note: Placeholder images should be replaced with actual chemical structures)
Standard Workup Protocol: Amide Synthesis
This protocol outlines a standard procedure for quenching the reaction and isolating a neutral amide product.
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C using an ice-water bath.
-
Quench Excess Acyl Chloride: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirring reaction mixture. Causality: This neutralizes unreacted acyl chloride and any HCl generated, preventing hazardous off-gassing and potential side reactions during workup. Be cautious of gas (CO₂) evolution.
-
Dilute with Organic Solvent: Add an appropriate water-immiscible organic solvent (e.g., ethyl acetate).
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Wash with Base: Wash the organic layer with saturated NaHCO₃ solution. Shake gently, vent frequently, and separate the layers. Causality: This step removes the 3-chlorothiophene-2-carboxylic acid byproduct by converting it to its water-soluble sodium salt.
-
Wash with Water/Brine: Wash the organic layer sequentially with deionized water and then with saturated NaCl (brine) solution. Causality: The water wash removes residual bicarbonate, and the brine wash removes the bulk of the dissolved water from the organic layer, facilitating the final drying step.
-
Dry and Concentrate: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified (e.g., by recrystallization or column chromatography).
Visualized Workflows
General Workup Logic
The following diagram illustrates the decision-making process during the workup of a reaction involving this compound.
References
- 1. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. reddit.com [reddit.com]
- 7. prepchem.com [prepchem.com]
- 8. 3-Chlorothiophene-2-carboxylic acid CAS#: 59337-89-2 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
troubleshooting failed reactions with 3-Chlorothiophene-2-carbonyl chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Chlorothiophene-2-carbonyl chloride. This guide is structured to provide researchers, scientists, and drug development professionals with targeted solutions to common experimental challenges. We will address frequently encountered issues and provide in-depth troubleshooting guides complete with detailed protocols and mechanistic explanations.
I. Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding the handling and use of this compound.
Q1: My reaction is failing, and I suspect the reagent has gone bad. How should I properly store this compound?
A1: Proper storage is critical. This compound is highly sensitive to moisture.[1][2][3] Exposure to atmospheric humidity will cause it to hydrolyze to the inactive 3-chlorothiophene-2-carboxylic acid, which is a common cause of reaction failure.
-
Best Practices:
-
Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Keep it in a cool, dry place, such as a desiccator or a refrigerator designated for chemical storage.
-
For frequent use, consider aliquoting the reagent into smaller, single-use vials to prevent repeated exposure of the main stock to air and moisture.[4]
-
Q2: What are the primary incompatible materials I should avoid in my reaction setup?
A2: According to its Safety Data Sheet (SDS), this acyl chloride is incompatible with several classes of reagents.[1]
-
Water/Moisture: Reacts to form the corresponding carboxylic acid and corrosive HCl gas.
-
Bases: Strong bases can promote unwanted side reactions or degradation. This includes common reagents like sodium hydroxide.
-
Amines: While amines are often the intended reaction partner, using an excess or an improper addition sequence can lead to complex mixtures.
-
Strong Oxidizing Agents: These can cause vigorous, potentially hazardous reactions.
Q3: I see an unexpected solid crashing out of my reaction. What could it be?
A3: If you are performing an amidation reaction with a primary or secondary amine, the most likely solid is the hydrochloride salt of your amine. The reaction between an acyl chloride and an amine generates one equivalent of hydrogen chloride (HCl).[5] This HCl will immediately react with any available amine in the mixture to form an ammonium salt, which often has low solubility in common aprotic solvents and precipitates out. This is why the inclusion of a non-nucleophilic "scavenger" base is crucial.
Q4: Can I use this reagent to acylate an aromatic ring that has a nitro group on it?
A4: It is highly unlikely to work under standard Friedel-Crafts conditions. Aromatic rings with strongly electron-withdrawing groups, such as nitro (-NO₂), are deactivated towards electrophilic aromatic substitution.[6][7] The reaction will likely fail or give negligible yields because the electron-poor ring is not nucleophilic enough to attack the acylium ion intermediate.
II. In-Depth Troubleshooting Guides
Guide 1: Low or No Yield in Amide Bond Formation
The formation of an amide bond by reacting this compound with a primary or secondary amine is a cornerstone application. Failures in this reaction are common but typically traceable to a few key parameters.
Causality Analysis: Why is My Amidation Failing?
-
Hydrolysis of the Acyl Chloride: This is the most frequent culprit. Any moisture present in the solvent, on the glassware, or in the amine starting material will rapidly convert the acyl chloride to the unreactive carboxylic acid. Acyl chlorides are among the least stable carboxylic acid derivatives.[8]
-
Protonation of the Nucleophile: The reaction generates HCl as a byproduct. Without a suitable base to neutralize it, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]
-
Low Nucleophilicity of the Amine: Sterically hindered amines or electronically poor amines (e.g., anilines with multiple electron-withdrawing groups) may react very slowly or not at all. Aminopyridines can also be challenging due to the electron-withdrawing nature of the pyridine ring.[9]
-
Incorrect Reaction Conditions: The choice of solvent, temperature, and base is critical. Reactions are typically fast, even at room temperature, when conditions are optimized.[10][11]
Troubleshooting Workflow: Amide Bond Formation
The following diagram outlines a logical workflow for diagnosing and solving failed amidation reactions.
Caption: Troubleshooting workflow for failed amide synthesis.
Validated Protocol: Standard Amidation
This protocol provides a robust starting point for the acylation of a primary or secondary amine.
-
Preparation: Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (e.g., nitrogen).
-
Reagent Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), ~0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in a small amount of anhydrous solvent and add it dropwise to the stirring amine solution over 5-10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Reactions are often complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via column chromatography or recrystallization as needed.
Guide 2: Failure in Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful C-C bond-forming reaction. However, its stringent requirements make it prone to failure if not executed with precision.
Causality Analysis: Why is My Acylation Failing?
-
Catalyst Deactivation by Moisture: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any trace of water will hydrolyze the catalyst, rendering it inactive.[6][12] This is the most common reason for failure. Aqueous AlCl₃ exists as the hexahydrate [Al(H₂O)₆]³⁺ and has lost its Lewis acidity.[12][13]
-
Substrate Deactivation: As mentioned in the FAQs, aromatic rings with electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H) are not suitable substrates for Friedel-Crafts reactions.[6][14] The reaction also fails with certain amine-substituted aromatics (like aniline) because the Lewis acid complexes with the basic nitrogen atom, deactivating the ring.
-
Incorrect Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation typically requires a stoichiometric amount (or even a slight excess) of the Lewis acid.[15] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the reaction cycle.[6][16]
-
Poor Reagent Quality: In addition to the acyl chloride hydrolyzing, the aromatic substrate and solvent must be pure and anhydrous.
Troubleshooting Workflow: Friedel-Crafts Acylation
This decision tree provides a systematic approach to diagnosing failed Friedel-Crafts acylations.
Caption: Troubleshooting workflow for failed Friedel-Crafts acylation.
Validated Protocol: Friedel-Crafts Acylation
This protocol is for the acylation of a suitable aromatic substrate, such as benzene or toluene.
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a stir bar, a dropping funnel, and a reflux condenser with a gas outlet connected to a bubbler or drying tube. Allow the apparatus to cool under an inert atmosphere.
-
Catalyst Suspension: Under a positive pressure of nitrogen, carefully add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-dichloroethane (DCE)).
-
Reagent Addition:
-
Add the aromatic substrate (1.5-2.0 eq., can also be the solvent if appropriate) to the AlCl₃ suspension.
-
Dissolve this compound (1.0 eq.) in a small amount of anhydrous solvent and add it to the dropping funnel.
-
-
Reaction: Cool the catalyst suspension to 0 °C. Add the acyl chloride solution dropwise over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or GC-MS. Gentle heating may be required for less reactive substrates.
-
Workup: Carefully and slowly quench the reaction by pouring it over crushed ice, often containing concentrated HCl to aid in dissolving the aluminum salts.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, then a dilute base (e.g., NaHCO₃ solution), and finally brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting ketone by column chromatography, distillation, or recrystallization.
III. Summary of Key Parameters
The following table summarizes the critical physical and chemical properties of this compound.
| Property | Value / Observation | Significance & Troubleshooting Implication |
| CAS Number | 86427-02-3 | Ensures correct reagent identification. |
| Molecular Formula | C₅H₂Cl₂OS | Used for calculating molar quantities. |
| Molecular Weight | 181.04 g/mol | Essential for accurate stoichiometry. |
| Appearance | Colorless to yellow liquid | A significant darkening may indicate decomposition. |
| Moisture Sensitivity | High | Primary cause of failure. Reagent hydrolyzes to inactive carboxylic acid. Requires strict anhydrous handling.[1] |
| Incompatibilities | Water, Bases, Amines, Strong Oxidizers | Reaction must be planned to avoid these, or in the case of amines, to control the reaction with a scavenger base.[1] |
| Primary Reactivity | Acyl Halide | Highly electrophilic carbonyl carbon. Undergoes nucleophilic acyl substitution with amines, alcohols, and water.[8][17] |
IV. References
-
Xu, X., Li, C., & Zhang, X. (2014). Novel method for synthesis of anticoagulation drug rivaroxaban. Zhongguo Yaowu Huaxue Zazhi, 24(2), 90-93.
-
BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences Tech Blog.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Rivaroxaban Utilizing a Key Thiophene Intermediate. BenchChem Technical Resources.
-
BenchChem. (2025). A Comparative Guide to the Stability of Acyl Chlorides in Solution. BenchChem Technical Resources.
-
BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Resources.
-
Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Fiveable.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. BenchChem Technical Resources.
-
Quora. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?. Quora.
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
-
StudySmarter. (2023). Amide Formation: Mechanism & Acyl Chloride. StudySmarter.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound. Fisher Scientific.
-
Royal Society of Chemistry. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications.
-
European Patent Office. (2017). AN IMPROVED PROCESS FOR THE PREPARATION OF RIVAROXABAN INVOLVING NOVEL INTERMEDIATE. EP 3565552 B1.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal.
-
The Pharma Innovation Journal. (2023). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. The Pharma Innovation Journal.
-
Google Patents. (2021). Process for the preparation of rivaroxaban involving novel intermediate. US11034683B2.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
-
Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. organic-chemistry.org.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
-
Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Sciencemadness.org.
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide.
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. The Organic Chemistry Tutor.
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide.
-
Fisher Scientific. (n.d.). Amide Synthesis - Reference Reaction Protocols. Fisher Scientific.
-
ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry.
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
-
Khan Academy. (2010). Amide formation from acyl chloride. Khan Academy.
-
ACS Publications. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Journal of the American Chemical Society.
-
LookChem. (n.d.). Cas 42518-98-9, 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE. LookChem.
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). Understanding the Properties and Handling of 5-Chlorothiophene-2-carbonyl Chloride. nbinno.com.
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. University of Calgary Chemistry Pages.
-
Organic Chemistry Portal. (n.d.). Amide synthesis. Organic Chemistry Portal.
-
BenchChem. (n.d.). 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9. BenchChem.
-
Quora. (2024). Why do we use AlCl3 as Lewis acid with exactly the same amount in Friedel-Crafts alkylation but slightly excess in FriedeCrafts acylation?. Quora.
-
Wikipedia. (n.d.). Acyl chloride. Wikipedia.
-
ACS Publications. (1979). The Diacylation of Amides by Acyl Chloride—Pyridine Compounds. Journal of the American Chemical Society.
-
TCI Chemicals. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride | 42518-98-9. TCI Chemicals.
-
PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com.
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Sigma-Aldrich.
-
National Institutes of Health. (n.d.). Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. PMC.
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. OChem.TV.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
-
PubMed. (n.d.). Aluminum chloride as a solid is not a strong Lewis acid. PubMed.
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.
-
ChemicalBook. (n.d.). 5-Chlorothiophene-2-carboxylic acid synthesis. ChemicalBook.
-
ResearchGate. (2025). AlCl3 as an efficient Lewis acid catalyst in water. Request PDF.
-
ChemicalBook. (n.d.). This compound CAS#: 86427-02-3. ChemicalBook.
-
Google Patents. (2017). Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride. WO2017076844A1.
References
- 1. fishersci.com [fishersci.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 4. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 16. Friedel-Crafts Acylation [organic-chemistry.org]
- 17. Acyl chloride - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chlorothiophene-2-carbonyl Chloride and 2-Thiophenecarbonyl Chloride
Introduction
In the landscape of modern synthetic chemistry, thiophene derivatives are indispensable building blocks, particularly in the development of pharmaceuticals and advanced materials.[1] Among the most versatile reagents are thiophenecarbonyl chlorides, which serve as potent acylating agents for constructing complex molecular architectures.[2][3] This guide provides an in-depth comparative analysis of two closely related yet distinct reagents: 3-chlorothiophene-2-carbonyl chloride and the unsubstituted 2-thiophenecarbonyl chloride (also known as 2-thenoyl chloride).
Understanding the nuanced differences in their reactivity is paramount for researchers and process chemists. The choice between these two molecules can significantly impact reaction kinetics, yield, and selectivity, especially when working with sensitive or multifunctional substrates. This document will dissect the structural and electronic factors governing their reactivity, provide a framework for experimental comparison, and offer practical protocols to empower scientists in making informed decisions for their synthetic strategies.
Part 1: Structural and Electronic Analysis
The fundamental difference between the two molecules is the presence of a chlorine atom on the C3 position of the thiophene ring in this compound. This seemingly minor substitution has profound electronic consequences that dictate the reactivity of the acyl chloride functional group.
Diagram: Molecular Structures
Caption: Molecular structures of the two acyl chlorides.
The Electronic Influence of the C3-Chloro Substituent
The reactivity of an acyl chloride in nucleophilic acyl substitution is primarily determined by the electrophilicity of the carbonyl carbon. A greater partial positive charge (δ+) on this carbon enhances its susceptibility to attack by nucleophiles. The chlorine atom at the C3 position modulates this electrophilicity through a powerful inductive effect.
-
Inductive Effect (-I): Chlorine is a highly electronegative atom. It strongly pulls electron density away from the carbon atom to which it is attached (C3) through the sigma bond framework. This electron-withdrawing inductive effect propagates through the thiophene ring.
-
Cascading Withdrawal: The electron withdrawal at C3 makes the adjacent C2 carbon more electron-deficient. To compensate, the C2 carbon pulls electron density more strongly from the attached carbonyl group.
-
Enhanced Electrophilicity: This cascading effect ultimately intensifies the partial positive charge on the carbonyl carbon of this compound, making it significantly more electrophilic than its unsubstituted counterpart.
While halogens can also exert a weak, opposing resonance effect (+M) by donating a lone pair of electrons into the π-system, the inductive effect (-I) is dominant for chlorine, especially when considering its influence on a substituent at an adjacent position.
Diagram: Inductive Effect on Electrophilicity
Caption: Electron-withdrawing effect of the C3-Cl substituent.
Part 2: Comparative Reactivity Analysis
Based on the electronic principles discussed, a clear hypothesis can be formed:
This compound is a more potent acylating agent than 2-thiophenecarbonyl chloride.
Data Summary Table
| Property | 2-Thiophenecarbonyl Chloride | This compound | Justification |
| CAS Number | 5271-67-0 | 5556-73-0 | - |
| Molecular Weight | 146.59 g/mol | 181.04 g/mol | Addition of a chlorine atom. |
| Key Structural Feature | Unsubstituted Thiophene Ring | Chlorine atom at C3 position | - |
| Dominant Electronic Effect of Substituent | N/A (Hydrogen) | Strong Inductive Withdrawal (-I) by Chlorine | Chlorine's high electronegativity deactivates the ring.[4] |
| Predicted Carbonyl Electrophilicity | Standard | Higher | Inductive withdrawal increases the partial positive charge on the carbonyl carbon. |
| Predicted Reactivity | Lower | Higher | More electrophilic carbonyl carbon reacts faster with nucleophiles. |
| Typical Reaction Conditions | May require heating or longer reaction times. | Can often be performed at room temperature or below with shorter reaction times. | Higher intrinsic reactivity allows for milder conditions. |
Part 3: Experimental Protocol for Comparative Acylation
To provide a tangible method for validating the predicted reactivity difference, this section outlines a detailed protocol for a comparative acylation experiment. The reaction of each acyl chloride with a primary amine, benzylamine, serves as a reliable and easily monitored model system.
Objective: To compare the reaction rate of this compound and 2-thiophenecarbonyl chloride with benzylamine under identical conditions by monitoring the consumption of starting material via Thin-Layer Chromatography (TLC).
Diagram: Experimental Workflow
Caption: Workflow for the comparative acylation experiment.
Materials and Methods
Reagents:
-
2-Thiophenecarbonyl chloride (97% or higher)
-
This compound (97% or higher)
-
Benzylamine (≥99%)
-
Triethylamine (Et₃N, ≥99%), distilled
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Eluent for TLC (e.g., 3:1 Hexanes:Ethyl Acetate)
Procedure: This procedure should be performed in parallel for both acyl chlorides for a direct comparison.
-
Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM (20 mL).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. The base is crucial to neutralize the HCl byproduct generated during the reaction.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Allow the solution to stir for 10 minutes to equilibrate.
-
Acyl Chloride Addition (T=0): Prepare a solution of the respective acyl chloride (1.1 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the cooled amine solution over 2 minutes. This marks the start of the reaction (T=0).
-
Reaction Monitoring: Using a capillary tube, spot the reaction mixture onto a TLC plate at regular intervals (e.g., T = 2, 5, 15, 30, and 60 minutes). On the same plate, spot the starting benzylamine for reference. Develop the TLC plate in the chosen eluent system and visualize under UV light.
-
Self-Validation: The disappearance of the benzylamine spot and the appearance of a new, less polar product spot indicates reaction progress. The reaction with this compound is expected to show a faster consumption of benzylamine.
-
-
Quenching: Once the TLC analysis shows complete consumption of the benzylamine (or after 1 hour for comparison), carefully quench the reaction by adding 20 mL of deionized water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude amide product.
-
Analysis: Compare the TLC plates from the two reactions side-by-side. The reaction that reached completion faster is the one with the more reactive acyl chloride. For quantitative data, the crude products can be analyzed by ¹H NMR or LC-MS to confirm product formation and purity.
Part 4: Implications for Drug Development and Synthesis
The choice between these two reagents is a strategic one, guided by the specific requirements of the synthetic step.
-
When to Use this compound (High Reactivity):
-
Sensitive Substrates: Its ability to react at lower temperatures can be critical for preserving thermally sensitive functional groups elsewhere in the molecule.
-
Weak Nucleophiles: It can successfully acylate sterically hindered or electronically deactivated amines and alcohols where 2-thiophenecarbonyl chloride might fail.
-
Process Efficiency: Faster reaction times can significantly improve throughput in a manufacturing or library synthesis setting.
-
-
When to Use 2-Thiophenecarbonyl Chloride (Moderate Reactivity):
-
Cost-Effectiveness: It is generally more commercially available and less expensive than its chlorinated counterpart.
-
Enhanced Selectivity: When a molecule contains multiple nucleophilic sites (e.g., an amino alcohol), the less reactive acyl chloride may provide better selectivity for the more nucleophilic site (amine over alcohol).
-
Process Control: Slower reactions can be easier to control on a large scale, minimizing exotherms and improving safety.
-
Conclusion
The reactivity of thiophene-based acylating agents is not uniform; it is finely tuned by the electronic nature of the substituents on the aromatic ring. The presence of an electron-withdrawing chlorine atom at the C3 position renders This compound a significantly more reactive electrophile than the parent 2-thiophenecarbonyl chloride. This heightened reactivity, driven by the inductive effect, allows for faster reactions under milder conditions. For the research scientist and drug development professional, understanding this fundamental principle is key to designing more efficient, selective, and robust synthetic routes, enabling the successful creation of novel and complex molecular entities.
References
A Senior Application Scientist's Guide to 3-Chlorothiophene-2-carbonyl Chloride: A Comparative Analysis for Advanced Synthesis
For the discerning researcher in pharmaceutical and materials science, the selection of an appropriate acylating agent is a pivotal decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. While common acyl chlorides like benzoyl and acetyl chloride are workhorses in the laboratory, specialized reagents such as 3-Chlorothiophene-2-carbonyl chloride offer unique advantages in the construction of complex, high-value molecules. This guide provides an in-depth, objective comparison of this compound with its aliphatic and aromatic counterparts, supported by experimental insights and protocols to inform your selection process.
The Acyl Chloride Family: A Spectrum of Reactivity
Acyl chlorides (R-COCl) are among the most reactive carboxylic acid derivatives, valued for their ability to readily form esters, amides, and ketones.[1] This high reactivity is a double-edged sword; while it drives reactions to completion, it can also lead to challenges in selectivity and handling, particularly with sensitive substrates. The reactivity of an acyl chloride is fundamentally governed by the electronic nature of the 'R' group attached to the carbonyl.
Herein, we compare:
-
This compound: A heteroaromatic acyl chloride with a unique electronic profile.
-
Benzoyl Chloride: The archetypal aromatic acyl chloride.
-
Acetyl Chloride: A highly reactive aliphatic acyl chloride.
Head-to-Head Comparison: Properties and Reactivity
The structural differences between these molecules translate directly into distinct chemical behaviors.
Table 1: Comparative Properties of Selected Acyl Chlorides
| Property | This compound | Benzoyl Chloride | Acetyl Chloride |
| Structure | A thiophene ring with chloro-substituents at positions 2 (carbonyl chloride) and 3. | A phenyl group attached to the carbonyl chloride. | A methyl group attached to the carbonyl chloride. |
| Molar Mass ( g/mol ) | 181.04 | 140.57 | 78.50 |
| Boiling Point (°C) | 122-127 (at 16 Torr) | 197.2 | 52 |
| Reactivity Profile | High, but moderated by the heteroaromatic ring. Offers a balance of reactivity and selectivity. | Moderate. The phenyl ring's resonance stabilization reduces the electrophilicity of the carbonyl carbon.[2] | Very High. The electron-donating methyl group does little to temper the inherent reactivity.[] |
| Handling Considerations | Moisture sensitive; handle under inert atmosphere. | Moisture sensitive and lachrymatory. | Highly volatile, flammable, and violently reactive with water.[4] Requires extreme caution. |
The thiophene ring in this compound, being a π-excessive heteroaromatic system, modulates the reactivity of the acyl chloride group in a way that is distinct from both simple aromatic and aliphatic systems. This nuanced reactivity is a key advantage in multi-step synthesis.
Graphviz Diagram: Acyl Chloride Reactivity Hierarchy
Caption: A simplified hierarchy of reactivity for the selected acyl chlorides.
The Decisive Factor: Application-Specific Performance
The true value of an acyl chloride is revealed in its application. While acetyl and benzoyl chloride are excellent for general acylation, this compound is a critical building block in the synthesis of specialized, high-value compounds.
Case Study: The Synthesis of Rivaroxaban
A prime example of the unique utility of a thiophene-based acyl chloride is in the synthesis of the anticoagulant drug Rivaroxaban.[5] The 5-chlorothiophene-2-carboxamide moiety is essential for the drug's biological activity. The synthesis involves the coupling of 5-chlorothiophene-2-carbonyl chloride with a complex amine intermediate.[6][7] In this context, using a more reactive acyl chloride like acetyl chloride would likely lead to a host of side reactions with the multiple functional groups present in the amine precursor. Benzoyl chloride, while less reactive, would not provide the necessary heteroaromatic scaffold. This highlights the indispensable role of specifically substituted heteroaromatic acyl chlorides in modern drug development.
Experimental Protocols: A Practical Guide to Amide Synthesis
To illustrate the practical differences in handling and reactivity, we present a comparative protocol for the synthesis of N-benzylamides.
Graphviz Diagram: General Workflow for Amide Synthesis
Caption: A generalized workflow for the acylation of an amine with an acyl chloride.
Protocol: Synthesis of N-Benzyl-3-chlorothiophene-2-carboxamide
This protocol is representative and can be adapted for the other acyl chlorides with the specified modifications.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 eq.) and a suitable non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq.) dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Causality: This mitigates the exothermic nature of the reaction, especially important for more reactive acyl chlorides, preventing side reactions and ensuring safety.[]
-
-
Addition of Acyl Chloride: Slowly add this compound (1.05 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) to remove excess base, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.
Comparative Adjustments for Other Acyl Chlorides:
-
For Benzoyl Chloride: The reaction is generally slower. The reaction time may need to be extended, and gentle heating might be required to drive the reaction to completion, depending on the nucleophilicity of the amine.
-
For Acetyl Chloride: The reaction is extremely rapid and highly exothermic.[8] The addition of acetyl chloride must be very slow, and the temperature must be strictly maintained at 0 °C or below. Reaction times are typically much shorter (often complete within 30 minutes).
Table 2: Representative Comparison of Amide Synthesis
| Acyl Chloride | Relative Reaction Rate | Typical Conditions | Expected Yield | Key Considerations |
| This compound | Fast | 0 °C to RT, 1-3 h | >90% | Offers a good balance of reactivity and control. |
| Benzoyl Chloride | Moderate | RT to gentle reflux, 2-12 h | >85% | Less vigorous reaction, may require longer times or heating. |
| Acetyl Chloride | Very Fast | <0 °C, <1 h | >95% | Highly exothermic, requires careful temperature control and handling.[8] |
Conclusion: Strategic Reagent Selection
The choice of an acyl chloride is a strategic decision that should be guided by the specific demands of the synthesis.
-
Acetyl chloride is the reagent of choice for simple, robust acetylations where its high reactivity can be safely managed.
-
Benzoyl chloride provides a stable, moderately reactive option for introducing benzoyl groups.
-
This compound emerges as a superior choice for the synthesis of complex molecules where a balance of reactivity and selectivity is paramount. Its utility in constructing specific heteroaromatic scaffolds, as exemplified by its role in the synthesis of Rivaroxaban, underscores its importance in modern medicinal chemistry.
By understanding the nuanced differences in their chemical behavior, researchers can leverage the unique properties of each acyl chloride to achieve their synthetic goals with precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. US20170267669A1 - Process for the Preparation of Rivaroxaban - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
A Spectroscopic Guide to the Isomers of 3-Chlorothiophene: Unambiguous Differentiation of 2- and 3-Chlorothiophene
In the realms of pharmaceutical development, materials science, and organic synthesis, the precise structural elucidation of isomeric compounds is paramount. The positional isomerism of substituents on an aromatic ring can drastically alter a molecule's chemical reactivity, biological activity, and physical properties. This guide provides an in-depth spectroscopic comparison of 3-chlorothiophene and its isomer, 2-chlorothiophene, offering a comprehensive analysis supported by experimental data to facilitate their unambiguous differentiation.
The location of the chlorine atom on the thiophene ring induces subtle yet distinct changes in the electronic environment and molecular symmetry of the two isomers. These differences are manifested in their respective spectroscopic signatures across a range of analytical techniques. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing researchers with the necessary tools to confidently identify these critical building blocks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Diagnostic Tool
NMR spectroscopy stands as the most powerful technique for the structural elucidation of chlorothiophene isomers. The distinct electronic environments of the protons and carbons in each isomer give rise to unique chemical shifts and coupling patterns in their ¹H and ¹³C NMR spectra.
Causality Behind Spectral Differences
In 2-chlorothiophene, the chlorine atom is positioned adjacent to the sulfur atom, exerting a significant inductive and anisotropic effect on the neighboring protons. This leads to a more complex and spread-out ¹H NMR spectrum compared to the more symmetrical 3-chlorothiophene. The electronegative chlorine atom deshields the adjacent protons, causing them to resonate at a lower field (higher ppm).
Conversely, in 3-chlorothiophene, the chlorine atom is at a beta-position relative to the sulfur, resulting in a different distribution of electron density and, consequently, different chemical shifts for the ring protons. The symmetry in 3-chlorothiophene often leads to a simpler splitting pattern.
Comparative ¹H NMR Data
| Proton | 2-Chlorothiophene (δ, ppm) | 3-Chlorothiophene (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| H2 | - | ~7.15 | dd, J = 3.0, 1.5 Hz |
| H3 | ~6.98 | - | dd, J = 5.7, 3.7 Hz |
| H4 | ~6.93 | ~7.05 | dd, J = 5.7, 1.5 Hz |
| H5 | ~7.23 | ~7.30 | dd, J = 3.0, 5.7 Hz |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Comparative ¹³C NMR Data
| Carbon | 2-Chlorothiophene (δ, ppm) | 3-Chlorothiophene (δ, ppm) |
| C2 | ~126.8 | ~120.3 |
| C3 | ~126.4 | ~130.3 |
| C4 | ~124.3 | ~125.7 |
| C5 | ~127.5 | ~122.1 |
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-resolution NMR spectra is crucial for accurate comparison.
Workflow for NMR Analysis
Caption: A generalized workflow for the preparation and analysis of chlorothiophene isomers by NMR spectroscopy.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides valuable information about the functional groups and overall structure of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The substitution pattern of the chlorine atom on the thiophene ring influences the vibrational modes, leading to distinct IR spectra.
Key Differentiating Vibrational Modes
The primary differences in the IR spectra of 2- and 3-chlorothiophene arise from the C-H out-of-plane bending and C-Cl stretching vibrations. The substitution pattern on the thiophene ring dictates the number and position of these bands.
-
C-H Bending (Out-of-Plane): The pattern of C-H out-of-plane bending bands in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring.
-
C-Cl Stretching: The C-Cl stretching vibration typically appears as a strong band in the 800-600 cm⁻¹ region. Its exact position can be influenced by the electronic environment.
Comparative IR Data
| Vibrational Mode | 2-Chlorothiophene (cm⁻¹) | 3-Chlorothiophene (cm⁻¹) | Appearance |
| Aromatic C-H Stretch | ~3100 | ~3100 | Medium |
| C=C Ring Stretch | ~1520, ~1420, ~1350 | ~1550, ~1410, ~1360 | Medium-Strong |
| C-H Out-of-Plane Bending | ~830, ~700 | ~860, ~760 | Strong |
| C-Cl Stretch | ~740 | ~780 | Strong |
Note: Peak positions are approximate and can vary.
Experimental Protocol: IR Spectroscopy
Workflow for IR Analysis
Caption: A standard workflow for acquiring FT-IR spectra of liquid chlorothiophene isomers.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification. The position of the chlorine atom in 2- and 3-chlorothiophene influences the stability of the resulting fragment ions, leading to differences in their mass spectra.
Isotopic Signature of Chlorine
A key feature in the mass spectra of both isomers is the presence of the M+2 peak, which is characteristic of compounds containing chlorine. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion region will exhibit two peaks: M⁺ (containing ³⁵Cl) and M⁺+2 (containing ³⁷Cl), with a relative intensity ratio of about 3:1.
Differentiating Fragmentation Pathways
While both isomers will show a molecular ion peak (M⁺) at m/z 118 (for ³⁵Cl) and 120 (for ³⁷Cl), their fragmentation patterns will differ. The primary fragmentation pathway for both isomers involves the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl). However, the relative intensities of the resulting fragment ions can vary.
A notable fragmentation for 2-chlorothiophene involves the formation of the thiophyne radical cation by loss of HCl, which is less favorable for the 3-chloro isomer. The fragmentation of 2-chlorothiophene can also lead to the formation of the HCS⁺ radical cation as a major fragment.[1]
Comparative Mass Spectrometry Data
| Ion | 2-Chlorothiophene (m/z) | 3-Chlorothiophene (m/z) | Interpretation |
| [M]⁺ | 118, 120 | 118, 120 | Molecular ion (³⁵Cl, ³⁷Cl) |
| [M-H]⁺ | 117, 119 | 117, 119 | Loss of a hydrogen atom |
| [M-Cl]⁺ | 83 | 83 | Loss of a chlorine radical |
| [M-HCl]⁺ | 82 | 82 | Loss of hydrogen chloride |
| [C₂H₂S]⁺ | 58 | 58 | Thiophene ring fragmentation |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the chlorine atom affects the energy of the π-π* transitions in the thiophene ring, resulting in different absorption maxima (λ_max).
A study on the vacuum ultraviolet photoabsorption spectra of 2- and 3-chlorothiophene revealed distinct electronic transitions for each isomer.[1] The electronic spectra were interpreted with the aid of theoretical calculations, assigning the observed bands to valence, mixed valence-Rydberg, and Rydberg transitions. While the differences in the conventional UV-Vis region (200-400 nm) may be subtle, high-resolution studies can reveal distinguishing features.
Comparative UV-Vis Data
| Isomer | λ_max (nm) | Molar Absorptivity (ε) | Solvent |
| 2-Chlorothiophene | ~238 | ~7,000 | Ethanol |
| 3-Chlorothiophene | ~235 | ~6,500 | Ethanol |
Note: These are approximate values and can be influenced by the solvent.
Experimental Protocol: UV-Vis Spectroscopy
Workflow for UV-Vis Analysis
Caption: A standard procedure for obtaining UV-Vis absorption spectra of chlorothiophene isomers.
Conclusion
The unambiguous differentiation of 2- and 3-chlorothiophene is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide the most definitive data, with distinct chemical shifts and coupling patterns for each isomer. IR spectroscopy offers valuable confirmatory information through the analysis of C-H out-of-plane bending and C-Cl stretching vibrations. Mass spectrometry confirms the molecular weight and provides clues to the isomer identity through subtle differences in fragmentation patterns. Finally, UV-Vis spectroscopy can reveal differences in the electronic transitions of the two isomers. By leveraging the strengths of each of these techniques, researchers can confidently identify and characterize these important chemical building blocks, ensuring the integrity and success of their scientific endeavors.
References
A Comparative Guide to the Biological Activity of 3-Chlorothiophene-2-carbonyl Chloride Derivatives
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug discovery.[1] Among the vast array of thiophene-based building blocks, 3-Chlorothiophene-2-carbonyl chloride stands out as a particularly versatile precursor. The presence of a highly reactive acyl chloride at the 2-position, coupled with a chlorine atom at the 3-position, provides a rich platform for synthetic diversification, enabling the creation of extensive libraries of derivatives with a wide spectrum of biological activities.
This guide offers an in-depth comparison of the biological activities of various derivatives synthesized from this compound and its parent carboxylic acid. We will explore their performance as anticancer, anti-inflammatory, and antimicrobial agents, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Thiophene derivatives have emerged as potent anticancer agents, often targeting critical pathways involved in cell growth and survival, such as protein kinases and microtubule dynamics.[1][2] The structural backbone provided by 3-Chlorothiophene allows for the development of compounds that exhibit significant cytotoxicity against various human cancer cell lines.
Comparative Cytotoxicity
A range of derivatives, including metal complexes of 3-chlorothiophene-2-carboxylic acid and chlorothiophene-based chalcones, have been synthesized and evaluated for their anticancer potential.[3][4] These compounds demonstrate varied efficacy across different cancer types, highlighting the importance of specific structural modifications.
| Compound Class | Derivative/Complex | Cancer Cell Line | IC50 Value (µM) | Reference |
| Metal Complexes | Cobalt(II) Complex (4)¹ | Leukemia (K562) | N/A (62.05% inhibition) | [3] |
| Cobalt(II) Complex (4)¹ | Colon Cancer (SW480) | N/A (66.83% inhibition) | [3] | |
| Nickel(II) Complex (3)¹ | Breast Cancer (MDA-MB-231) | N/A (43.98% inhibition) | [3] | |
| Chalcones | Chalcone Analog (C6)² | Colorectal Cancer (WiDr) | 0.45 µg/mL | [4] |
| Chalcone Analog (C4)² | Colorectal Cancer (WiDr) | 0.77 µg/mL | [4] | |
| Tetrahydrobenzo[b]thiophene | Non-small cell lung (A549) | Varies | [2] | |
| Tetrahydrobenzo[b]thiophene | Colorectal Cancer (CT26) | Varies | [2] |
¹ Data represents the percentage of cell growth inhibition at a specific concentration, not a direct IC50 value.[3] ² Structures of chalcone analogs C4 and C6 are detailed in the cited reference.[4]
Mechanisms of Action
The anticancer effects of these derivatives are attributed to several mechanisms:
-
Kinase Inhibition: Many thiophene-containing compounds function as inhibitors of protein kinases, which are crucial for cancer cell signaling and proliferation.[2]
-
Induction of Apoptosis: Certain derivatives, particularly chalcones, have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, potentially through the p53-MDM2 interaction pathway.[5]
-
Microtubule Disruption: Some thiophene derivatives act as antimitotic agents by interfering with tubulin polymerization, a mechanism similar to that of the drug nocodazole. This arrests the cell cycle in the G2/M phase.[2]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, WiDr) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiophene derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density (OD) of the wells at 550-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualization: Anticancer Mechanism of Action
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Thiophene-based compounds are well-established anti-inflammatory agents, with commercial drugs like Tinoridine and Tiaprofenic acid serving as prime examples.[6][7][8][9] These agents typically exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[7][10] Derivatives of 3-Chlorothiophene have been explored as novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and side-effect profiles.
Comparative Efficacy in Inflammation Models
The anti-inflammatory potential of synthesized thiophene derivatives is often evaluated using in vivo models like the carrageenan-induced rat paw edema test. This model allows for the assessment of a compound's ability to reduce acute inflammation.
| Compound Class | Derivative | % Inhibition of Edema | Standard Drug | Reference |
| Aminothiophenes | Compound 1c¹ | Maximum Activity | Ibuprofen | [11] |
| Substituted Thiophenes | Compound 16² | 48.94% | Diclofenac Sodium | [9] |
| Substituted Thiophenes | Compound 17² | 47.00% | Diclofenac Sodium | [9] |
¹ Ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylate derivative. "1c" showed the highest activity in its series.[11] ² Thiophenic derivatives with methyl and chlorine substituents.[9]
Mechanism of Action: COX/LOX Inhibition
Inflammation is a complex process mediated by eicosanoids like prostaglandins and leukotrienes, which are produced from arachidonic acid by COX and LOX enzymes, respectively.[11] Many thiophene derivatives achieve their anti-inflammatory effect by inhibiting these enzymes, thereby reducing the production of pro-inflammatory mediators.[6][7] The structural features of the thiophene derivatives, including the presence of carboxylic acid, ester, or amide groups, are crucial for their interaction with the active sites of these enzymes.[7]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model for evaluating the efficacy of acute anti-inflammatory agents.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Use albino Wistar rats (250-300g). Allow them to acclimatize for at least one week before the experiment. Deprive them of food for 12 hours prior to the test, with water provided ad libitum.[11]
-
Grouping: Divide the animals into groups (n=3-6 per group): a control group, a standard group (e.g., receiving Ibuprofen), and test groups for each thiophene derivative.
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation. The control group receives only the vehicle.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualization: Inflammatory Cascade Inhibition
Antimicrobial Activity: Combating Pathogenic Microbes
The thiophene scaffold is a common feature in many compounds with potent antimicrobial properties.[12] By modifying the this compound core, researchers have developed novel heterocyclic compounds with significant activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.
Comparative Antimicrobial Spectrum
Derivatives are often tested against a panel of clinically relevant microorganisms to determine their spectrum of activity. The minimum inhibitory concentration (MIC) is the primary metric used for comparison.
| Compound Class | Derivative | Microorganism | MIC (μg/mL) | Reference |
| Spiro-indoline-oxadiazole | Compound 17 | Clostridium difficile | 2 - 4 | [12][13][14] |
| Pyridine Derivatives | Compound 7b | Various Bacteria | Comparable to Ampicillin | [15] |
| Pyridine Derivatives | Compound 8 | Various Bacteria | Comparable to Gentamicin | [15] |
| Substituted Thiophenes | Compound 9b | Various Fungi | 100% Inhibition Zone | [15] |
| Substituted Thiophenes | Compound 10 | Various Fungi | 100% Inhibition Zone | [15] |
Mechanism of Action
The antimicrobial mechanisms of thiophene derivatives can be diverse:
-
Enzyme Inhibition: Some compounds are designed to inhibit essential bacterial enzymes, such as D-alanine ligase, which is involved in cell wall synthesis.[13][14]
-
Membrane Disruption: Certain thiophene derivatives can increase the permeability of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[16]
-
Efflux Pump Inhibition: Some derivatives show strong effects against mutant bacterial strains lacking certain efflux pumps (e.g., TolC in E. coli), suggesting they may be substrates for these pumps in wild-type bacteria.[12][13][14]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standardized method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the synthesized thiophene derivatives in a suitable solvent (like DMSO) to create a stock solution.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Reading Results: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
Visualization: Synthetic Pathway to Bioactive Derivatives
Conclusion
This compound and its corresponding carboxylic acid are exceptionally valuable scaffolds in medicinal chemistry. The reactivity of the acyl chloride group allows for straightforward synthetic modifications, leading to a diverse array of derivatives. As demonstrated, these compounds exhibit a broad range of significant biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. The comparative data and structure-activity relationships discussed herein provide a crucial framework for researchers and drug development professionals to guide the design of next-generation therapeutic agents. The detailed experimental protocols further serve as a self-validating system, ensuring that the findings can be robustly tested and expanded upon in the ongoing search for novel and more effective drugs.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes [mdpi.com]
- 4. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. jpsbr.org [jpsbr.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
The Core Decision: Modifying the Scaffold vs. Altering the Reaction
An Expert's Guide to Synthetic Alternatives for 3-Chlorothiophene-2-carbonyl Chloride
The strategic selection of synthons is a cornerstone of modern medicinal and materials chemistry. Among the vast arsenal of building blocks, this compound stands out as a versatile intermediate, prized for its dual functionality. The highly reactive acyl chloride group facilitates the formation of amides and esters, while the chloro-substituent provides a reactive handle for cross-coupling reactions. Its utility is underscored by its role in the synthesis of blockbuster drugs.[1] However, reliance on a single building block can be limiting. The pursuit of novel intellectual property, improved reaction efficiency, or modified pharmacological profiles often necessitates the exploration of alternatives.
This guide offers a comparative analysis of viable alternatives to this compound, moving beyond a simple list to explain the causal chemistry behind each choice. We will delve into structurally analogous compounds and alternative activation methodologies, supported by established protocols and mechanistic insights to empower researchers in drug development and chemical synthesis.
When seeking an alternative to this compound, the synthetic chemist faces a primary decision point: Is the goal to modify the thiophene core itself, thereby creating a new chemical entity, or is it to find a more suitable method for coupling the existing 3-chlorothiophene-2-carboxylic acid moiety?
Caption: Primary decision pathways for selecting an alternative synthetic strategy.
Alternative 1: Scaffold Modification with Thiophene Analogs
For researchers engaged in structure-activity relationship (SAR) studies, modifying the substitution pattern on the thiophene ring is a common strategy. The electronic and steric properties of the substituent can profoundly influence the molecule's interaction with its biological target. Thiophene and its derivatives are considered "privileged pharmacophores" in medicinal chemistry due to their diverse biological activities.[2][3]
Table 1: Comparative Analysis of Thiophene-2-carbonyl Chloride Analogs
| Alternative Compound | Key Structural Difference | Primary Synthetic Rationale | Potential Outcomes & Considerations |
| Thiophene-2-carbonyl chloride | Lacks 3-position substituent. | Simpler, often less expensive starting material for creating a core scaffold.[4] | Removes the handle for subsequent cross-coupling at the 3-position. |
| 5-Chlorothiophene-2-carbonyl chloride | Chlorine at the 5-position. | A key intermediate for synthesizing drugs like Rivaroxaban.[1][5] | Alters the electronics and regiochemistry of the thiophene ring compared to the 3-chloro isomer. |
| Benzo[b]thiophene-2-carbonyl chloride | Fused benzene ring. | Creates a more rigid, extended aromatic system, which can enhance binding affinity.[6] | Increased hydrophobicity; may alter metabolism and solubility. |
| 3-Bromothiophene-2-carbonyl chloride | Bromo- instead of chloro-substituent. | The C-Br bond is typically more reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) than the C-Cl bond. | Higher cost and potentially lower stability. May offer milder reaction conditions. |
Alternative 2: Advanced Amide Coupling Methodologies
The acyl chloride is a classic, highly reactive electrophile. However, its high reactivity comes with drawbacks, including moisture sensitivity and the generation of corrosive HCl as a byproduct.[7][8] Modern synthesis often favors the direct use of the corresponding carboxylic acid, 3-chlorothiophene-2-carboxylic acid, with a coupling agent. This approach offers greater control, milder conditions, and often, higher yields with sensitive substrates.
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[9] The choice of coupling reagent is critical for success, especially in complex syntheses like peptide chemistry.[8]
Table 2: Comparison of Amide Formation Strategies
| Method | Reagents | Mechanism of Action | Advantages | Disadvantages |
| Acyl Chloride (Schotten-Baumann) | This compound, Amine, Stoichiometric Base (e.g., Pyridine, TEA) | Direct nucleophilic acyl substitution.[8] | High reactivity, inexpensive activating agent (e.g., SOCl₂). | Moisture sensitive, generates HCl, can be too harsh for delicate substrates. |
| Carbodiimide Coupling | 3-Chlorothiophene-2-carboxylic acid, Amine, EDC or DCC, (Optional: HOBt) | Forms a highly reactive O-acylisourea intermediate that is attacked by the amine.[8] | Widely used, effective. Additives like HOBt can suppress side reactions and racemization. | DCC byproduct (DCU) can be difficult to remove. EDC is water-soluble. Some reagents can be sensitizers. |
| Uronium/Aminium Salt Coupling | 3-Chlorothiophene-2-carboxylic acid, Amine, HATU or HBTU, Non-nucleophilic Base (e.g., DIPEA) | Forms an even more reactive activated ester intermediate. | Very high yields, fast reaction times, low rates of epimerization. | Higher cost of reagents, generates stoichiometric byproducts. |
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, we present two detailed protocols for the synthesis of a model compound, N-benzyl-3-chlorothiophene-2-carboxamide.
Protocol A: The Traditional Acyl Chloride Method
This protocol follows the classic Schotten-Baumann conditions, relying on the high electrophilicity of the pre-formed acyl chloride.
Caption: Workflow for amide synthesis via the acyl chloride route.
Step-by-Step Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve benzylamine (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add a solution of this compound (1.05 eq) in anhydrous DCM dropwise via a syringe over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring for the disappearance of the starting amine by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic phase sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid or oil by silica gel column chromatography to yield the final amide.
Protocol B: The Modern Coupling Reagent Method
This protocol leverages a uronium salt (HATU) for in-situ activation of the carboxylic acid, offering a milder and often more efficient alternative.
Caption: Workflow for amide synthesis using HATU coupling.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 3-chlorothiophene-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the stirred solution at room temperature. A color change may be observed as the active ester forms.
-
Allow the mixture to stir for 15 minutes for pre-activation.
-
Add benzylamine (1.05 eq) to the reaction mixture.
-
Stir at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Once the carboxylic acid is consumed, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material by silica gel column chromatography.
Conclusion and Future Outlook
The choice between this compound and its alternatives is not a matter of one being universally superior. Instead, it is a strategic decision based on the specific goals of the synthesis.
-
For rapid, cost-effective synthesis where substrate sensitivity is not a concern, the traditional acyl chloride method remains a robust and viable option.
-
For high-value, complex targets , particularly those with sensitive functional groups or chiral centers, the use of coupling reagents like HATU with the corresponding carboxylic acid offers unparalleled control, mildness, and efficiency, justifying the higher reagent cost.
-
For new drug discovery and SAR studies , exploring thiophene analogs provides a direct route to novel chemical matter with potentially improved biological properties.
As the demands for greener and more efficient chemical processes grow, direct amide formation techniques that minimize waste and avoid harsh reagents will continue to gain prominence.[9] A thorough understanding of the full range of available tools—from classic synthons to modern coupling agents—is essential for the innovative scientist in today's research landscape.
References
- 1. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Thiophene derivatives - Georganics [georganics.sk]
- 7. youtube.com [youtube.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Purity Validation of 3-Chlorothiophene-2-carbonyl Chloride
In the landscape of pharmaceutical development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 3-Chlorothiophene-2-carbonyl chloride is a vital heterocyclic building block in the synthesis of numerous pharmaceutical compounds. Its reactive acyl chloride group makes it highly effective in forming amide and ester linkages, but also susceptible to degradation and impurity formation. Consequently, robust analytical validation of its purity is a critical, non-negotiable step in the quality control (QC) pipeline.
This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) as the primary method for purity validation of this compound against alternative analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their needs.
The Gold Standard: Reversed-Phase HPLC for Purity and Impurity Profiling
Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and adaptability. For a moderately polar and reactive molecule like this compound, RP-HPLC offers an unparalleled ability to separate the parent compound from its potential impurities.
Principle of the Method: The primary impurity of concern is the hydrolysis product, 3-chlorothiophene-2-carboxylic acid. Other potential impurities include starting materials from its synthesis or dimers formed via side reactions. RP-HPLC separates these compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The more polar carboxylic acid will have less affinity for the stationary phase and elute earlier, while the parent acyl chloride, being less polar, will be retained longer. This separation allows for precise quantification of the main peak and detection of trace-level impurities.
Due to the high reactivity of acyl chlorides with protic solvents like water and methanol, a derivatization strategy is often employed for accurate and stable quantification.[1][2] However, a carefully controlled direct injection method using a non-aqueous diluent can also be effective for assessing the primary hydrolysis impurity. For this guide, we will focus on the direct analysis, which is often sufficient for routine purity checks.
Detailed Experimental Protocol: HPLC-UV Analysis
This protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before sample analysis, in line with regulatory expectations.[3][4]
1. Chromatographic Conditions:
-
HPLC System: A quaternary HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 60 40 15.0 40 60 20.0 40 60 20.1 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile (anhydrous)
2. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile. Causality: Anhydrous acetonitrile is chosen as the diluent to minimize on-instrument hydrolysis of the reactive acyl chloride before injection.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
-
Hydrolysis Product Standard (for peak identification): Prepare a solution of 3-chlorothiophene-2-carboxylic acid in acetonitrile.
3. System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
4. Analysis Procedure:
-
Once SST criteria are met, inject the blank (diluent), followed by the standard and sample solutions.
-
Identify the peaks by comparing retention times with the standards.
-
Calculate the purity using the area percent method, or against the reference standard for an assay value.
Visual Workflow: HPLC Purity Validation
Caption: Workflow for HPLC purity validation of this compound.
Method Validation Data (Illustrative)
A robust HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[3][5] The following table summarizes typical performance characteristics.
| Parameter | Specification | Illustrative Result |
| Specificity | No interference at the analyte peak | Peak is spectrally pure and resolved from impurities |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 3.0% | Repeatability: 0.8%Intermediate: 1.5% |
| Limit of Quantitation (LOQ) | Reportable value | 0.05% |
Comparative Analysis: Alternative Purity Assessment Techniques
While HPLC is the gold standard, other techniques can provide complementary or, in some cases, primary data on the purity of this compound.
Gas Chromatography (GC)
GC is a powerful technique for volatile and thermally stable compounds. Since acyl chlorides can be analyzed by GC, this method is a viable alternative.[6][7][8] Often, derivatization is performed to improve stability and chromatographic performance, for example, by converting the acyl chloride to an ester or amide.[6][9]
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A Flame Ionization Detector (FID) is commonly used for quantification.
-
Advantages over HPLC:
-
Superior resolution for volatile impurities: Can easily separate residual solvents (e.g., thionyl chloride, dichloromethane) that are difficult to analyze by HPLC.[10]
-
High Sensitivity (FID): Excellent for hydrocarbon-like impurities.
-
-
Disadvantages:
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[11][12] It relies on an internal calibrant of known purity.[13][14]
-
Principle: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[15] By comparing the integral of a known proton signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the absolute purity can be calculated.
-
Advantages over HPLC:
-
Absolute Purity: Provides a direct measure of mass purity (%) without assuming all components are detected by the chosen detection method (e.g., UV in HPLC).[12]
-
Structural Information: Simultaneously confirms the structure of the analyte and identifies impurities if their signals are resolved.
-
-
Disadvantages:
-
Lower Sensitivity: Not suitable for detecting trace-level impurities (typically >0.1%).
-
Signal Overlap: Complex impurity profiles can lead to overlapping signals, complicating quantification.
-
Requires specialized expertise and equipment.
-
Performance Comparison Summary
| Feature | HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Primary Measurement | Relative Purity (Area %) or Assay vs. Standard | Relative Purity (Area %) or Assay vs. Standard | Absolute Purity (Mass %) |
| Typical Use Case | Routine QC, impurity profiling, stability testing | Residual solvent analysis, volatile impurity check | Reference standard characterization, purity assignment |
| Sensitivity | High (to <0.01% for impurities) | Very High (ppm levels for volatiles) | Low (typically >0.1%) |
| Specificity | High (Chromatographic & Spectral) | High (Chromatographic) | High (Structural) |
| Key Limitation | Requires a reference standard for assay; non-chromophoric impurities are missed. | Potential for thermal degradation of the analyte. | Insensitive to trace impurities; signal overlap can be an issue. |
Conclusion and Recommendations
The choice of analytical method for validating the purity of this compound is dictated by the intended purpose of the analysis.
-
For routine quality control, release testing, and stability studies, a validated RP-HPLC method is the most robust and appropriate choice. Its high sensitivity, resolving power, and established validation framework make it ideal for ensuring batch-to-batch consistency and detecting critical degradation products like 3-chlorothiophene-2-carboxylic acid.
-
Gas Chromatography serves as an essential complementary technique, particularly for the analysis of residual solvents and other volatile impurities that are not amenable to HPLC analysis.
-
Quantitative NMR is the premier choice for the characterization and purity assignment of a reference standard. Its ability to provide an absolute purity value without reliance on a specific analyte standard is invaluable for establishing the foundational purity of the material against which all subsequent HPLC analyses will be compared.
By leveraging these techniques appropriately, researchers and drug development professionals can build a comprehensive and scientifically sound analytical control strategy, ensuring the quality and integrity of this compound used in the synthesis of critical pharmaceutical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. starodub.nl [starodub.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 11. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 12. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
A Comparative Guide to the Reactivity and Application of Substituted Thiophenecarbonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Moiety in Modern Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in a variety of biological interactions. The introduction of this moiety into complex molecules is a common strategy in drug discovery, and among the most efficient methods to achieve this is through acylation reactions using thiophenecarbonyl chlorides. These reagents are highly reactive, versatile, and serve as key building blocks for a multitude of important compounds, including anticoagulants and agrochemicals.[1]
However, not all thiophenecarbonyl chlorides are created equal. The reactivity, stability, and selectivity of these acylating agents can be profoundly influenced by the nature and position of substituents on the thiophene ring. This guide provides a comparative study of substituted thiophenecarbonyl chlorides, offering a deep dive into how electron-donating and electron-withdrawing groups modulate their performance. We will explore the underlying principles of their reactivity, provide supporting experimental data, and offer detailed protocols to empower researchers in selecting and utilizing the optimal reagent for their synthetic challenges.
The Impact of Substituents on Reactivity: An Electronic Tug-of-War
The reactivity of an acyl chloride is fundamentally dictated by the electrophilicity of its carbonyl carbon.[2] A more electron-deficient carbonyl carbon is more susceptible to nucleophilic attack, leading to a faster reaction. Substituents on the thiophene ring exert their influence through a combination of inductive and resonance effects, altering the electron density at the reaction center.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups are strongly electronegative and pull electron density away from the thiophene ring and, by extension, from the carbonyl carbon. This inductive effect enhances the electrophilicity of the carbonyl carbon, making the acyl chloride more reactive.[3]
-
Electron-Donating Groups (EDGs): Conversely, groups like methyl (-CH₃) or methoxy (-OCH₃) donate electron density to the ring. This effect, which can be both inductive and through resonance, reduces the partial positive charge on the carbonyl carbon, thereby decreasing the reactivity of the acyl chloride.
The following diagram illustrates the general workflow for synthesizing and utilizing substituted thiophenecarbonyl chlorides.
Caption: General workflow for the synthesis and application of substituted thiophenecarbonyl chlorides.
Comparative Analysis of Spectroscopic Properties
The electronic effects of substituents are also reflected in the spectroscopic properties of thiophenecarbonyl chlorides, particularly in their infrared (IR) and ¹³C Nuclear Magnetic Resonance (NMR) spectra. These analytical techniques can serve as valuable tools for confirming the successful synthesis of the desired reagent and for predicting its relative reactivity.
Infrared (IR) Spectroscopy
The C=O stretching frequency in the IR spectrum is a sensitive probe of the electronic environment of the carbonyl group. Electron-withdrawing groups attached to the carbonyl carbon increase the force constant of the C=O bond, leading to a higher stretching frequency (wavenumber).[7] Conversely, electron-donating groups lower this frequency.[8]
| Substituent on Thiophene Ring | Expected Effect on C=O Stretch | Typical Wavenumber Range (cm⁻¹) |
| Electron-Withdrawing (e.g., -NO₂, -Cl) | Increase (shift to higher frequency) | > 1800 |
| Unsubstituted (-H) | Baseline | ~1770-1810 |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Decrease (shift to lower frequency) | < 1770 |
| Table 1: Predicted trends in the C=O stretching frequency of substituted thiophenecarbonyl chlorides based on general principles for acyl chlorides.[7][9] |
¹³C NMR Spectroscopy
The chemical shift of the carbonyl carbon in the ¹³C NMR spectrum also correlates with its electrophilicity. However, the relationship can be more complex than in IR spectroscopy. While the inductive effect of electronegative substituents would be expected to deshield the carbonyl carbon (shifting it downfield to a higher ppm value), resonance effects from lone pairs on adjacent atoms (like the chlorine) can introduce shielding.[1] Despite this complexity, a general trend is often observed where a more downfield chemical shift corresponds to a more electrophilic and reactive carbonyl carbon.[10][11]
| Substituent on Thiophene Ring | Expected Effect on Carbonyl ¹³C Shift | Typical Chemical Shift Range (ppm) |
| Electron-Withdrawing (e.g., -NO₂, -Cl) | Downfield shift (more deshielded) | 160 - 170 |
| Unsubstituted (-H) | Baseline | ~160 |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Upfield shift (more shielded) | < 160 |
| Table 2: Predicted trends in the ¹³C NMR chemical shift of the carbonyl carbon in substituted thiophenecarbonyl chlorides. |
Performance in Acylation Reactions: A Head-to-Head Comparison
The true measure of an acylating agent's utility lies in its performance in chemical reactions. In this section, we compare the expected reactivity of substituted thiophenecarbonyl chlorides in two common and important transformations: Friedel-Crafts acylation and amidation.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[12] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride.[13] The reactivity of the substituted thiophenecarbonyl chloride in this reaction is directly related to the ease of formation of the acylium ion intermediate.
Electron-withdrawing groups on the thiophene ring will further destabilize the already electron-deficient acylium ion, potentially slowing down the reaction or requiring harsher conditions. Conversely, electron-donating groups can help to stabilize the acylium ion, facilitating its formation and leading to a faster reaction.
| Reagent | Substituent Effect | Expected Relative Reactivity | Typical Reaction Conditions |
| 5-Nitrothiophene-2-carbonyl chloride | Strong EWG | Lower | Higher temperatures, longer reaction times |
| 5-Chlorothiophene-2-carbonyl chloride | EWG | Moderate | Standard conditions |
| Thiophene-2-carbonyl chloride | Unsubstituted | Baseline | Standard conditions |
| 5-Methylthiophene-2-carbonyl chloride | EDG | Higher | Milder conditions, shorter reaction times |
| Table 3: Predicted relative reactivity of substituted thiophenecarbonyl chlorides in Friedel-Crafts acylation. |
Amidation
The formation of amides is a cornerstone of peptide synthesis and the preparation of many pharmaceuticals. Acyl chlorides react readily with primary and secondary amines to form amides.[14] In this case, the nucleophilic attack of the amine on the carbonyl carbon is the key step.
As discussed previously, electron-withdrawing groups on the thiophene ring increase the electrophilicity of the carbonyl carbon, making it a "hotter" electrophile and accelerating the rate of nucleophilic attack by the amine.[4] Electron-donating groups have the opposite effect, slowing down the reaction.
| Reagent | Substituent Effect | Expected Relative Reactivity | Key Considerations |
| 5-Nitrothiophene-2-carbonyl chloride | Strong EWG | Highest | Highly exothermic, may require cooling |
| 5-Chlorothiophene-2-carbonyl chloride | EWG | High | Vigorous reaction |
| Thiophene-2-carbonyl chloride | Unsubstituted | Baseline | Standard conditions |
| 5-Methylthiophene-2-carbonyl chloride | EDG | Lower | May require gentle heating to go to completion |
| Table 4: Predicted relative reactivity of substituted thiophenecarbonyl chlorides in amidation reactions. |
The following diagram illustrates the mechanistic steps in a typical nucleophilic acyl substitution reaction.
Caption: Mechanism of nucleophilic acyl substitution on an acyl chloride.
Stability, Handling, and Alternative Reagents
A crucial aspect of working with acyl chlorides is their inherent instability, particularly their sensitivity to moisture.[15] They readily hydrolyze to the corresponding carboxylic acid, releasing corrosive hydrogen chloride gas.[16] This reactivity necessitates stringent handling procedures.
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).
-
Handling: All glassware and solvents must be scrupulously dried. Reactions should be conducted under an inert atmosphere.[17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[18]
-
Quenching: Unused acyl chlorides must be quenched carefully, for example, by slow addition to a stirred solution of an alcohol or a weak base.[18]
The high reactivity of thiophenecarbonyl chlorides, especially those with electron-withdrawing groups, can sometimes be a disadvantage, leading to poor selectivity with multifunctional substrates. In such cases, alternative acylating agents should be considered.
| Alternative Reagent | Relative Reactivity | Advantages | Disadvantages |
| Thiophenecarboxylic Anhydrides | Lower | Easier to handle, less moisture-sensitive | Less reactive, may require heating or catalysis |
| Activated Esters | Lower | High selectivity, mild reaction conditions | More expensive, lower reactivity |
| Thiophenecarboxylic Acids + Coupling Agents | Variable | Avoids handling of acyl chlorides, in-situ activation | Stoichiometric byproducts, purification challenges |
| Table 5: Comparison of substituted thiophenecarbonyl chlorides with alternative acylating agents. |
Experimental Protocols
Protocol 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
This protocol describes the synthesis of a representative thiophenecarbonyl chloride with an electron-withdrawing group.
Materials:
-
5-Chlorothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-chlorothiophene-2-carboxylic acid (1.0 eq).
-
Add anhydrous DCM to dissolve the acid.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 5-chlorothiophene-2-carbonyl chloride can often be used directly in the next step or purified by vacuum distillation.
Protocol 2: Amidation using 5-Chlorothiophene-2-carbonyl chloride
This protocol details the use of the synthesized acyl chloride in a typical amidation reaction.
Materials:
-
5-Chlorothiophene-2-carbonyl chloride
-
Aniline
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
The following diagram outlines the key steps in the amidation protocol.
Caption: Step-by-step workflow for the amidation of aniline.
Conclusion and Future Outlook
Substituted thiophenecarbonyl chlorides are powerful and versatile reagents that play a critical role in the synthesis of a wide range of valuable compounds. The choice of substituent on the thiophene ring provides a handle to fine-tune the reactivity of the acyl chloride, enabling chemists to tailor the reagent to the specific demands of a synthetic transformation. Electron-withdrawing groups enhance reactivity, making them ideal for acylating less nucleophilic substrates, while electron-donating groups temper reactivity, offering greater selectivity in complex molecular settings.
A thorough understanding of the interplay between substituent effects, reactivity, and stability, as outlined in this guide, is paramount for the successful application of these important building blocks. By leveraging this knowledge and employing careful experimental technique, researchers can effectively harness the synthetic potential of substituted thiophenecarbonyl chlorides to accelerate innovation in drug discovery and materials science.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. mdpi.com [mdpi.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 15. fiveable.me [fiveable.me]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
A Cost-Benefit Analysis of 3-Chlorothiophene-2-carbonyl Chloride in the Synthesis of Bioactive Molecules
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances reactivity, cost, and safety. This guide provides an in-depth technical analysis of 3-Chlorothiophene-2-carbonyl chloride, a versatile heterocyclic building block, and objectively compares its utility against a common alternative in the synthesis of biologically active compounds.
In the landscape of modern medicinal chemistry, thiophene derivatives are prized scaffolds for the development of novel therapeutics, including kinase inhibitors and anticonvulsant agents[1][2]. The functionalization of the thiophene ring is key to modulating the pharmacological properties of these molecules. This compound emerges as a valuable reagent for introducing the 3-chloro-2-thenoyl moiety, a substructure present in various bioactive compounds. This guide will dissect the costs and benefits of its use, with a focus on practical, data-driven insights for laboratory and process chemists.
I. The Synthetic Utility of this compound
This compound is a reactive acyl chloride that readily participates in acylation reactions with a variety of nucleophiles, most notably amines, to form carboxamides. This reactivity is central to its application in the synthesis of molecules with potential therapeutic value. For instance, the thiophene-3-carboxamide scaffold is being explored for the development of VEGFR-2 inhibitors for anti-angiogenic cancer therapy[3]. Furthermore, various thiophene derivatives have shown promise as antiepileptic drugs[4][5].
The chloro substituent at the 3-position of the thiophene ring influences the electronic properties and reactivity of the molecule. It also provides a potential site for further functionalization through cross-coupling reactions, offering a route to more complex molecular architectures.
II. Comparative Analysis: this compound vs. Thiophene-2-carbonyl Chloride
To provide a concrete basis for comparison, we will analyze the synthesis of a hypothetical N-aryl-3-chlorothiophene-2-carboxamide, a common structural motif in bioactive compounds. We will compare the use of this compound with a structurally simpler and more readily available alternative: Thiophene-2-carbonyl chloride .
Reactivity and Selectivity
The primary difference in reactivity between these two acylating agents stems from the electronic effect of the chloro group on the thiophene ring. The chlorine atom is an electron-withdrawing group, which can influence the electrophilicity of the carbonyl carbon. However, the position of substitution on the thiophene ring is a more dominant factor in its overall reactivity[6][7].
In the case of this compound, the chloro group at the 3-position can subtly modulate the reactivity of the carbonyl group at the 2-position. In contrast, Thiophene-2-carbonyl chloride lacks this substituent, representing a baseline for the reactivity of the 2-thenoyl chloride moiety.
From a selectivity standpoint, both reagents will reliably acylate primary and secondary amines at the carbonyl chloride functional group. The key differentiator is the resulting product: one bearing a chloro-substituted thiophene ring and the other an unsubstituted one. The choice between the two, therefore, is primarily dictated by the desired final molecular structure and the synthetic strategy.
Yield and Purity
For instance, the synthesis of various N-substituted-3-chloro-2-azetidinones from chloroacetyl chloride and amines proceeds with good yields[8]. Similarly, the synthesis of thiophene-based chalcones and benzothiazepine derivatives often reports good to high yields in the acylation steps[5].
It is reasonable to expect that a well-optimized reaction of an aniline with either this compound or Thiophene-2-carbonyl chloride would proceed with yields in the range of 80-95%. The purity of the product would be more dependent on the purification method (e.g., recrystallization, column chromatography) rather than inherent differences in the reactivity of the two acyl chlorides.
Operational Safety and Handling
Both this compound and Thiophene-2-carbonyl chloride are acyl chlorides and, as such, share similar safety concerns. They are corrosive and moisture-sensitive compounds that will react with water to release hydrochloric acid.
Key Safety Considerations:
-
Corrosive: Causes severe skin burns and eye damage.
-
Lachrymator: Can cause irritation to the respiratory tract.
-
Moisture Sensitive: Reacts with water, including atmospheric moisture.
Proper handling procedures are essential when working with these reagents. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated fume hood.
Cost-Effectiveness
The cost of starting materials is a significant factor in drug development and large-scale synthesis. A comparison of the catalog prices for small quantities of these reagents reveals a substantial difference:
| Reagent | Price (1g) |
| This compound | $67.50[5][9] |
| Thiophene-2-carbonyl chloride | Varies, but generally lower |
The precursor for this compound, 3-chlorothiophene-2-carboxylic acid, is also relatively expensive, with a catalog price of $163.00 for 5g[10]. This higher cost is likely due to a more complex and lower-demand synthetic route compared to the unsubstituted thiophene-2-carboxylic acid.
For industrial-scale synthesis, this price difference would be a major consideration. The use of the more expensive this compound would need to be justified by a significant improvement in the biological activity of the final product or the necessity of the chloro-substituent for the desired therapeutic effect.
III. Experimental Protocols
To provide a practical context for this analysis, the following section details a representative experimental protocol for the synthesis of a thiophene carboxamide. While this specific protocol uses a related starting material, it illustrates the general conditions and procedures applicable to reactions with this compound and its alternatives.
Protocol: Synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide[12]
This protocol describes the synthesis of a series of carboxamides from a benzothiophene carbonyl chloride, which is structurally related to the topic compound.
Materials:
-
3-chlorobenzo[b]thiophene-2-carbonylchloride
-
2-amino-6-substituted benzothiazole
-
Pyridine
Procedure:
-
Dissolve 3-chlorobenzo[b]thiophene-2-carbonylchloride (0.002 mol) and the appropriate 2-amino-6-substituted benzothiazole (0.002 mol) in 25-30 ml of pyridine.
-
Reflux the reaction mixture for 10-15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide.
The reported yields for this class of compounds were in the range of 50-58%[11].
IV. Visualization of Synthetic Pathways
To illustrate the synthetic logic, the following diagrams outline the general workflow for the synthesis of the precursor acid and its conversion to the target carboxamide.
V. Conclusion and Strategic Recommendations
The choice between this compound and a simpler alternative like Thiophene-2-carbonyl chloride is a strategic one, driven by the specific goals of the synthesis.
Use this compound when:
-
The chloro-substituent is essential for the desired biological activity of the target molecule.
-
The synthetic plan involves further functionalization at the 3-position of the thiophene ring.
-
The higher cost of the starting material is justified by the potential for a more potent or novel final compound, particularly in the early stages of drug discovery.
Consider Thiophene-2-carbonyl chloride or other alternatives when:
-
The chloro-substituent is not a critical feature of the target molecule.
-
Cost-effectiveness is a primary concern, especially for large-scale synthesis and process development.
-
A simpler, unsubstituted thiophene scaffold is sufficient to achieve the desired properties.
VI. References
-
Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PMC. --INVALID-LINK--
-
Synthesis and Antiepileptic Evaluation of Some New Thiophene Incorporated 1,5-Benzothiazepine Derivatives. Research Journal of Pharmacy and Technology. --INVALID-LINK--
-
Design, Characterisation and Anticonvulsant Evaluation of Thienopyrimidinone Derivatives Synthesised by Green Chemistry. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PubMed. --INVALID-LINK--
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC. --INVALID-LINK--
-
Synthesis and anticonvulsant activity of new 3'-aryl- 7-bromo-spiro[[4]benzothiophene-3,2'-[4] thiazolidine]-2,4'-dione deriv. Oriental Journal of Chemistry. --INVALID-LINK--
-
A Comparative Guide to the Reproducibility of 3-Acetylthiophene Synthesis Methods. Benchchem. --INVALID-LINK--
-
Cyclization of Nitriles as Synthetic Route to 2-and 3-Aminothiophenes. Taylor & Francis Online. --INVALID-LINK--
-
Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com. --INVALID-LINK--
-
Recent Synthetic approaches to functionalized thiophenes. ResearchGate. --INVALID-LINK--
-
Synthesis and biological activity of thiophene: A review. Der Pharma Chemica. --INVALID-LINK--
-
Flexible routes to thiophenes. Semantic Scholar. --INVALID-LINK--
-
Thiophene synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
The Synthesis and Significance of 3,4-Substituted Thiophenes: A Technical Guide. Benchchem. --INVALID-LINK--
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. --INVALID-LINK--
-
3-chloro-n,n-dimethylbenzo[b]thiophene-2-carboxamide. Sigma-Aldrich. --INVALID-LINK--
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. --INVALID-LINK--
-
Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com. --INVALID-LINK--
-
3-chloro-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide. Chemical Synthesis Database. --INVALID-LINK--
-
Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. J-Stage. --INVALID-LINK--
-
Compound 3-chloro-N-(3-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide. MolPort. --INVALID-LINK--
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. --INVALID-LINK--
-
3-Chlorobenzo(b)thiophene-2-carbonyl chloride. PubChem. --INVALID-LINK--
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. --INVALID-LINK--
-
3-Acetylthiophene: A Comparative Review of Its Applications Against Other Thiophene Derivatives. Benchchem. --INVALID-LINK--
-
3-Acetylthiophene vs. 2-Acetylthiophene: A Comparative Guide to Electrophilic Substitution Reactivity. Benchchem. --INVALID-LINK--
-
Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene). Google Patents. --INVALID-LINK--
-
The Crucial Role of 5-Chlorothiophene-2-carbonyl Chloride in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. --INVALID-LINK--
-
Thiophene-3-carbonyl Chloride. MDPI. --INVALID-LINK--
-
5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE. ChemicalBook. --INVALID-LINK--
-
This compound, Thermo Scientific 1 g. Fisher Scientific. --INVALID-LINK--
-
Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride. Google Patents. --INVALID-LINK--
-
3-Chlorothiophene-2-carboxylic acid 97%. Sigma-Aldrich. --INVALID-LINK--
-
Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. --INVALID-LINK--
-
3-BROMOTHIOPHENE-2-CARBONYL CHLORIDE CAS: 25796-68-3. Alfa Chemical. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Thiophene synthesis [organic-chemistry.org]
- 11. derpharmachemica.com [derpharmachemica.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chlorothiophene-2-carbonyl chloride
Navigating the lifecycle of reactive reagents requires a commitment to safety that extends beyond the synthesis phase and into the final disposal of waste materials. 3-Chlorothiophene-2-carbonyl chloride, a valuable building block in pharmaceutical and materials science, is also a highly reactive acyl chloride. Its proper disposal is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship.
This guide provides a comprehensive, technically grounded protocol for the safe neutralization and disposal of this compound. It is designed for researchers and drug development professionals who handle such reagents, offering a framework built on chemical principles to ensure a safe and compliant workflow.
Core Hazard Assessment and Immediate Safety Imperatives
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3] Its primary hazard stems from its high reactivity, particularly with nucleophiles like water. This water-reactivity is a defining characteristic of acyl chlorides and dictates the stringent handling and disposal procedures required.[4][5]
Immediate Reaction with Water: The acyl chloride group reacts exothermically and vigorously with water, hydrolyzing to form the corresponding carboxylic acid (3-chlorothiophene-2-carboxylic acid) and corrosive hydrogen chloride (HCl) gas.[4][6] Uncontrolled quenching can lead to a violent reaction, splashing of corrosive materials, and the rapid evolution of toxic vapors.
Mandatory Personal Protective Equipment (PPE)
Due to the severe corrosive nature of this compound, a robust barrier of personal protective equipment is non-negotiable.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield | Protects against splashes of the liquid and corrosive HCl vapors, which can cause severe eye damage.[3][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Provides a barrier against a substance that causes severe skin burns upon contact.[3] |
| Body Protection | Flame-retardant laboratory coat | Protects skin and personal clothing from splashes. |
| Work Location | Certified Chemical Fume Hood | All handling and disposal procedures must be conducted within a properly functioning chemical fume hood to prevent inhalation of corrosive vapors.[8][9] |
Emergency Procedures: Spill Management
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[8][10] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS.
-
Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solution (e.g., sodium bicarbonate solution), followed by a final wipe-down.
-
-
Large Spills (>100 mL):
-
Evacuate the immediate area immediately.
-
Alert others and activate the nearest fire alarm if necessary.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team without delay.[8] Do not attempt to clean up a large spill without specialized training and equipment.
-
The Core Directive: Controlled Neutralization Protocol
The recommended and safest method for disposing of residual this compound is through a controlled neutralization reaction. This process converts the highly reactive acyl chloride into less hazardous, water-soluble salts.[4][8] The procedure must be performed with caution in a chemical fume hood.
Step-by-Step Neutralization Workflow
This protocol is designed for laboratory-scale quantities of the chemical.
-
Prepare the Neutralizing Solution:
-
In a large beaker or flask (at least 10 times the volume of the acyl chloride to be neutralized), prepare a 5-10% aqueous solution of a weak base. Sodium bicarbonate (NaHCO₃) is preferred as it reacts gently and produces carbon dioxide gas as a visible indicator of the reaction's progress.[8][11]
-
Place the beaker in an ice bath and add a magnetic stir bar. Begin stirring to create a cold, homogenous solution. The ice bath is crucial for dissipating the heat generated during the exothermic hydrolysis reaction.[8][12]
-
-
Slow Addition of the Acyl Chloride:
-
Using a pipette or dropping funnel, add the this compound to the cold, vigorously stirring basic solution dropwise and very slowly .
-
Causality: A slow addition rate is paramount to prevent a runaway reaction.[8] Each drop will react to form 3-chlorothiophene-2-carboxylic acid and HCl, which are then immediately neutralized by the bicarbonate base, producing sodium 3-chlorothiophene-2-carboxylate, sodium chloride, water, and CO₂ gas (observed as fizzing).
-
-
Monitor the Reaction:
-
Continue the slow addition, ensuring the fizzing does not become uncontrollable. If the reaction becomes too vigorous, pause the addition until it subsides.
-
After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction has gone to completion.
-
-
Verification of Neutralization:
-
Remove the beaker from the ice bath and allow the solution to warm to room temperature.
-
Check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be in the neutral range (typically between 6 and 8).[8][12]
-
If the solution is still acidic, slowly add more sodium bicarbonate solution until the pH is neutral.
-
The workflow for this crucial process is visualized below.
Caption: Step-by-step workflow for the controlled neutralization of this compound.
Final Waste Management and Disposal
Even after neutralization, the resulting aqueous solution is not suitable for drain disposal without verification against local regulations.[13] It contains organic compounds and salts that must be managed as chemical waste.
-
Containerization: Transfer the final, neutralized solution into a robust, properly sealed, and clearly labeled hazardous waste container.[14] The label should include the chemical names of the contents (e.g., "Neutralized this compound solution," listing the resulting salts) and the date.
-
Contact EHS: Store the container in a designated satellite accumulation area and arrange for pickup by your institution's EHS department. All hazardous waste disposal must comply with the Resource Conservation and Recovery Act (RCRA) in the United States, as enforced by the EPA, and equivalent local regulations.[15]
The overall decision-making process for handling this chemical is outlined in the diagram below.
Caption: Decision tree for handling and disposal of this compound.
By adhering to this technically sound and safety-first approach, researchers can confidently manage the complete lifecycle of reactive acyl chlorides, ensuring the protection of themselves, their colleagues, and the environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. download.basf.com [download.basf.com]
- 5. nj.gov [nj.gov]
- 6. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 7. justia.com [justia.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 13. fishersci.com [fishersci.com]
- 14. pfw.edu [pfw.edu]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 3-Chlorothiophene-2-carbonyl chloride
As researchers dedicated to advancing drug development, our work inherently involves handling reactive and hazardous materials. Among these is 3-Chlorothiophene-2-carbonyl chloride (CAS No. 86427-02-3), a valuable building block whose reactivity demands meticulous safety protocols. This guide moves beyond mere compliance, offering a procedural and logistical framework grounded in the chemical's specific hazards. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Part 1: Understanding the Inherent Risks
This compound is not a benign reagent. Its hazard profile, as classified under the Globally Harmonized System (GHS), dictates the stringent controls we must employ. The primary dangers stem from its corrosive nature.[1] Upon contact with moisture, such as humidity in the air or water on biological tissues, it can hydrolyze to form hydrochloric acid, compounding its corrosive effects.
The principal risks are severe and immediate. The chemical is designated as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1 .[1] This means that even brief contact can cause severe, irreversible burns to the skin and eyes. Furthermore, it is classified as Specific target organ toxicity (single exposure) Category 3 , with the respiratory system being the primary target.[1] Inhalation of its vapors can lead to significant respiratory irritation.[1]
Table 1: GHS Hazard Classification Summary
| Hazard Classification | Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | 1B | Danger | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Irritation | 1 | Danger | Causes severe skin burns and eye damage.[1] |
| Specific Target Organ Toxicity | 3 | Danger | May cause respiratory irritation.[1] |
Part 2: The Hierarchy of Controls - Your Primary Defense
Before any Personal Protective Equipment (PPE) is even selected, we must implement robust engineering and administrative controls. PPE is the last line of defense, not the first.
-
Engineering Control - The Chemical Fume Hood : All handling of this compound must occur inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow is critical to containing corrosive vapors and preventing inhalation, directly mitigating the respiratory hazard.[2]
-
Administrative Controls :
-
Restricted Access : Designate a specific area within the lab for handling this chemical to prevent accidental exposure to untrained personnel.
-
Emergency Preparedness : Ensure that a safety shower and eyewash station are located in immediate proximity to the handling area.[1][2] Verify their functionality before beginning your work.
-
Minimize Quantities : Only work with the smallest quantity of the chemical necessary for your experiment.
-
Part 3: Personal Protective Equipment (PPE) - The Essential Barrier
Your choice of PPE must directly counter the hazards outlined in Part 1. A standard lab coat and gloves are insufficient. The following ensemble is mandatory.
Eye and Face Protection
Given the Category 1 rating for eye damage, protection must be absolute.
-
Requirement : Wear tightly fitting chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Additional Mandate : A full-face shield must be worn over the safety goggles. The face shield provides a secondary barrier against splashes that could circumvent the seal of the goggles.
Skin and Body Protection
Direct contact causes severe burns; therefore, complete skin coverage is essential.
-
Gloves : Wear appropriate protective gloves. While the Safety Data Sheet (SDS) does not specify the exact material, nitrile gloves are a common choice for splash protection. However, for prolonged contact or immersion, it is critical to consult the glove manufacturer's compatibility data for acyl chlorides. Always double-glove if the procedure involves a high risk of contamination.
-
Lab Coat : A flame-resistant lab coat with tight-fitting cuffs is required. Ensure it is fully buttoned.
-
Clothing : Wear long pants and fully enclosed, chemical-resistant shoes. Open-toed shoes or sandals are strictly forbidden.
-
Apron : For procedures involving larger volumes (>100 mL) or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is highly recommended.
Respiratory Protection
All work should be conducted in a fume hood to prevent respiratory exposure.[2] A respirator should only be necessary in the event of engineering control failure (e.g., fume hood malfunction) or during a large spill cleanup. In such an emergency, use a NIOSH/MSHA-approved respirator with a filter appropriate for acid gases and organic vapors.[1]
Part 4: Procedural Discipline - Safe Handling Workflow
The sequence of donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.
Step-by-Step Donning and Operational Protocol
-
Inspect PPE : Before starting, visually inspect all PPE for damage, such as cracks in the face shield or tears in gloves.
-
Don PPE : Put on your lab coat, followed by safety goggles, face shield, and finally, your gloves (pulling the cuffs over the sleeves of your lab coat).
-
Chemical Handling : Perform all manipulations deep within the chemical fume hood.
-
Doffing PPE : This process is designed to contain contamination.
-
Remove outer gloves (if double-gloved).
-
Remove the face shield and apron (if used).
-
Remove the lab coat.
-
Remove inner gloves using a proper technique to avoid touching the outer surface with your bare skin.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Caption: Workflow for donning, using, and doffing PPE.
Part 5: Emergency Response and Disposal
Even with meticulous planning, accidents can happen. Immediate and correct action is vital.
Table 2: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
|---|---|
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1] |
| Eye Contact | Immediately rinse cautiously with water for several minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. DO NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Spill and Waste Disposal
-
Spills : In case of a small spill inside a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain it. Collect the material using non-sparking tools and place it in a designated, sealed hazardous waste container.
-
Waste : All waste, including empty containers, contaminated absorbent material, and used PPE, must be disposed of as hazardous waste.[1] Do not mix with other waste streams. Label the waste container clearly as "Hazardous Waste: Contains this compound" and follow your institution's specific disposal protocols.
By internalizing not just the "what" but the "why" of these procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



